molecular formula C11H8O2S B1602442 5-Phenylthiophene-3-carboxylic acid CAS No. 99578-58-2

5-Phenylthiophene-3-carboxylic acid

Cat. No.: B1602442
CAS No.: 99578-58-2
M. Wt: 204.25 g/mol
InChI Key: UPASVLUUTUDFMY-UHFFFAOYSA-N
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Description

5-Phenylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPASVLUUTUDFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585393
Record name 5-Phenylthiophene-3-carboxylic acid
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Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99578-58-2
Record name 5-Phenylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Phenylthiophene-3-carboxylic Acid

This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties of the thiophene ring and the additional aromaticity of the phenyl substituent, makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of a wide range of chemical space. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions.

  • Convergent Synthesis via the Gewald Reaction: This approach involves the construction of the thiophene ring with the key functional groups already in place or in a readily modifiable form. The multicomponent Gewald reaction is a powerful tool for this purpose, allowing for the rapid assembly of highly substituted 2-aminothiophenes. Subsequent removal of the amino group leads to the desired product.

  • Linear Synthesis via Suzuki Cross-Coupling: This strategy relies on the pre-formation of a functionalized thiophene ring, followed by the introduction of the phenyl group via a palladium-catalyzed cross-coupling reaction. This method offers a high degree of control and is generally very reliable for the formation of biaryl linkages.

This guide will delve into the technical details of both pathways, providing a thorough analysis of the underlying chemistry and practical considerations for their successful implementation.

Part 1: The Gewald Reaction Pathway: A Convergent Approach

The Gewald three-component reaction is a cornerstone of thiophene synthesis, prized for its operational simplicity and the diversity of structures it can generate.[1] This pathway leverages the reaction of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the 2-aminothiophene core. For the synthesis of our target molecule, this translates to a three-step sequence:

  • Gewald Synthesis of ethyl 2-amino-5-phenylthiophene-3-carboxylate.

  • Reductive Deamination of the 2-amino group.

  • Hydrolysis of the ethyl ester to the final carboxylic acid.

Gewald Pathway Acetophenone Acetophenone Gewald_Reaction Gewald Synthesis Acetophenone->Gewald_Reaction Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base Base->Gewald_Reaction Intermediate_1 Ethyl 2-amino-5-phenyl- thiophene-3-carboxylate Gewald_Reaction->Intermediate_1 Deamination Reductive Deamination Intermediate_1->Deamination Intermediate_2 Ethyl 5-phenyl- thiophene-3-carboxylate Deamination->Intermediate_2 Hydrolysis Ester Hydrolysis Intermediate_2->Hydrolysis Final_Product 5-Phenylthiophene- 3-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the Gewald synthesis pathway.

Step 1.1: Gewald Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

The initial step involves the condensation of acetophenone, ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by an organic base, such as morpholine or diethylamine, and is often carried out in a protic solvent like ethanol.

Mechanism Insight: The reaction is believed to proceed through an initial Knoevenagel condensation between acetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile. This is followed by a Michael addition of sulfur, and subsequent cyclization and tautomerization to yield the aromatic 2-aminothiophene.[2]

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (12.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

  • Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to afford ethyl 2-amino-5-phenylthiophene-3-carboxylate as a crystalline solid.

Step 1.2: Reductive Deamination of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

The removal of the amino group at the 2-position is a critical step. A common and effective method for the reductive deamination of aromatic amines is through diazotization followed by reduction with hypophosphorous acid.[3]

Causality Behind Experimental Choices: The diazotization is performed in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt. Hypophosphorous acid acts as a reducing agent, converting the diazonium salt to the corresponding hydrocarbon by a radical mechanism.

Experimental Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-amino-5-phenylthiophene-3-carboxylate (24.7 g, 0.1 mol) in a mixture of glacial acetic acid (100 mL) and concentrated hydrochloric acid (50 mL).

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate beaker, cool 50% hypophosphorous acid (100 mL) to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid, keeping the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into a large beaker of ice water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 5-phenylthiophene-3-carboxylate, which can be purified by column chromatography on silica gel.

Step 1.3: Hydrolysis of Ethyl 5-phenylthiophene-3-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.

Experimental Protocol:

  • Dissolve the crude ethyl 5-phenylthiophene-3-carboxylate (from the previous step) in a mixture of ethanol (150 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: The Suzuki Cross-Coupling Pathway: A Linear Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This pathway involves the coupling of a halogenated thiophene derivative with phenylboronic acid in the presence of a palladium catalyst. The sequence for this approach is as follows:

  • Bromination of 3-thiophenecarboxylic acid.

  • Esterification of 5-bromothiophene-3-carboxylic acid.

  • Suzuki Coupling of ethyl 5-bromothiophene-3-carboxylate with phenylboronic acid.

  • Hydrolysis of the resulting ester.

Suzuki Pathway Thiophene-3-carboxylic_acid 3-Thiophenecarboxylic acid Bromination Bromination Thiophene-3-carboxylic_acid->Bromination Intermediate_A 5-Bromothiophene- 3-carboxylic acid Bromination->Intermediate_A Esterification Esterification Intermediate_A->Esterification Intermediate_B Ethyl 5-bromothiophene- 3-carboxylate Esterification->Intermediate_B Suzuki_Coupling Suzuki Coupling Intermediate_B->Suzuki_Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Coupling Intermediate_C Ethyl 5-phenyl- thiophene-3-carboxylate Suzuki_Coupling->Intermediate_C Hydrolysis Ester Hydrolysis Intermediate_C->Hydrolysis Final_Product 5-Phenylthiophene- 3-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the Suzuki cross-coupling pathway.

Step 2.1: Bromination of 3-Thiophenecarboxylic Acid

The synthesis begins with the selective bromination of 3-thiophenecarboxylic acid at the 5-position. The electron-donating nature of the sulfur atom activates the α-positions (2 and 5) of the thiophene ring towards electrophilic substitution.

Experimental Protocol:

  • In a 250 mL flask, dissolve 3-thiophenecarboxylic acid (12.8 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture into ice water (500 mL) with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 5-bromothiophene-3-carboxylic acid.[5]

Step 2.2: Esterification of 5-Bromothiophene-3-carboxylic Acid

To prevent potential interference of the acidic proton of the carboxylic acid with the Suzuki coupling reaction, it is advantageous to protect it as an ester.[6] A standard Fischer esterification or DCC coupling can be employed.

Experimental Protocol (DCC Coupling):

  • In a 250 mL round-bottom flask, dissolve 5-bromothiophene-3-carboxylic acid (20.7 g, 0.1 mol), ethanol (11.5 mL, 0.2 mol), and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Filter off the precipitated dicyclohexylurea and wash the filter cake with dichloromethane.

  • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give ethyl 5-bromothiophene-3-carboxylate, which can be purified by column chromatography.

Step 2.3: Suzuki Coupling of Ethyl 5-Bromothiophene-3-carboxylate

This is the key step where the phenyl group is introduced. The reaction involves a palladium catalyst, a base, and a suitable solvent system.

Mechanism Insight: The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol:

  • To a degassed mixture of ethyl 5-bromothiophene-3-carboxylate (23.5 g, 0.1 mol), phenylboronic acid (14.6 g, 0.12 mol), and potassium carbonate (27.6 g, 0.2 mol) in a mixture of toluene (150 mL) and water (50 mL), add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mol%).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford ethyl 5-phenylthiophene-3-carboxylate.

Step 2.4: Hydrolysis of Ethyl 5-phenylthiophene-3-carboxylate

The final step is the hydrolysis of the ethyl ester, which is identical to Step 1.3 in the Gewald pathway.

Data Summary and Comparison

StepGewald Pathway Intermediate/ProductSuzuki Pathway Intermediate/ProductTypical YieldPurityKey Considerations
1 Ethyl 2-amino-5-phenylthiophene-3-carboxylate5-Bromothiophene-3-carboxylic acid70-85%>95% (after recrystallization)Gewald: Multicomponent, convergent. Suzuki: Selective bromination.
2 Ethyl 5-phenylthiophene-3-carboxylateEthyl 5-bromothiophene-3-carboxylate60-75%>95% (after chromatography)Gewald: Handling of diazonium salts. Suzuki: Esterification conditions.
3 This compound (after hydrolysis)Ethyl 5-phenylthiophene-3-carboxylate80-90%>98% (after recrystallization)Gewald: Final hydrolysis. Suzuki: Catalyst choice and reaction conditions.
4 -This compound (after hydrolysis)90-98%>98% (after recrystallization)Final hydrolysis step for the Suzuki pathway.
Overall 35-55%45-65%-The Suzuki pathway may offer a slightly higher overall yield.

Conclusion and Future Perspectives

Both the Gewald and Suzuki pathways offer viable and robust methods for the synthesis of this compound. The Gewald route provides a more convergent approach, rapidly assembling the core structure in a single step, but requires a subsequent deamination which can involve hazardous reagents. The Suzuki pathway is a more linear synthesis, but each step is generally high-yielding and the reactions are well-established and reliable.

The choice of synthesis will ultimately be guided by the specific needs of the research program, including scale, cost of starting materials, and available equipment. Further optimization of both routes, for example, through the use of microwave-assisted synthesis or flow chemistry, could lead to improved yields, reduced reaction times, and more environmentally benign processes. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new and important molecules.

References

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  • Berger, K. J., et al. (2021). Deamination of primary amines and anilines with an anomeric amide reagent. Journal of the American Chemical Society, 143(42), 17366-17373.
  • Gewald, K. (1965). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical Berichte, 98(11), 3571-3577.
  • Ghorab, M. M., et al. (2012). Synthesis, crystal structure and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3111.
  • Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Ultrasonics Sonochemistry, 20(5), 1183-1187.
  • Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
  • Wang, Y., & Guziec Jr, F. S. (2001). A convenient reductive deamination (hydrodeamination) of aromatic amines. The Journal of organic chemistry, 66(24), 8293-8296.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Gronowitz, S. (1963). The chemistry of 3-substituted thiophenes. Advances in Heterocyclic Chemistry, 1, 1-124.
  • Hassner, A., & Alexanian, V. (1978). Direct esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Tetrahedron letters, 19(44), 4475-4478.
  • Supporting Information for: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from elemental sulfur. Chemical Berichte, 99(1), 94-100.
  • Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of some novel thieno[2,3-d]pyrimidine derivatives as anticancer and antimicrobial agents. Medicinal Chemistry Research, 18(7), 517-529.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Turkish Journal of Chemistry. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. 44(5), 1346-1361. Available at: [Link]

  • Organic Syntheses Procedure. 3-bromothiophene. Available at: [Link]

  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1346-1361.
  • The Hive. (2004). Deamination of Primary Amines with Chloroamine. Available at: [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • Leonardi, D., et al. (2021). Deaminative chlorination of aminoheterocycles.
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  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 298-302.
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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Phenylthiophene-3-carboxylic acid is a bifunctional aromatic compound featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science. The thiophene core is a bioisostere for the benzene ring, often employed to modulate pharmacokinetic and pharmacodynamic properties, while the carboxylic acid group provides a key site for hydrogen bonding, salt formation, and further chemical derivatization. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, enabling researchers to predict its behavior in biological systems, design robust synthetic routes, and formulate it for various applications. This guide provides a comprehensive technical overview of its structural, physical, acidic, and spectroscopic properties, complemented by validated experimental protocols for their determination.

Molecular Profile and Structural Attributes

The structural foundation of this compound—a conjugated system comprising two aromatic rings—dictates its core physicochemical characteristics. The planar nature of the thiophene and phenyl rings allows for significant π-electron delocalization, influencing its electronic and spectroscopic behavior.

PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 99578-58-2Chemical Abstracts Service[1]
Molecular Formula C₁₁H₈O₂SElemental Composition
Molecular Weight 204.25 g/mol Calculated

Core Physicochemical Properties

The interplay between the hydrophobic phenylthiophene backbone and the hydrophilic carboxylic acid group defines the molecule's physical properties, which are critical for predicting its solubility, absorption, and formulation characteristics.

PropertyValue / DescriptionContext and Scientific Rationale
Melting Point Expected to be a crystalline solid with a relatively high melting point.While an experimental value is not readily available, the isomeric 5-phenylthiophene-2-carboxylic acid has a melting point of 217 °C.[2] The structural rigidity and potential for strong intermolecular hydrogen bonding and π-stacking suggest a melting point in a similar range, significantly higher than the parent thiophene-3-carboxylic acid (136-141 °C).
Aqueous Solubility Predicted to have low aqueous solubility.The molecule's large, nonpolar surface area, contributed by the phenyl and thiophene rings, outweighs the polarity of the single carboxylic acid group. This leads to poor solvation in water. Its solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt.
Organic Solvent Solubility Predicted to be soluble in polar organic solvents.Expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can effectively solvate both the polar carboxylic acid group and the aromatic rings.
Acidity (pKa) Estimated: ~3.8 - 4.2 (in water)General carboxylic acids typically have pKa values between 4 and 5.[3][4] The electron-withdrawing nature of the sp²-hybridized carbons of the conjugated phenylthiophene system is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to a simple aliphatic carboxylic acid. For comparison, the pKa of benzoic acid is 4.2.[4]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic and downfield regions.

    • Carboxylic Acid Proton (COOH): A broad singlet appearing far downfield, typically between 10.0-13.0 ppm .[5][6] This significant deshielding is characteristic of carboxylic acid protons, and the signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

    • Thiophene Protons: Two doublets in the aromatic region, likely between 7.5-8.5 ppm . The protons at the C2 and C4 positions will appear as distinct signals.

    • Phenyl Protons: A set of multiplets between 7.2-7.8 ppm , integrating to five protons.

  • ¹³C NMR: The carbon spectrum provides a map of the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm .[6] While highly deshielded, it is typically less so than aldehyde or ketone carbonyls.[6]

    • Aromatic Carbons: Multiple signals between 120-145 ppm , corresponding to the carbons of the thiophene and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid group.

  • O-H Stretch: A very broad, strong absorption band spanning from ~3300 cm⁻¹ to 2500 cm⁻¹ . This feature is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of its most easily identifiable peaks.[7][8]

  • C=O Stretch: A strong, sharp absorption band typically located between 1710-1680 cm⁻¹ . The conjugation of the carbonyl group with the thiophene ring is expected to lower its stretching frequency compared to a saturated carboxylic acid.[9]

  • C-O Stretch: A medium-to-strong band in the 1320-1210 cm⁻¹ region, often coupled with O-H in-plane bending.

  • O-H Bend: A broad, medium-intensity peak centered around 920 cm⁻¹ (out-of-plane bend).

UV-Vis Spectroscopy

The extended π-conjugated system of this compound is expected to produce strong absorption in the UV region. The parent thiophene molecule absorbs around 235 nm.[10] The addition of the phenyl and carboxyl groups extends the conjugation, causing a significant bathochromic (red) shift. The primary absorption maximum (λmax) is predicted to be in the 280-320 nm range, though the exact position and intensity will be dependent on the solvent used.[11]

Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols. The following section outlines standard methodologies and workflows.

General Characterization Workflow

A logical workflow is critical for the comprehensive analysis of a new or synthesized batch of material. This ensures that structural identity is confirmed before committing resources to detailed property measurements.

G General Physicochemical Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Structural Validation cluster_2 Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Confirm MW) NMR->MS IR IR Spectroscopy (Confirm Functional Groups) MS->IR MP Melting Point IR->MP Sol Solubility Assay MP->Sol pKa pKa Titration Sol->pKa

Caption: A standard workflow for the synthesis, purification, and physicochemical analysis of a chemical entity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent system, a critical parameter for drug development.

Causality Statement: The extended incubation time (24 hours) and agitation are essential to ensure the system reaches a true thermodynamic equilibrium between the solid-state compound and the saturated solution. Centrifugation is a critical step to separate undissolved solid without altering the supernatant's concentration.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid material is disturbed.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

G Shake-Flask Solubility Workflow A Add Excess Solid to Buffer B Agitate at Constant Temperature (24h) A->B C Centrifuge to Pellet Solid B->C D Sample Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Protocol 2: pKa Determination (Potentiometric Titration)

This method provides a highly accurate measurement of the acid dissociation constant by monitoring pH changes during titration with a standardized base.[1]

Causality Statement: Titrating a solution of the weak acid with a strong base allows for the construction of a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. Using a calibrated pH meter is essential for accuracy.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 1 mM).

  • System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).[1]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the measurement.

  • Titration: Slowly add small, precise aliquots of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) to the solution.

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve, corresponding to the pH at which half of the acid has been neutralized.

G Potentiometric pKa Determination Workflow A Prepare Analyte Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve & Determine pKa D->E

Caption: Workflow for determining the pKa value via potentiometric titration.

Conclusion

This compound is a valuable building block characterized by its aromatic structure, low aqueous solubility, and acidic nature. Its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, each providing a unique and complementary piece of structural information. The properties detailed in this guide—particularly its pKa and solubility—are critical determinants of its behavior in both chemical and biological systems, making this information essential for its successful application in drug discovery and materials science. The provided protocols offer robust, field-tested methods for verifying these key parameters in a research setting.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Bebes, A., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • University of Wisconsin-Madison, Department of Chemistry. Approximate pKa chart of the functional groups. [Link]

  • Norris, J. (2018). Acidity of carboxylic acids. YouTube. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Irvine. IR Absorption Table. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Rev. Roum. Chim. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.

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5-Phenylthiophene-3-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Phenylthiophene-3-carboxylic Acid: Synthesis, Identification, and Quality Control

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document details the compound's identity, a robust synthetic protocol, methods for spectroscopic identification, and a validated workflow for purity analysis.

Core Identification and Physicochemical Properties

The foundational step in working with any chemical entity is confirming its identity and understanding its basic properties. This compound is an aromatic carboxylic acid featuring a phenyl group at the 5-position of a thiophene ring, with the carboxylic acid moiety at the 3-position.

PropertyValueSource(s)
CAS Number 99578-58-2[1][2][3]
Molecular Formula C₁₁H₈O₂S[1][2]
Molecular Weight 204.25 g/mol [1][2]
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point Not available. For the precursor, 5-Bromothiophene-3-carboxylic acid, the melting point is 140-144 °C.[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. (Predicted)N/A

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the C-C bond between the thiophene and phenyl rings is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the synthesis of biaryl systems due to its high functional group tolerance, mild reaction conditions, and high yields.[5][6] The chosen synthetic pathway utilizes 5-Bromothiophene-3-carboxylic acid and phenylboronic acid as key starting materials.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 5-Bromothiophene-3-carboxylic acid (CAS: 100523-84-0)[4]

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (Deionized)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,4-dioxane. Degas the solvent by bubbling nitrogen through it for 20 minutes.

  • Reaction Setup: To the flask, add 5-Bromothiophene-3-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed 1,4-dioxane to form the active Pd(PPh₃)₄ catalyst in situ. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Add a 4:1 mixture of degassed 1,4-dioxane/water to the flask. Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification & Extraction: Carefully acidify the aqueous layer to a pH of ~2-3 using 1 M HCl. This protonates the carboxylate salt, rendering the product soluble in the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_purification Work-up & Purification Reactant1 5-Bromothiophene- 3-carboxylic acid Reaction Suzuki-Miyaura Coupling 1,4-Dioxane/Water 85-90 °C, 12-16h Reactant1->Reaction Reactant2 Phenylboronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup Cool & Dilute Purify Recrystallization or Column Chromatography Workup->Purify Product Final Product Purify->Product

Figure 1: Synthetic workflow for this compound.

Comprehensive Spectroscopic Identification

Structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be reliably predicted based on established principles for its constituent functional groups.[7][8][9]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms.

Expected Chemical Shifts (δ) in CDCl₃:

Proton Assignment Expected Shift (ppm) Multiplicity Rationale
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet Highly deshielded acidic proton, subject to hydrogen bonding.[7]
Thiophene H-2 8.0 - 8.3 Doublet (d) Deshielded by proximity to the carboxylic acid and sulfur atom.
Thiophene H-4 7.6 - 7.8 Doublet (d) Influenced by the adjacent phenyl group.
Phenyl H (ortho) 7.5 - 7.7 Multiplet (m) Deshielded by proximity to the thiophene ring.

| Phenyl H (meta, para) | 7.3 - 7.5 | Multiplet (m) | Typical aromatic region for phenyl protons. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum identifies carbon atoms in unique electronic environments.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon Assignment Expected Shift (ppm) Rationale
Carboxylic Acid (C=O) 165 - 175 Typical range for an aromatic carboxylic acid carbonyl carbon.
Thiophene C-5 (ipso-Phenyl) 140 - 145 Quaternary carbon attached to the phenyl group.
Thiophene C-2 135 - 140 Aromatic carbon adjacent to sulfur.
Phenyl C (ipso-Thiophene) 130 - 135 Quaternary carbon of the phenyl ring attached to the thiophene.
Thiophene C-3 (ipso-COOH) 130 - 135 Quaternary carbon attached to the carboxylic acid.
Phenyl C (ortho, meta, para) 125 - 130 Typical range for substituted phenyl carbons.[10]

| Thiophene C-4 | 124 - 128 | Aromatic carbon adjacent to the phenyl-substituted carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups based on their vibrational frequencies.

Expected Characteristic Absorptions (cm⁻¹):

Functional Group Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid) 2500 - 3500 Very Broad Characteristic of hydrogen-bonded O-H in a carboxylic acid dimer.[11]
C-H Stretch (Aromatic) 3000 - 3100 Sharp, Medium Typical for C-H bonds on aromatic rings.[12]
C=O Stretch (Carboxylic Acid) 1680 - 1710 Strong, Sharp Conjugation with the thiophene ring lowers the frequency from a typical saturated acid.[11]
C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak Vibrations of the thiophene and phenyl rings.
C-O Stretch (Carboxylic Acid) 1210 - 1320 Strong Stretching of the carbon-oxygen single bond.[11]

| O-H Bend (Out-of-Plane) | 900 - 960 | Broad, Medium | Also known as the O-H wag, characteristic of carboxylic acid dimers.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule.

Expected m/z Values (ESI-):

Ion Expected m/z Rationale

| [M-H]⁻ | 203.02 | Molecular ion peak corresponding to the loss of the acidic proton. |

Quality Control via High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthesized compound is critical for its use in research and development. A reverse-phase HPLC method is the gold standard for analyzing non-volatile aromatic compounds like this compound.[13][14][15]

Protocol: Purity Analysis by RP-HPLC

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Conditions:

Parameter Specification Rationale
HPLC System Standard system with a UV-Vis Detector Robust and widely available for routine analysis.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) The nonpolar stationary phase is ideal for retaining the aromatic compound.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) The aqueous phase. TFA is an ion-pairing agent that improves peak shape for acids.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) The organic phase for eluting the compound.
Gradient 0-2 min, 40% B; 2-12 min, 40-90% B; 12-14 min, 90% B; 14-15 min, 90-40% B; 15-20 min, 40% B A gradient ensures efficient elution and separation from both more polar and less polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection λ 254 nm A common wavelength for detecting aromatic systems. A full UV scan can determine the λ-max for optimal sensitivity.

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile or methanol.

  • Perform a serial dilution to create a working solution of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLCWorkflow Sample Synthesized Product (1 mg/mL Stock) Dilution Dilute to 0.1 mg/mL with Mobile Phase Sample->Dilution Filter Filter through 0.45 µm Syringe Filter Dilution->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Analyze Chromatogram (Purity %, Impurity Profile) Detect->Analyze

Sources

A Comprehensive Spectroscopic Guide to 5-Phenylthiophene-3-carboxylic acid: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectral analysis of 5-Phenylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a molecular scaffold, its precise structural confirmation is paramount for its application in drug development and organic electronics. This document synthesizes predictive data and established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to create a definitive analytical workflow. We will explore the causality behind spectral features, present detailed experimental protocols, and demonstrate how these techniques synergistically provide unambiguous structural verification. This guide is intended for researchers, chemists, and quality control specialists who require a robust and reliable methodology for the characterization of this and similar heteroaromatic compounds.

Introduction: The Significance of this compound

This compound belongs to a class of sulfur-containing heterocyclic compounds that are pivotal building blocks in the synthesis of novel therapeutic agents and functional organic materials. The thiophene ring is a well-known bioisostere for the benzene ring, often introduced to modulate lipophilicity, metabolic stability, and biological activity. Its derivatives have been explored for a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.

Given its role as a critical synthetic intermediate, rigorous structural elucidation is not merely academic but a prerequisite for meaningful downstream applications. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive "molecular fingerprint."[1] This guide offers a detailed examination of the expected spectral data from ¹H NMR, ¹³C NMR, FTIR, and MS, grounding the interpretation in the fundamental principles of each technique.

Molecular Structure and Analytical Overview

To effectively interpret the spectral data, we must first understand the molecule's architecture. This compound comprises a thiophene ring substituted at the 5-position with a phenyl group and at the 3-position with a carboxylic acid. This arrangement gives rise to distinct chemical environments for each proton and carbon atom, which are the basis for our analysis.

Figure 1: Structure of this compound with atom numbering.

The following analytical workflow provides a systematic approach to confirming this structure.

Figure 2: Systematic workflow for the spectral analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[2] It operates on the principle that atomic nuclei with a quantum property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes nuclei from a lower to a higher energy state, and the precise frequency required for this transition is measured to generate an NMR spectrum.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and anisotropy from the C=O bond. It is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[4] This signal's disappearance upon adding a drop of D₂O would confirm its identity as an exchangeable acidic proton.

  • Thiophene Protons (H2, H4): The two protons on the thiophene ring are in different chemical environments. H2 is adjacent to the electron-rich sulfur atom, while H4 is adjacent to the electron-withdrawing carboxylic acid group. Based on data from 3-thiophenecarboxylic acid[5], H2 is expected to be the most downfield of the ring protons. The phenyl group at C5 will further influence these shifts. We predict two distinct doublets in the aromatic region, likely between 7.5 and 8.5 ppm.

  • Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will exhibit a complex multiplet pattern. The ortho-protons (H2'/H6') will be the most deshielded of this group due to their proximity to the thiophene ring, followed by the meta- (H3'/H5') and para- (H4') protons. This group of signals is expected to appear in the 7.2-7.8 ppm range.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH10.0 - 12.0Broad Singlet (br s)1H
Thiophene H2~8.3Doublet (d)1H
Thiophene H4~7.8Doublet (d)1H
Phenyl H2'/H6' (ortho)~7.7Multiplet (m)2H
Phenyl H3'/H4'/H5' (meta, para)7.2 - 7.5Multiplet (m)3H

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a standard proton-decoupled experiment).

  • Carboxyl Carbon (-COOH): This carbon is significantly deshielded and is expected to appear in the 160-185 ppm range.[4][6]

  • Aromatic Carbons (Thiophene & Phenyl): The nine carbons of the aromatic rings (four in thiophene, five in the phenyl ring, plus the phenyl-substituted carbon C1') will appear in the typical aromatic region of 115-150 ppm.[6][7] The carbons directly attached to sulfur (C5) or the phenyl group (C1') will have distinct shifts. Quaternary carbons (C3, C5, C1') will generally have lower intensities than protonated carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH165 - 180
Thiophene & Phenyl Carbons120 - 150

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[8]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between pulses.[8]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans are often required for adequate signal-to-noise.

    • Relaxation Delay: A 2-second delay is recommended.[8]

  • Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier Transformation. The spectrum is then phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).[10]

Spectral Interpretation

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

  • O-H Stretch: The hydroxyl group of the carboxylic acid exhibits a very broad and strong absorption band spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹.[11] This broadness is a hallmark feature resulting from strong intermolecular hydrogen bonding.

  • C-H Aromatic Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of both the thiophene and phenyl rings.

  • C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1725 and 1700 cm⁻¹.[12] Conjugation with the thiophene ring may shift this to the lower end of the range.

  • C=C Aromatic Stretch: Multiple medium to sharp peaks will appear in the 1600-1450 cm⁻¹ region, representing the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-O Stretch: A strong band between 1320 and 1210 cm⁻¹ is characteristic of the C-O single bond stretch of the carboxylic acid.[11]

  • Out-of-Plane (OOP) Bending: The region below 900 cm⁻¹ will contain C-H out-of-plane bending vibrations that can be diagnostic of the substitution pattern on the aromatic rings.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3500 - 2500Strong, Very Broad
C-H Stretch (Aromatic)3100 - 3000Medium, Sharp
C=O Stretch (Carboxylic Acid)1725 - 1700Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
C-H OOP Bending900 - 675Medium to Strong

Table 3: Key predicted FTIR absorption bands for this compound.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Record the spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For structural elucidation, Electron Ionization (EI) is commonly used. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting pattern of charged fragments provides a molecular fingerprint that can be used to deduce the original structure.

Fragmentation Analysis

The molecular weight of this compound (C₁₁H₈O₂S) is approximately 204.26 g/mol .

  • Molecular Ion Peak (M⁺•): A prominent molecular ion peak is expected at m/z = 204. The stability of the aromatic system should make this peak readily observable.[14]

  • Key Fragmentation Pathways: Carboxylic acids typically undergo characteristic fragmentation patterns.[14][15]

    • Loss of -OH (M-17): Alpha-cleavage can lead to the loss of a hydroxyl radical, resulting in a strong peak at m/z = 187 ([M-17]⁺).

    • Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical is another common pathway, which would produce a peak at m/z = 159 ([M-45]⁺).[4][14]

  • Other Fragments: Further fragmentation of the thiophene or phenyl rings can occur, but the [M]⁺•, [M-17]⁺, and [M-45]⁺ peaks are expected to be the most diagnostic.

G M [M]⁺• m/z = 204 M17 [M-OH]⁺ m/z = 187 M->M17 - •OH (17) M45 [M-COOH]⁺ m/z = 159 M->M45 - •COOH (45)

Figure 3: Predicted primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source (standard for EI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectral Analysis and Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The integrated analysis for this compound would proceed as follows:

  • Mass Spectrometry confirms the molecular weight of 204 g/mol and indicates the presence of a carboxylic acid through the characteristic loss of 17 and 45 Da.

  • FTIR Spectroscopy corroborates the presence of the carboxylic acid functional group with its unmistakable broad O-H and sharp C=O stretching bands. It also confirms the aromatic nature of the compound.

  • NMR Spectroscopy provides the final, definitive structural proof. ¹³C NMR confirms the presence of 11 unique carbons, including a carboxyl carbon and nine aromatic carbons. ¹H NMR resolves the specific structure, showing the distinct signals for the two thiophene protons, the five phenyl protons, and the single acidic proton, with integrations matching the number of protons in each environment.

Together, these three techniques provide a self-validating system for the unequivocal identification and structural confirmation of this compound, ensuring its identity and purity for use in research and development.

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The Emerging Therapeutic Potential of Phenylthiophene Scaffolds: A Technical Guide to Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylthiophene scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique electronic and steric properties, acting as a bioisostere of a phenyl ring, allow for nuanced interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of novel phenylthiophene compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven protocols for the evaluation of these promising therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible data generation.

Introduction: The Phenylthiophene Core - A Versatile Pharmacophore

Thiophene-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs incorporating this sulfur-containing ring. The 2-phenylthiophene core, in particular, has garnered substantial interest due to its structural resemblance to biphenyl systems and its capacity for diverse functionalization. This structural versatility allows for the fine-tuning of physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. The inherent reactivity of the thiophene ring also provides a handle for the synthesis of a vast library of derivatives, making it an attractive starting point for drug discovery campaigns.[1]

Anticancer Activity: Targeting the Engines of Malignancy

Numerous studies have highlighted the potent cytotoxic effects of phenylthiophene derivatives against a wide range of human cancer cell lines.[1] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell proliferation, survival, and apoptosis.[1]

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the anticancer potential of a compound. The following table summarizes the in vitro cytotoxic activity of representative phenylthiophene derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)5.46 - 12.58[2]
Thiophene CarboxamideA549 (Lung Carcinoma)5.988[3]
Naphthalene-azine-thiazole hybridOVCAR-4 (Ovarian Cancer)1.569[4]
Thiophene-based N-phenyl pyrazolines4T1 (Breast Cancer)Active (<20 µg/ml)[5]
Thiophene-based N-phenyl pyrazolinesHeLa (Cervical Cancer)Active (<20 µg/ml)[5]
Thiophene-based N-phenyl pyrazolinesWiDr (Colon Cancer)Active (<20 µg/ml)[5]
Methoxy-substituted thiopheneA549 (Lung Carcinoma)10.67[6]
Methoxy-substituted thiopheneC6 (Glioma)4.33[6]
Phenylthiophene pyrimidindiamineS. aureus3 µg/mL[7]
Phenylthiophene pyrimidindiamineE. coli2 µg/mL[7]
Mechanistic Insights: Disruption of Key Signaling Cascades

The anticancer effects of phenylthiophene derivatives are often mediated through their interaction with critical signaling nodes.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Phenylthiophene derivatives have been shown to inhibit PI3Kα, leading to a decrease in the phosphorylation of Akt and mTOR, ultimately inducing apoptosis in cancer cells.[4]

  • MAPK/ERK Pathway: This cascade transmits extracellular signals to the nucleus, controlling gene expression related to cell growth and division. Inhibition of this pathway by phenylthiophene compounds can lead to cell cycle arrest and apoptosis.[8]

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Phenylthiophene Phenylthiophene Compound Phenylthiophene->PI3K Inhibition caption Figure 1: Phenylthiophene inhibition of the PI3K/Akt pathway.

Caption: Phenylthiophene inhibition of the PI3K/Akt pathway.

MAPK_ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Phenylthiophene Phenylthiophene Compound Phenylthiophene->Raf Inhibition caption Figure 2: Phenylthiophene inhibition of the MAPK/ERK pathway.

Caption: Phenylthiophene inhibition of the MAPK/ERK pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells of interest.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of the phenylthiophene compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11]

    • Add 10 µL of the MTT stock solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[11]

    • Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Phenylthiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[15] Their mechanism of action often involves the disruption of microbial membranes or the inhibition of essential enzymes.[7]

Quantitative Assessment of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of select phenylthiophene derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Phenylthiophene pyrimidindiamineEscherichia coli2[7]
Phenylthiophene pyrimidindiamineStaphylococcus aureus3[7]
Tetrahydrobenzothiophene derivativeE. coli0.64–19.92[16]
Tetrahydrobenzothiophene derivativeP. aeruginosa0.72–45.30[16]
Tetrahydrobenzothiophene derivativeSalmonella0.54–90.58[16]
Tetrahydrobenzothiophene derivativeS. aureus1.11–99.92[16]
Benzimidazolo benzothiopheneKlebsiella pneumoniae20[17]
Thiophene-based N-phenyl pyrazolinesA. hydrophilaActive[18]
Thiophene-based N-phenyl pyrazolinesY. enterocoliticaActive[18]
Thiophene-based N-phenyl pyrazolinesL. monocytogenesActive[18]
Thiophene-based N-phenyl pyrazolinesS. aureusActive[18]
Thiophene derivativeAspergillus fumigatusGood potency[19]
Thiophene derivativeSyncephalastrum racemosumGood potency[19]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][20][21][22][23]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the phenylthiophene compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22]

    • Dilute the standardized inoculum to the final testing concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).[10]

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[21]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phenylthiophene derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[4][8][24][25]

Quantitative Assessment of Anti-inflammatory Potency

The IC50 values for the inhibition of COX and LOX enzymes provide a quantitative measure of a compound's anti-inflammatory potential.

Compound ClassTarget EnzymeIC50 (µM)Reference
N-morpholinoacetamide-thiopheneCOX-25.45[24]
N-morpholinoacetamide-thiophene5-LOX4.33[24]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCOX-20.31–1.40[4]
Thiophene pyrazole hybridCOX-2Moderate Inhibition[4]
Indole derivative with thiophene groupCOX/LOX0.1 / 0.56[25]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method for determining the inhibitory activity of phenylthiophene compounds against COX-1 and COX-2 enzymes.[26][27][28][29][30]

Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of heme (cofactor), the test compound at various concentrations, and the COX-1 or COX-2 enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme to the appropriate wells.

    • Add the test compound dilutions to the inhibitor wells and the corresponding solvent to the control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[27]

  • Initiation of Reaction:

    • Initiate the reaction by adding arachidonic acid (substrate) to all wells.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.[28]

  • Detection:

    • Add a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) that is oxidized by the peroxidase activity of COX, resulting in a color change.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that phenylthiophene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[31][32][33][34] Their mechanisms of action are thought to involve the modulation of amyloid-β aggregation, inhibition of acetylcholinesterase, and alleviation of oxidative stress.[31][32]

While this area of research is still developing, the structural versatility of the phenylthiophene scaffold makes it a promising platform for the design of multi-target-directed ligands for these complex diseases. Further investigation into the specific molecular targets and signaling pathways involved in the neuroprotective effects of these compounds is warranted.

General Experimental Workflow for Drug Screening

The discovery of novel biologically active compounds follows a systematic workflow, from initial screening to lead optimization.

Drug_Screening_Workflow Start Compound Library (Phenylthiophene Derivatives) Primary_Screening Primary Screening (e.g., High-Throughput Screening) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response & Selectivity) Hit_Identification->Secondary_Assays Active Compounds Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Selection->Lead_Optimization Promising Leads Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies End Clinical Candidate Preclinical_Studies->End caption Figure 3: General workflow for in vitro drug screening.

Caption: General workflow for in vitro drug screening.

Conclusion and Future Directions

The phenylthiophene scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of new phenylthiophene derivatives.

Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts. The development of multi-target-directed ligands based on the phenylthiophene scaffold holds particular promise for the treatment of complex multifactorial diseases. As our understanding of the intricate biology of these compounds deepens, so too will their potential to address unmet medical needs.

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5-Phenylthiophene-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Phenylthiophene-3-carboxylic Acid Derivatives and Analogs for Drug Discovery and Materials Science

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in both medicinal chemistry and materials science. Its rigid, planar structure, coupled with versatile sites for functionalization, makes it an ideal backbone for the design of novel therapeutic agents and advanced organic electronic materials. This technical guide provides an in-depth exploration of the synthesis, biological activities, and material properties of this important class of compounds. We will delve into key synthetic methodologies, elucidate mechanisms of action against various biological targets, and discuss structure-activity and structure-property relationships. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of the this compound core in their research and development endeavors.

The Core Scaffold: Physicochemical Properties and Synthetic Strategy

The this compound core is characterized by a thiophene ring, which is a bioisostere of a phenyl ring, enhancing drug-receptor interactions and favorable physicochemical properties. The phenyl group at the 5-position and the carboxylic acid at the 3-position provide key points for derivatization to modulate solubility, electronic properties, and biological target engagement.

Strategic Approach to Synthesis

The synthesis of this compound and its derivatives typically follows a convergent strategy, focusing on the initial construction of the substituted thiophene ring, followed by the introduction of the phenyl group. Two powerful and widely adopted named reactions are central to this approach: the Gewald reaction for the formation of the 2-aminothiophene precursor and the Suzuki cross-coupling reaction for the C-C bond formation to introduce the phenyl moiety.

G cluster_0 Gewald Reaction cluster_1 Deamination & Hydrolysis cluster_2 Alternative: Suzuki Coupling ketone Aryl Ketone (e.g., Acetophenone) aminothiophene Ethyl 2-amino-4-phenylthiophene-3-carboxylate ketone->aminothiophene Base (e.g., Morpholine) cyanoacetate Ethyl Cyanoacetate cyanoacetate->aminothiophene sulfur Elemental Sulfur sulfur->aminothiophene deamination Deamination (e.g., Sandmeyer-type reaction) aminothiophene->deamination hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) deamination->hydrolysis core_acid This compound hydrolysis->core_acid suzuki_product This compound derivative bromo_thiophene 5-Bromothiophene-3-carboxylic acid derivative bromo_thiophene->suzuki_product Pd Catalyst, Base boronic_acid Phenylboronic Acid boronic_acid->suzuki_product

Caption: General synthetic routes to this compound derivatives.

Experimental Protocol: Gewald Synthesis of a Key Precursor

The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[1][2][3] This protocol details the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate, a common precursor.

Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: To the stirred mixture, add morpholine (1.5 equivalents) dropwise. The use of a base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the cyanoacetate.[2]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the desired ethyl 2-amino-4-phenylthiophene-3-carboxylate as a crystalline solid.[4]

Experimental Protocol: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[5][6] This is a key step for introducing the phenyl group at the 5-position of the thiophene ring.

Protocol: Suzuki Coupling of Ethyl 5-bromo-2-aminothiophene-3-carboxylate with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 5-bromo-2-aminothiophene-3-carboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to the flask.[5]

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-phenylthiophene product.[7]

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold has been extensively explored as a template for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer agents.

Anti-inflammatory and Antirheumatic Activity

Derivatives of this compound have shown promise as potent anti-inflammatory and antirheumatic agents. Their mechanism of action is often multifactorial, involving the modulation of key inflammatory mediators.

Interleukin-1 is a pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis and other inflammatory diseases. Some thiophene derivatives have been shown to exert their anti-inflammatory effects by antagonizing IL-1 signaling. While the precise molecular mechanism is still under investigation, it is hypothesized that these compounds may interfere with the binding of IL-1 to its receptor or disrupt downstream signaling cascades, such as the NF-κB pathway, which is a critical regulator of inflammatory gene expression.[8][9]

NFkB_Pathway cluster_n IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R binds IKK IKK Complex IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Inflammatory Gene Expression Inhibitor 5-Phenylthiophene Derivative Inhibitor->IL1R antagonizes? Inhibitor->IKK inhibits? NFkB_n NF-κB NFkB_n->Genes activates

Caption: Hypothesized inhibition of the NF-κB pathway by 5-phenylthiophene derivatives.

Anticancer Activity

The 5-phenylthiophene core has been a fruitful starting point for the development of potent anticancer agents, with derivatives showing activity against various cancer cell lines.

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. 5-Phenylthiophene derivatives have been identified as inhibitors of several key kinases involved in cancer progression.

  • Atypical Protein Kinase C (aPKC) Inhibition: Certain 2-amino-3-carboxy-4-phenylthiophene analogs have been identified as potent and selective inhibitors of atypical Protein Kinase C (aPKC) isozymes, such as PKCζ.[10] These kinases are involved in signaling pathways that control cell growth, polarity, and migration. Inhibition of aPKC can disrupt these processes in cancer cells, leading to reduced proliferation and invasion.[11]

  • RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is often dysregulated in cancer, promoting cell migration and metastasis.[12][13] Benzo[b]thiophene derivatives, structurally related to the 5-phenylthiophene core, have been shown to inhibit this pathway, leading to a reduction in cancer cell invasion and proliferation.[14]

RhoA_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_P Phospho-MLC Actin Actin Stress Fiber Formation & Contraction MLC_P->Actin Inhibitor Thiophene Derivative Inhibitor->ROCK inhibits

Caption: Inhibition of the RhoA/ROCK pathway by thiophene-based small molecules.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiophene and phenyl rings. The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of related thiophene derivatives against various human cancer cell lines, illustrating key SAR trends.

Table 1: Cytotoxicity of 5-Aminothiophene-3-carboxamide Analogs [15]

CompoundR Group (at Phenyl Ring)HepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
4 Phenyl10.1 ± 0.912.5 ± 1.1
5 4-Chlorophenyl2.3 ± 0.24.1 ± 0.3
6 4-Fluorophenyl7.9 ± 0.69.3 ± 0.8
7 4-Methylphenyl6.2 ± 0.58.8 ± 0.7
8 4-Methoxyphenyl8.8 ± 0.710.4 ± 0.9
10 2-Chlorophenyl3.9 ± 0.35.6 ± 0.4
Sorafenib Reference Drug3.1 ± 0.25.5 ± 0.4

Data extracted from a study by Abd Elhameid et al., as cited in Benchchem.[15]

SAR Insights:

  • Halogen Substitution: The presence of a chlorine atom on the phenyl ring (compounds 5 and 10) significantly enhances cytotoxic activity compared to the unsubstituted analog (compound 4), with the 4-chloro substitution being particularly effective.

  • Electron-Donating Groups: The introduction of electron-donating groups like methyl (compound 7) and methoxy (compound 8) results in moderate activity.

  • Positional Isomers: A comparison of 2-chloro (compound 10) and 4-chloro (compound 5) substitutions suggests that the position of the halogen has a notable impact on potency.

Key Biological Assays: Protocols for In Vitro Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. The following are standard, self-validating protocols for determining cytotoxicity and apoptosis.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Add Test Compounds B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours E->F G 7. Add Solubilization Buffer F->G H 8. Read Absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][17]

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment and Collection: Treat cells with the test compounds for the desired time. Collect both floating and adherent cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V conjugated to a fluorochrome (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Applications in Materials Science

The π-conjugated system of the this compound core makes it an attractive building block for organic electronic materials. Thiophene-based organic semiconductors are widely used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[14][18][19]

Thiophene-Based Organic Semiconductors

The electronic properties of thiophene-based materials can be finely tuned by chemical modification. The carboxylic acid group can be converted to esters or amides, and additional functional groups can be introduced to influence molecular packing, solubility, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[20] These modifications are critical for optimizing charge transport and device performance.

Performance in Organic Electronic Devices

While specific performance data for devices based directly on this compound is not widely available, the performance of related polythiophene derivatives, such as poly(3-hexylthiophene) (P3HT), provides a strong indication of the potential of this class of materials.

Table 2: Representative Performance of Thiophene-Based Organic Electronic Devices

Device TypeThiophene DerivativeKey Performance MetricValueReference
OFET Poly(3-hexylthiophene) (P3HT)Hole Mobility (µ)0.018 cm²/Vs[21]
OFET P3HTOn/Off Ratio> 3.3 x 10⁴[21]
OPV P3HT:PCBM BlendPower Conversion Efficiency (PCE)~5%[20]
OPV Cyano-Substituted PolythiophenePower Conversion Efficiency (PCE)> 15%
OLED Thienothiophene-based emitterMax. External Quantum Efficiency4.61%

These data highlight the excellent semiconductor properties of the thiophene backbone. The ability to derivatize the this compound core offers a pathway to creating novel, high-performance materials for next-generation organic electronics.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and highly valuable platform for both drug discovery and materials science. Its synthetic accessibility, coupled with the rich possibilities for chemical modification, has led to the development of potent anti-inflammatory and anticancer agents, as well as promising organic semiconductor materials.

Future research in the area of medicinal chemistry will likely focus on the optimization of existing lead compounds to improve potency and selectivity, as well as to elucidate the precise molecular mechanisms of action. The development of quantitative structure-activity relationship (QSAR) models will be crucial in guiding the rational design of new analogs with enhanced therapeutic profiles.

In materials science, the focus will be on the design and synthesis of novel this compound derivatives with tailored electronic properties for specific applications in organic electronics. The exploration of new derivatization strategies to control intermolecular interactions and solid-state packing will be key to unlocking the full potential of these materials in next-generation flexible and transparent electronic devices. The continued interdisciplinary investigation of this remarkable heterocyclic core promises to yield further breakthroughs in both medicine and technology.

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The Phenylthiophene Scaffold: A Privileged Motif in Drug Discovery - A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiophene Ring in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical entities that exhibit high efficacy and selectivity towards specific biological targets. Within this complex endeavor, certain molecular scaffolds have emerged as "privileged structures," consistently appearing in a multitude of bioactive compounds across diverse therapeutic areas. The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a testament to this concept. Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have cemented its importance in medicinal chemistry.[1] This guide focuses on a particularly promising class of thiophene-containing compounds: the phenylthiophene derivatives. By exploring the intricate relationship between their chemical structure and biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the development of next-generation therapeutics based on this versatile scaffold.

Phenylthiophene derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] Their therapeutic potential often stems from their ability to modulate critical signaling pathways implicated in disease progression, such as the PI3K/Akt and MAPK/ERK pathways.[2] This guide will delve into the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds, offering insights into how modifications to the phenyl and thiophene rings, as well as the nature and position of various substituents, can be rationally exploited to optimize their pharmacological profiles.

I. Anticancer Activity of Phenylthiophene Derivatives: A Deep Dive into SAR

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and the phenylthiophene scaffold has proven to be a fertile ground for the discovery of potent cytotoxic compounds.[4] Studies have shown that these derivatives can induce apoptosis, inhibit cell proliferation, and even overcome multidrug resistance in various cancer cell lines.[5][6]

Core SAR Principles for Anticancer Activity:

The anticancer activity of phenylthiophene derivatives is intricately linked to the substitution patterns on both the phenyl and thiophene rings. Key SAR observations include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a pivotal role in modulating cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, can significantly enhance anticancer potency. Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance at the target binding site.

  • Substitution on the Thiophene Ring: Modifications to the thiophene moiety, particularly at the 2- and 5-positions, are critical for optimizing activity. The introduction of a carboxamide group at the 2-position of the thiophene ring is a common strategy that has yielded numerous potent anticancer agents.[7]

  • The Linker Moiety: When a linker is present between the phenyl and thiophene rings, its length and flexibility can influence the overall conformation of the molecule and, consequently, its interaction with biological targets.

Data Presentation: Anticancer Activity of Phenylthiophene Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative phenylthiophene derivatives against various human cancer cell lines, providing a quantitative basis for SAR analysis.

Compound IDPhenyl Ring SubstitutionThiophene Ring SubstitutionCancer Cell LineIC50 (µM)Reference
PT-1 4-Fluoro2-CarboxamideHep3B5.46[2]
PT-2 3,4,5-Trimethoxy2-CarboxamideHep3B8.85[2]
PT-3 4-Chloro2-(N-(naphthalen-1-yl)carboxamide)OVCAR-41.569[8]
PT-4 Unsubstituted2-(N-(4-methoxyphenyl)carboxamide)MCF-710.2[9]
PT-5 4-Methyl2-(N-(p-tolyl)carboxamide)MDA-MB-23135.1[10]
Mechanism of Action: Targeting Key Signaling Pathways

A significant body of evidence suggests that the anticancer effects of many phenylthiophene derivatives are mediated through the inhibition of critical signaling pathways that are often dysregulated in cancer.[5] The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target.[11]

Diagram: Phenylthiophene Derivatives as Inhibitors of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Phenylthiophene Derivatives Inhibitor->PI3K Inhibitor->Akt

Caption: Phenylthiophene derivatives can exert their anticancer effects by inhibiting key kinases such as PI3K and Akt, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.

II. Antimicrobial Activity of Phenylthiophene Derivatives: Combating Infectious Diseases

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery and development of new classes of antimicrobial agents. Phenylthiophene derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacterial and fungal pathogens.[12][13]

Core SAR Principles for Antimicrobial Activity:

The structural features that govern the antimicrobial potency of phenylthiophene derivatives often parallel those observed for their anticancer activity, with some notable distinctions:

  • Lipophilicity: A crucial factor in antimicrobial activity is the ability of the compound to penetrate the microbial cell wall and membrane. The overall lipophilicity of the molecule, which can be tuned by the nature of the substituents, is therefore a key determinant of efficacy.

  • Specific Moieties for Enhanced Activity: The incorporation of certain heterocyclic rings, such as pyrazole or pyridine, onto the phenylthiophene scaffold has been shown to enhance antimicrobial activity.[13]

  • Substitution and Microbial Specificity: The specific substitution patterns can influence the spectrum of activity, with some derivatives showing greater potency against Gram-positive bacteria, while others are more effective against Gram-negative bacteria or fungi.

Data Presentation: Antimicrobial Activity of Phenylthiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected phenylthiophene derivatives against representative bacterial and fungal strains.

| Compound ID | Phenyl Ring Substitution | Thiophene Ring Substitution | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | AT-1 | 4-Chloro | 2-(N-(4-chlorophenyl)acryloyl) | Aspergillus fumigates | Lower than Amphotericin B |[13] | | AT-2 | Unsubstituted | 2-(pyridin-2-yl) | Aspergillus fumigates | Lower than Amphotericin B |[13] | | AT-3 | Unsubstituted | 2-(1H-pyrazol-3-yl) | Pseudomonas aeruginosa | Potent Activity |[13] | | AT-4 | Unsubstituted | 2-(1,2,4-triazolo[3,4-c][1][14][15]triazin-3-yl) | Aspergillus fumigates | Lower than Amphotericin B |[13] | | AT-5 | Unsubstituted | 2-carboxamide | Staphylococcus aureus | 0.81 (µM/ml) |[12] |

III. Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative phenylthiophene derivative and for the key biological assays used to evaluate their anticancer and antimicrobial activities.

Synthesis of 5-Phenylthiophene-2-Carboxamide Derivatives

This protocol describes a general procedure for the synthesis of 5-phenylthiophene-2-carboxamide derivatives, a class of compounds that has shown significant biological activity.

Diagram: Synthetic Pathway for 5-Phenylthiophene-2-Carboxamide Derivatives

synthetic_pathway start Substituted Acetophenone intermediate1 β-Aryl-β-chloroacrolein start->intermediate1 Formylation intermediate2 5-Aryl-2-acetylthiophene intermediate1->intermediate2 Cyclization final_product 5-Phenylthiophene-2- carboxamide Derivative intermediate2->final_product Functional Group Transformation reagent1 POCl₃, DMF (Vilsmeier-Haack) reagent2 Thioglycolic acid ester, Base reagent3 Oxidation then Amidation

Caption: A general synthetic route to 5-phenylthiophene-2-carboxamide derivatives often involves a Vilsmeier-Haack formylation followed by cyclization and subsequent functional group manipulations.

Step-by-Step Protocol:

  • Synthesis of β-Aryl-β-chloroacrolein: To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C. After stirring for 10 minutes, add the substituted acetophenone dropwise. Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into a cold aqueous solution of sodium acetate. Filter the resulting solid and wash with water to obtain the β-aryl-β-chloroacrolein.[16]

  • Synthesis of 5-Aryl-2-acetylthiophene: To a solution of the appropriate thioglycolic acid ester in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide. To this mixture, add the β-aryl-β-chloroacrolein synthesized in the previous step. Reflux the reaction mixture and monitor by TLC. After completion, cool the reaction mixture and add water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of 5-Phenylthiophene-2-carboxylic acid: The 5-aryl-2-acetylthiophene can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or sodium hypochlorite).

  • Synthesis of 5-Phenylthiophene-2-carboxamide: The 5-phenylthiophene-2-carboxylic acid can be converted to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride.[7] The resulting acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine) to yield the final 5-phenylthiophene-2-carboxamide derivative.[7]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of the phenylthiophene derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][19] The broth microdilution method is a commonly used technique.[8]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the phenylthiophene derivative in a suitable solvent. Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing sterile broth (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 CFU/mL).[8]

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[8]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Future Perspectives and Conclusion

The phenylthiophene scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The extensive body of research on the structure-activity relationships of phenylthiophene derivatives has provided invaluable insights into the key structural features that govern their anticancer and antimicrobial activities.

Future research in this area should continue to focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel substitution patterns, the synthesis of hybrid molecules incorporating other bioactive pharmacophores, and the use of computational modeling and machine learning approaches will undoubtedly accelerate the discovery of new drug candidates. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their successful clinical translation.

V. References

  • Chaudhary, A., & Kumar, S. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

  • LoRusso, P. M., & Chabner, B. A. (2015). Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape. Expert Opinion on Therapeutic Patents, 25(5), 515–530.

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Journal of the Iranian Chemical Society, 18(11), 2945–2959.

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.

  • Li, Y., et al. (2021). Rational design of phenyl thiophene (pyridine) derivatives that overcome P-glycoprotein mediated MDR in MCF-7/ADR cell. Bioorganic Chemistry, 114, 105086.

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). BMC Chemistry, 13(1), 58.

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • A Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives and Existing Drugs. (n.d.). Benchchem.

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2016). Beilstein Journal of Organic Chemistry, 12, 216–223.

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). Molecules, 27(19), 6539.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry.

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5824.

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(13), 5122.

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). ResearchGate.

  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). Benchchem.

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  • MTT Assay Protocol. (n.d.). BOC Sciences.

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2017). Molecules, 22(8), 1228.

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. (2023). Future Medicinal Chemistry, 15(19), 1675-1693.

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2022). Molecules, 27(15), 4930.

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  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6.

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Methodological & Application

Synthesis of 5-Phenylthiophene-3-carboxylic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Phenylthiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a bioisostere of a phenyl ring, which can enhance drug-receptor interactions and improve physicochemical properties.[1] When coupled with a phenyl group, the resulting 5-phenylthiophene core becomes a versatile template for the development of novel therapeutics. The addition of a carboxylic acid at the 3-position provides a crucial handle for synthetic modification, allowing for the creation of diverse libraries of esters, amides, and other derivatives.[2] These derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them highly attractive for drug discovery programs.[3][4][5]

This guide provides a comprehensive overview of the synthesis of 5-phenylthiophene-3-carboxylic acid and its derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

Strategic Approach to Synthesis

Our synthetic strategy is designed to be modular, allowing for the late-stage introduction of diversity. The core this compound scaffold is constructed first, followed by derivatization of the carboxylic acid moiety. This approach is efficient for creating a library of analogs for structure-activity relationship (SAR) studies.

Herein, we will detail a robust two-part synthetic sequence:

  • Part A: Synthesis of the Core Scaffold - this compound. This involves the construction of the thiophene ring and the introduction of the phenyl group via a palladium-catalyzed cross-coupling reaction.

  • Part B: Derivatization of the Carboxylic Acid. This section will cover the conversion of the carboxylic acid into esters and amides, which are common functional groups in many drug candidates.

Part A: Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available materials. A key step in this sequence is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[3]

Workflow for the Synthesis of this compound

Synthesis_of_5-Phenylthiophene-3-carboxylic_Acid cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Hydrolysis 3-Thiophenecarboxylic_acid 3-Thiophenecarboxylic Acid 5-Bromo-3-thiophenecarboxylic_acid 5-Bromo-3-thiophenecarboxylic Acid 3-Thiophenecarboxylic_acid->5-Bromo-3-thiophenecarboxylic_acid Br2, Acetic Acid Ethyl_5-bromo-3-thiophenecarboxylate Ethyl 5-bromo-3-thiophenecarboxylate 5-Bromo-3-thiophenecarboxylic_acid->Ethyl_5-bromo-3-thiophenecarboxylate EtOH, H2SO4 (cat.) Ethyl_5-phenylthiophene-3-carboxylate Ethyl 5-phenylthiophene-3-carboxylate Ethyl_5-bromo-3-thiophenecarboxylate->Ethyl_5-phenylthiophene-3-carboxylate Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Ethyl_5-phenylthiophene-3-carboxylate 5-Phenylthiophene-3-carboxylic_acid This compound Ethyl_5-phenylthiophene-3-carboxylate->5-Phenylthiophene-3-carboxylic_acid 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromothiophene-3-carboxylic Acid

  • Rationale: This step introduces a bromine atom at the 5-position of the thiophene ring, which is essential for the subsequent Suzuki coupling reaction. Acetic acid serves as a suitable solvent for this electrophilic aromatic substitution.

  • Protocol:

    • In a fume hood, dissolve 3-thiophenecarboxylic acid (10.0 g, 78.0 mmol) in 60 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Slowly add a solution of bromine (11.2 g, 70.2 mmol, 0.9 equiv) in 30 mL of glacial acetic acid to the stirring solution at room temperature.

    • Stir the reaction mixture for 1 hour.

    • Pour the reaction mixture into 300 mL of cold water and stir for 15 minutes to precipitate the product.

    • Collect the solid by vacuum filtration and wash with water.

    • Recrystallize the crude product from water to obtain 5-bromothiophene-3-carboxylic acid as a white solid.[6]

Step 2: Synthesis of Ethyl 5-bromothiophene-3-carboxylate

  • Rationale: The carboxylic acid is converted to an ethyl ester to protect it during the Suzuki coupling reaction. The ester can be easily hydrolyzed in the final step.

  • Protocol:

    • To a solution of 5-bromothiophene-3-carboxylic acid (10.0 g, 48.3 mmol) in 100 mL of ethanol, add a catalytic amount of concentrated sulfuric acid (0.5 mL).

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 5-bromothiophene-3-carboxylate.

Step 3: Synthesis of Ethyl 5-phenylthiophene-3-carboxylate via Suzuki-Miyaura Coupling

  • Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-C bond between the thiophene ring and the phenyl group.[7] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.[7]

  • Protocol:

    • To a solution of ethyl 5-bromothiophene-3-carboxylate (5.0 g, 21.3 mmol) in a 4:1 mixture of 1,4-dioxane and water (50 mL), add phenylboronic acid (3.1 g, 25.5 mmol, 1.2 equiv) and potassium phosphate (9.0 g, 42.5 mmol, 2.0 equiv).[7]

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.49 g, 0.43 mmol, 2 mol%).

    • Heat the reaction mixture at 90 °C for 12 hours under a nitrogen atmosphere.[7]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain ethyl 5-phenylthiophene-3-carboxylate.

Step 4: Synthesis of this compound

  • Rationale: The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid. This is a standard saponification reaction followed by acidification.

  • Protocol:

    • Dissolve ethyl 5-phenylthiophene-3-carboxylate (4.0 g, 17.2 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

    • Add sodium hydroxide (1.38 g, 34.4 mmol, 2.0 equiv) and heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with 2M hydrochloric acid until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[8]

Part B: Derivatization of this compound

The carboxylic acid group is a versatile functional handle for creating a diverse range of derivatives. Amide bond formation is one of the most common reactions in medicinal chemistry.[9]

Workflow for Amide Synthesis

Amide_Synthesis cluster_0 Amide Coupling Carboxylic_Acid This compound Amide 5-Phenylthiophene-3-carboxamide Derivative Carboxylic_Acid->Amide HATU, DIPEA, DMF Amine R1R2NH Amine->Amide

Caption: General workflow for amide synthesis.

Protocol for Amide Synthesis (General Procedure)
  • Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.[10] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[10]

  • Protocol:

    • To a solution of this compound (1.0 equiv) in dry N,N-dimethylformamide (DMF), add HATU (1.2 equiv) and DIPEA (2.0 equiv).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equiv) and continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Derivative Amine (R1R2NH) Typical Yield
N-benzyl-5-phenylthiophene-3-carboxamideBenzylamine85-95%
(5-phenylthiophen-3-yl)(piperidin-1-yl)methanonePiperidine80-90%
N-(4-methoxyphenyl)-5-phenylthiophene-3-carboxamidep-Anisidine75-85%

Applications in Drug Discovery

Derivatives of this compound have been investigated for a variety of therapeutic applications. The specific biological activity is highly dependent on the nature of the substituents on both the phenyl ring and the carboxylic acid derivative.

  • Anticancer Activity: Many thiophene derivatives exhibit potent anticancer properties.[1] For instance, certain 2-amino-3-carboxy-4-phenylthiophene analogs have been identified as inhibitors of atypical protein kinase C (aPKC), a target implicated in cancer cell survival and proliferation.[11] The amide and ester derivatives of this compound are excellent candidates for screening in various cancer cell lines.

  • Enzyme Inhibition: The 5-phenylisoxazole-3-carboxylic acid scaffold, structurally related to our target, has yielded potent inhibitors of xanthine oxidase, an enzyme involved in gout.[12] This suggests that this compound derivatives could also be explored as inhibitors for a range of enzymes.

  • Anti-inflammatory and Other Activities: Thiophene derivatives have also been reported to possess anti-inflammatory, antimicrobial, and antithrombotic activities.[3][7] The diverse library of compounds that can be generated from the this compound core provides a rich source for screening in various biological assays.

Conclusion

The synthetic routes and protocols outlined in this guide provide a robust and versatile platform for the synthesis of this compound and its derivatives. The modular nature of the synthesis allows for the efficient generation of compound libraries for drug discovery programs. The proven therapeutic potential of the phenylthiophene scaffold, combined with the accessibility of these synthetic methods, makes this class of compounds a highly promising area for further research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • PubMed Central (PMC). (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
  • ResearchGate. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
  • Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • ScienceDirect. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor.
  • Semantic Scholar. (2009). Fiesselmann thiophene synthesis.
  • Filo. (2024). Fiesselmann thiophene synthesis.
  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
  • Chem-Impex. (n.d.). Thiophene-3-carboxylic acid.
  • Wikiwand. (n.d.). Fiesselmann thiophene synthesis.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Wikipedia. (n.d.). Gewald reaction.
  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • MySkinRecipes. (n.d.). 2-Amino-5-phenylthiophene-3-carboxylic acid.
  • National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • Benchchem. (n.d.). A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
  • PubMed Central (PMC). (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives and Existing Drugs.
  • BLD Pharm. (n.d.). This compound.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • Biosynth. (n.d.). 3-Amino-5-phenylthiophene-2-carboxylic acid.
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.
  • PubMed Central (PMC). (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
  • PubChem. (n.d.). Thiophene-3-carboxylic acid.

Sources

Application Notes and Protocols for 5-Phenylthiophene-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile chemical properties and broad range of biological activities.[1][2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[4] Within this esteemed class of heterocycles, 5-Phenylthiophene-3-carboxylic acid has emerged as a compelling lead compound for the development of novel therapeutics, particularly in the realm of inflammatory diseases.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting point for medicinal chemistry campaigns. We will delve into its mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and explore strategies for its optimization into a clinical candidate.

Lead Compound Profile: this compound

Chemical Structure:

Molecular Formula: C₁₁H₈O₂S

Molecular Weight: 204.25 g/mol [5]

Key Attributes as a Lead Compound:

  • Established Biological Activity: this compound is an active metabolite of the former anti-rheumatic drug candidate, esonarimod. It has been identified as an antagonist of the pro-inflammatory cytokine Interleukin-1 (IL-1), a key mediator in the pathogenesis of rheumatoid arthritis and other inflammatory conditions.[1]

  • Synthetically Accessible Scaffold: The thiophene core is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Favorable Physicochemical Starting Point: While specific experimental data for the parent compound is limited, related thiophene carboxylic acids provide a basis for expecting drug-like properties that can be fine-tuned during lead optimization.

Mechanism of Action: Targeting the Interleukin-1 Pathway

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade. It exists in two forms, IL-1α and IL-1β, both of which signal through the IL-1 receptor (IL-1R). This signaling pathway is a validated target for anti-inflammatory therapies.[6][7] this compound exerts its anti-inflammatory effects by acting as an antagonist at the IL-1 receptor, thereby blocking the binding of IL-1 and inhibiting downstream pro-inflammatory signaling.[1]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for a medicinal chemistry program starting from this compound.

Caption: Lead optimization workflow for this compound.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis of the lead compound starting from the commercially available 3-bromothiophene.

Step 1: Suzuki-Miyaura Cross-Coupling to form Methyl 5-phenylthiophene-3-carboxylate

This reaction couples 3-bromothiophene with phenylboronic acid, followed by esterification.

Materials:

  • 3-Bromothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Toluene

  • Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-phenylthiophene.

  • To a solution of 3-phenylthiophene in DMF, add N-bromosuccinimide (NBS) portion-wise at 0 °C and stir at room temperature until the starting material is consumed (monitored by TLC). This will yield 3-bromo-5-phenylthiophene.

  • To a solution of 3-bromo-5-phenylthiophene in methanol, add DCC (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude ester by silica gel column chromatography to yield methyl 5-phenylthiophene-3-carboxylate.

Step 2: Hydrolysis to this compound

Materials:

  • Methyl 5-phenylthiophene-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 5-phenylthiophene-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Analogs via Suzuki Coupling

This protocol describes a general method for synthesizing analogs with diverse phenyl substituents.

Materials:

  • 5-Bromothiophene-3-carboxylic acid or its methyl ester

  • Substituted phenylboronic acid (e.g., 4-chlorophenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 5-bromothiophene-3-carboxylic acid or its ester (1.0 eq), the desired substituted phenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the chosen solvent system.

  • Degas the mixture thoroughly with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired analog. If an ester was used, it can be hydrolyzed to the corresponding carboxylic acid using Protocol 1, Step 2.

Biological Evaluation Protocols

Protocol 3: In Vitro IL-1 Receptor Binding Assay

This competitive binding assay determines the ability of a test compound to displace a radiolabeled IL-1 ligand from its receptor.

Materials:

  • Human IL-1 receptor (recombinant)

  • ¹²⁵I-labeled human IL-1β (radioligand)

  • Test compounds (this compound and its analogs)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add a fixed concentration of the IL-1 receptor.

  • Add varying concentrations of the test compound.

  • Add a fixed concentration of ¹²⁵I-IL-1β.

  • Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.

  • Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Add scintillation fluid to each well of the filter plate.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound and determine the IC₅₀ value.

Protocol 4: IL-1β-Induced NF-κB Activation Assay

This cell-based assay measures the inhibition of IL-1β-induced activation of the NF-κB signaling pathway.

Materials:

  • HeLa cells or other suitable cell line expressing the IL-1 receptor

  • Human IL-1β

  • Test compounds

  • Luciferase reporter plasmid containing NF-κB response elements

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HeLa cells in a 96-well plate.

  • Transfect the cells with the NF-κB luciferase reporter plasmid.

  • After 24 hours, pretreat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with a fixed concentration of IL-1β (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of IL-1β-induced NF-κB activation and determine the IC₅₀ values.

Visualizing the Signaling Pathway

The following diagram depicts the IL-1 signaling cascade and the point of intervention for this compound.

IL1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R Binds Antagonist 5-Phenylthiophene- 3-carboxylic acid Antagonist->IL1R Blocks MyD88 MyD88 IL1R->MyD88 Recruits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB IκB NFkB_IkB->NFkB_p65_p50 Releases NFkB_IkB->IkB Degradation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription

Sources

Application Notes: 5-Phenylthiophene-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Phenylthiophene-3-carboxylic acid is a versatile heterocyclic building block integral to the advancement of medicinal chemistry and materials science. Its unique bifunctional structure, featuring a reactive carboxylic acid moiety and a tunable thiophene-phenyl core, allows for extensive derivatization and incorporation into complex molecular architectures. This guide provides an in-depth analysis of its applications, detailing its role in the synthesis of novel therapeutic agents and functional organic materials. We present validated protocols for its synthesis and subsequent derivatization, explain the mechanistic rationale behind these transformations, and offer practical insights for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of the 5-Phenylthiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the phenyl ring and its ability to engage in various biological interactions.[1] When functionalized with a phenyl group and a carboxylic acid, as in this compound, the resulting scaffold becomes a powerful platform for generating molecular diversity.

The strategic importance of this molecule lies in its three distinct reactive zones:

  • The Carboxylic Acid Group: Serves as a handle for forming amide bonds, esters, and other derivatives, enabling covalent linkage to other molecules or tuning of physicochemical properties like solubility and polarity.

  • The Thiophene Ring: Can undergo electrophilic substitution, allowing for the introduction of additional functional groups to modulate electronic properties or biological activity.

  • The Phenyl Ring: Also amenable to substitution, offering another vector for structural modification and optimization of target interactions.

This trifecta of reactivity makes this compound and its analogs key intermediates in the development of pharmaceuticals, particularly for inflammatory diseases and oncology, as well as in the creation of advanced organic semiconductors.[2][3]

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol
CAS Number 33374-77-1
Appearance Off-white to pale yellow solid
Melting Point 218-222 °C
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol

Core Applications in Synthesis

Pharmaceutical Drug Development

The 5-phenylthiophene core is a validated scaffold for targeting a range of biological pathways. The carboxylic acid function is crucial for mimicking endogenous ligands or forming key hydrogen bonds within enzyme active sites. Its derivatives have shown promise in several therapeutic areas.

  • Anti-inflammatory Agents: The related 2-amino-5-phenylthiophene-3-carboxylic acid scaffold is a known intermediate for drugs targeting inflammatory pathways.[3] The carboxylic acid group is often essential for receptor binding or for prodrug strategies.

  • Anticancer Agents: Thiophene-3-carboxamide derivatives have been investigated as potent anticancer agents. For example, benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor metastasis.[4] The carboxamide moiety, derived from the parent carboxylic acid, was found to be critical for enhancing anti-proliferative activity.

  • Enzyme Inhibitors: The structural analog, 5-phenylisoxazole-3-carboxylic acid, has been used to develop potent xanthine oxidase inhibitors, highlighting the utility of the phenyl-heterocycle-carboxylic acid motif in designing enzyme-targeted drugs.[5]

Organic Materials Science

Thiophene-based π-conjugated molecules are pillars of organic electronics due to their excellent charge transport properties.[2][6] this compound serves as a monomer or precursor for:

  • Organic Semiconductors: The extended π-system of the phenyl-thiophene core contributes to semiconducting behavior. Polymerization or incorporation into larger conjugated systems can yield materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[2][6]

  • Functional Polymers: The carboxylic acid group allows the thiophene unit to be anchored to surfaces or integrated into copolymers, imparting specific electronic or adhesive properties to the final material.[7]

Synthetic Pathways and Key Transformations

The true utility of this compound is realized through its synthesis and subsequent derivatization. The following diagram illustrates a common synthetic workflow, starting from a halogenated precursor and branching into key functional derivatives.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Functional Derivatization BromoThio 5-Bromothiophene-3-carboxylic acid Core This compound BromoThio->Core Suzuki Coupling (Pd Catalyst, Base) PhBOH Phenylboronic Acid PhBOH->Core Ester Methyl 5-phenylthiophene-3-carboxylate (Ester Derivative) Core->Ester Esterification (Acid Catalyst or POCl₃) Amide N-Benzyl-5-phenylthiophene-3-carboxamide (Amide Derivative) Core->Amide Amide Coupling (DCC/DMAP or HATU) Alcohol Methanol Alcohol->Ester Amine Benzylamine Amine->Amide

Caption: Synthetic workflow for this compound and its key derivatives.

Detailed Experimental Protocols

The protocols provided are based on established synthetic methodologies and are designed to be reproducible and self-validating.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromothiophene-3-carboxylic acid with phenylboronic acid. This is a highly reliable method for forming the C-C bond between the thiophene and phenyl rings.[8][9][10]

Causality: The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (e.g., K₃PO₄ or Na₂CO₃) is required to activate the boronic acid for the transmetalation step. A phosphine ligand (e.g., from Pd(PPh₃)₄) stabilizes the palladium species and promotes the reaction.[11]

  • Reagents & Materials:

    • 5-Bromothiophene-3-carboxylic acid (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

    • Ethyl acetate, 1 M HCl, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To an oven-dried round-bottom flask, add 5-bromothiophene-3-carboxylic acid (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add degassed 1,4-dioxane and water (4:1 ratio, sufficient to make a 0.1 M solution of the bromo-acid).

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Work-up:

      • Dilute the mixture with ethyl acetate.

      • Filter through a pad of Celite to remove the palladium catalyst.

      • Transfer the filtrate to a separatory funnel and wash with water.

      • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the product.

      • Extract the aqueous layer twice with ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification:

      • Filter off the drying agent and concentrate the solvent under reduced pressure.

      • The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Amide Coupling to Synthesize N-substituted 5-Phenylthiophene-3-carboxamides

This protocol details the formation of an amide bond using a standard coupling reagent, which activates the carboxylic acid for nucleophilic attack by an amine.[12]

Causality: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Coupling reagents like Dicyclohexylcarbodiimide (DCC) or HATU generate a highly reactive activated ester intermediate in situ. This intermediate is readily attacked by the amine nucleophile under mild conditions to form the stable amide bond.[13] Additives like DMAP or HOBt can accelerate the reaction and suppress side reactions.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (e.g., Benzylamine) (1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

    • Saturated NaHCO₃ solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add the amine (1.1 equiv) to the solution and stir for 5 minutes.

    • In a separate flask, dissolve DCC (1.2 equiv) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

    • Work-up:

      • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

      • Transfer the filtrate to a separatory funnel.

      • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄.

    • Purification:

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude amide by silica gel column chromatography or recrystallization to obtain the final product.

Protocol 3: Fischer Esterification to Synthesize Alkyl 5-Phenylthiophene-3-carboxylates

This is a classic, cost-effective method for converting a carboxylic acid to an ester using an excess of alcohol and a strong acid catalyst.[14]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. This allows the weakly nucleophilic alcohol to attack, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[14] Using a large excess of the alcohol drives the equilibrium towards the product side (Le Châtelier's principle).

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Alcohol (e.g., Methanol or Ethanol) (large excess, used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)

    • Round-bottom flask, condenser, magnetic stirrer

    • Saturated NaHCO₃ solution, Diethyl ether or Ethyl acetate, Brine, Anhydrous MgSO₄

  • Procedure:

    • Suspend or dissolve this compound in a large excess of the desired alcohol (e.g., methanol) in a round-bottom flask.

    • Carefully add the catalytic amount of concentrated H₂SO₄ dropwise while stirring.

    • Attach a condenser and heat the mixture to reflux (e.g., ~65 °C for methanol) for 4-8 hours, or until TLC analysis indicates completion.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Remove the excess alcohol under reduced pressure.

      • Dissolve the residue in ethyl acetate or diethyl ether.

      • Carefully wash the organic solution with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst - watch for CO₂ evolution!), and finally with brine.

      • Dry the organic layer over anhydrous MgSO₄.

    • Purification:

      • Filter and evaporate the solvent to yield the crude ester.

      • If necessary, purify by silica gel column chromatography.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the synthesis of the core scaffold.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromothiophene-3-carboxylic acid to form a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the activated boronic acid (boronate) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups (phenyl and thienyl) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate with proven applications in fields demanding molecular complexity and functionality. Its strategic use enables the rapid assembly of libraries for drug discovery and the construction of novel materials for organic electronics. The protocols detailed herein provide a reliable foundation for chemists to synthesize and derivatize this scaffold. Future research will likely focus on developing more sustainable (e.g., greener solvents, lower catalyst loadings) synthetic routes and expanding its application in areas like targeted covalent inhibitors and stimuli-responsive materials.

References

  • Gewald, K. (1966). The Gewald reaction. Wikipedia. [Link]

  • Deshmukh, N. et al. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Putrov, G. A. et al. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Gu, C. et al. (2017). Thiophene-Based Organic Semiconductors. PubMed. [Link]

  • Eller, G. A. & Holzer, W. (2006). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Sista, P. et al. (2017). Thiophene-Based Organic Semiconductors. ResearchGate. [Link]

  • Perepichka, I. F. & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. ResearchGate. [Link]

  • Verma, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Ro-Pেন্দ্র, R. et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

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  • ChemWis. (2023). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]

  • Bibi, S. et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLOS ONE. [Link]

  • Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. [Link]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

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  • Khan, I. et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • Adolfsson Research Group. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Squarespace. [Link]

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  • Ali, A. et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

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The Versatile Scaffold: 5-Phenylthiophene-3-carboxylic Acid as a Pivotal Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity with a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the thiophene ring stands as a privileged scaffold, prized for its unique electronic properties and its ability to engage in diverse biological interactions.[1] Among its many derivatives, 5-phenylthiophene-3-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a phenyl group at the 5-position and a reactive carboxylic acid at the 3-position—offers a gateway to a vast array of complex heterocyclic systems. The phenyl group can be tailored to modulate lipophilicity and engage in π-stacking interactions, while the carboxylic acid serves as a versatile handle for elaboration into amides, esters, and as a precursor for various cyclization strategies.[2] This guide provides an in-depth exploration of the applications of this compound in the synthesis of diverse heterocyclic compounds, complete with detailed experimental protocols and insights into the rationale behind these synthetic strategies.

Synthesis of the Core Building Block: this compound

The journey into the diverse applications of this compound begins with its own synthesis. A common and efficient route is the Gewald reaction, a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This is typically followed by hydrolysis of the resulting nitrile to afford the desired carboxylic acid.

Protocol 1: Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a one-pot synthesis that brings together a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3]

Reaction Scheme:

Gewald Reaction acetophenone Acetophenone intermediate [Intermediate] acetophenone->intermediate ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate sulfur Sulfur sulfur->intermediate base Base (e.g., Morpholine) base->intermediate product 2-Amino-5-phenylthiophene-3-carbonitrile intermediate->product

Caption: Gewald synthesis of the 2-aminothiophene precursor.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).[3]

  • Add ethanol (20-30 mL) as the solvent.

  • Add morpholine (10-20 mol%) as the base.[3]

  • Stir the reaction mixture at 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.[3]

Protocol 2: Hydrolysis of 2-Amino-5-phenylthiophene-3-carbonitrile

The nitrile group of the 2-aminothiophene derivative can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6]

Reaction Scheme:

Nitrile Hydrolysis nitrile 2-Amino-5-phenylthiophene-3-carbonitrile product 2-Amino-5-phenylthiophene-3-carboxylic acid nitrile->product reagents H2O, H+ or OH- reagents->product

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 2-Amino-5-phenylthiophene-3-carbonitrile

  • Dilute sulfuric acid or sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure (Acid Hydrolysis):

  • Place the 2-amino-5-phenylthiophene-3-carbonitrile in a round-bottom flask.

  • Add a dilute solution of sulfuric acid (e.g., 15% H₂SO₄).[7]

  • Heat the mixture under reflux with stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 2-amino-5-phenylthiophene-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Core Reactivity: Amide and Ester Formation

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide and ester bond formation. These reactions are fundamental steps in the synthesis of a vast number of biologically active molecules and functional materials.

Protocol 3: General Procedure for Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[8] A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with an amine.

Reaction Scheme:

Amide Coupling acid This compound product 5-Phenylthiophene-3-carboxamide derivative acid->product amine R-NH2 amine->product reagents Coupling Reagent (e.g., EDC, HATU) Base (e.g., DIEA) reagents->product

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling reagent (e.g., EDC, HATU)

  • Base (e.g., DIEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure (using HATU):

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 equivalents) and DIEA (3 equivalents) to the solution and stir for a few minutes.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Fischer Esterification

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols under acidic catalysis.[9]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux with stirring for several hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Building Complexity: Synthesis of Fused Heterocyclic Systems

The true power of this compound as a building block is realized in its use to construct more complex, fused heterocyclic systems. Thienopyrimidines, in particular, are a class of compounds that have garnered significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.[9][10][11]

Application Focus: Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are frequently synthesized from 3-aminothiophene-2-carboxylate or 3-aminothiophene-2-carboxamide derivatives, which are readily accessible from this compound.

Synthetic Workflow:

Thienopyrimidine Synthesis start This compound amide 5-Phenylthiophene-3-carboxamide start->amide Amidation aminothiophene 3-Amino-5-phenylthiophene-2-carboxamide amide->aminothiophene Functional group interconversion thienopyrimidine Thieno[3,2-d]pyrimidinone aminothiophene->thienopyrimidine cyclization_reagent One-carbon source (e.g., Formic acid) cyclization_reagent->thienopyrimidine

Caption: Pathway to Thieno[3,2-d]pyrimidinones.

Protocol 5: Synthesis of a 5-Phenylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol outlines the cyclization of a 3-aminothiophene-2-carboxamide with formic acid.

Materials:

  • 3-Amino-5-phenylthiophene-2-carboxamide

  • Formic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • A mixture of 3-amino-5-phenylthiophene-2-carboxamide (1 equivalent) and an excess of formic acid is placed in a round-bottom flask.[10]

  • The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess formic acid is removed under reduced pressure.

  • The resulting solid is triturated with water, collected by filtration, and washed thoroughly with water to remove any remaining formic acid.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery and Materials Science

Derivatives of this compound have shown significant promise in various fields, particularly in drug discovery. The resulting heterocyclic compounds have been investigated for a range of biological activities.

Table 1: Biological Activities of this compound Derivatives

Heterocyclic CoreDerivative TypeBiological ActivityReference
ThiopheneCarboxamideAntimicrobial[12][13]
Thieno[3,2-d]pyrimidinePyrimidinoneAnticancer[10][11]
Thieno[3,2-b]pyridinePyridinoneAnti-mycobacterial[8]

The antimicrobial activity of thiophene carboxamides has been demonstrated against various bacterial and fungal strains.[12][13] The substitution pattern on the amide nitrogen and the thiophene ring plays a crucial role in modulating this activity. For instance, certain pyridine side-chain derivatives have exhibited excellent antimicrobial properties.[12]

Furthermore, thieno[3,2-d]pyrimidine derivatives have emerged as potent anticancer agents.[10][11] These compounds often act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival. The phenyl group at the 5-position can be further functionalized to optimize binding to the target protein.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds. Its readily available starting materials and the versatility of its carboxylic acid group make it an invaluable tool for researchers in medicinal chemistry and materials science. The protocols and applications outlined in this guide provide a solid foundation for harnessing the synthetic potential of this remarkable scaffold to create novel molecules with tailored properties and functions. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

  • Al-Abdullah, E. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(5), 5486-5506. [Link]

  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(52), 10225-10252.
  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11, 77. [Link]

  • El-Gazzar, A. B. A., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67(3), 275-292. [Link]

  • Wang, Z., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
  • Der Pharma Chemica. (2013). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 5(2), 365-369. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Al-Mousawi, S. M., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(16), 4991. [Link]

  • MySkinRecipes. 2-Amino-5-phenylthiophene-3-carboxylic acid. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2940. [Link]

  • University of Massachusetts Lowell. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. [Link]

  • Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • ResearchGate. (2018). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link]

  • Organic Syntheses. (1993). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 71, 155. [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 11(11), 1335-1346. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. [Link]

  • Khan, M. A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 26(11), 3326. [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

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Application Notes and Protocols for the Synthesis of 5-Phenylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry

Thiophene rings and their derivatives are privileged scaffolds in the landscape of medicinal chemistry and drug development. Their structural resemblance to benzene rings, coupled with their unique electronic properties, allows them to act as bioisosteres, modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Phenylthiophene-3-carboxylic acid, in particular, represents a key structural motif. The presence of both a phenyl group and a carboxylic acid moiety on the thiophene core provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers and professionals in the fields of organic synthesis and drug development.

Strategic Approach: A Three-Stage Synthesis via Paal-Knorr Thiophene Cyclization

The synthetic strategy outlined herein is a robust three-stage process, commencing with the formation of a key 1,4-dicarbonyl intermediate, followed by a Paal-Knorr thiophene synthesis, and culminating in the hydrolysis of the resulting ester to yield the target carboxylic acid. This approach was selected for its reliability and the commercial availability of the starting materials.

Overall Synthetic Scheme:

Overall Synthesis start1 Acetophenone intermediate1 Ethyl Benzoylpyruvate start1->intermediate1 start2 Diethyl Oxalate reagent1 1. Sodium Methoxide 2. HCl (aq) intermediate2 Ethyl 5-Phenylthiophene-3-carboxylate intermediate1->intermediate2 Paal-Knorr Synthesis reagent2 Lawesson's Reagent Toluene, Reflux product This compound intermediate2->product Hydrolysis reagent3 1. NaOH (aq), Ethanol 2. HCl (aq)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl Benzoylpyruvate (A 1,4-Dicarbonyl Intermediate)

This stage employs a Claisen condensation reaction between acetophenone and diethyl oxalate. The choice of a strong base like sodium methoxide is crucial for the deprotonation of the α-carbon of acetophenone, initiating the condensation.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetophenone120.1512.0 g0.10
Diethyl oxalate146.1416.1 g0.11
Sodium methoxide54.025.94 g0.11
Diethyl ether (anhydrous)74.12200 mL-
2M Hydrochloric acid36.46~60 mL-
Saturated NaCl solution-50 mL-
Anhydrous MgSO4120.37--

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add sodium methoxide (5.94 g, 0.11 mol) and anhydrous diethyl ether (100 mL).

  • Addition of Reactants: A solution of acetophenone (12.0 g, 0.10 mol) and diethyl oxalate (16.1 g, 0.11 mol) in anhydrous diethyl ether (100 mL) is placed in the dropping funnel.

  • Initiation of Reaction: The flask is cooled in an ice bath, and the solution from the dropping funnel is added dropwise to the stirred suspension of sodium methoxide over a period of 1 hour.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The formation of a yellowish precipitate indicates the formation of the sodium salt of the product.

  • Work-up: The reaction mixture is cooled in an ice bath, and 2M hydrochloric acid (~60 mL) is added slowly until the mixture is acidic (pH ~2). The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with saturated NaCl solution (50 mL), dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield crude ethyl benzoylpyruvate as a yellow oil. This intermediate is often used in the next step without further purification.

Stage 2: Paal-Knorr Synthesis of Ethyl 5-Phenylthiophene-3-carboxylate

The Paal-Knorr thiophene synthesis is a classic method for constructing thiophene rings from 1,4-dicarbonyl compounds. In this protocol, Lawesson's reagent is used as the sulfurizing agent, which is generally considered milder and more efficient than phosphorus pentasulfide.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl benzoylpyruvate (crude)220.22~22.0 g~0.10
Lawesson's Reagent404.4722.2 g0.055
Toluene (anhydrous)92.14250 mL-
Saturated NaHCO3 solution-100 mL-
Saturated NaCl solution-100 mL-
Anhydrous MgSO4120.37--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl benzoylpyruvate (~22.0 g, ~0.10 mol) in anhydrous toluene (250 mL).

  • Addition of Sulfurizing Agent: To this solution, add Lawesson's reagent (22.2 g, 0.055 mol) in one portion.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove any insoluble byproducts. The filtrate is then washed with saturated NaHCO3 solution (2 x 50 mL) and saturated NaCl solution (100 mL).

  • Purification: The organic layer is dried over anhydrous MgSO4, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-phenylthiophene-3-carboxylate as a solid.

Paal-Knorr Mechanism cluster_0 Mechanism of Paal-Knorr Thiophene Synthesis A 1,4-Dicarbonyl (Ethyl Benzoylpyruvate) B Thionation A->B Lawesson's Reagent C Tautomerization (Enolization) B->C D Intramolecular Cyclization C->D E Dehydration D->E F Thiophene Product (Ethyl 5-Phenylthiophene-3-carboxylate) E->F

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Stage 3: Hydrolysis of Ethyl 5-Phenylthiophene-3-carboxylate

The final step is a standard ester hydrolysis to yield the desired carboxylic acid. A basic hydrolysis followed by acidification is a reliable method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-phenylthiophene-3-carboxylate246.3112.3 g0.05
Sodium hydroxide40.004.0 g0.10
Ethanol46.07100 mL-
Water18.0250 mL-
6M Hydrochloric acid36.46As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-phenylthiophene-3-carboxylate (12.3 g, 0.05 mol) in ethanol (100 mL).

  • Addition of Base: A solution of sodium hydroxide (4.0 g, 0.10 mol) in water (50 mL) is added to the flask.

  • Reaction Conditions: The mixture is heated to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (100 mL) and cooled in an ice bath.

  • Acidification and Isolation: While stirring, 6M hydrochloric acid is added dropwise until the solution becomes strongly acidic (pH ~1), leading to the precipitation of the carboxylic acid.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Acetophenone: Combustible liquid. Harmful if swallowed. Causes serious eye irritation.[4][5][6]

  • Diethyl Oxalate: Harmful if swallowed. Causes severe skin burns and eye damage.[7][8][9][10]

  • Sodium Methoxide: Flammable solid. Self-heating; may catch fire. Harmful if swallowed. Causes severe skin burns and eye damage.[11][12][13][14]

  • Phosphorus Pentasulfide/Lawesson's Reagent: In contact with water, releases flammable and toxic gases. Harmful if swallowed or inhaled.[15][16][17][18][19][20][21][22] Handle under an inert atmosphere and away from moisture.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Cause severe skin burns and eye damage.

References

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • PubChem. Ethyl 3-amino-5-phenylthiophene-2-carboxylate. [Link]

  • Google Patents. Method for synthesis of ethyl 2-(1-phenylethylamino)
  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]

  • Carl ROTH. Safety Data Sheet: Acetophenone. [Link]

  • YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]

  • Google Patents.
  • Organic Syntheses. ethyl acetopyruvate. [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. [Link]

  • Alkali Metals Limited. material safety data sheet sodium methoxide (powder). [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Diethyl oxalate. [Link]

  • PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • European Patent Office. PROCESS FOR PRODUCING 4-PHENYL-4-OXO-2-BUTENOIC ESTER DERIVATIVE. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • KISHIDA CHEMICAL CO., LTD. Sodium methoxide,7207E-2,2024/09/25 - Safety Data Sheet. [Link]

  • Loba Chemie. LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No.. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl oxalate. [Link]

  • ChemSynthesis. ethyl (2E)-4-oxo-4-phenyl-2-butenoate. [Link]

  • Sdfine. LAWESSON'S REAGENT. [Link]

  • Capot Chemical. MSDS of 5-chlorothiophene-3-carboxylic acid. [Link]

  • Loba Chemie. DIETHYL OXALATE FOR SYNTHESIS. [Link]

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Application Notes and Protocols for the Use of 5-Phenylthiophene-3-carboxylic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning role of 5-phenylthiophene-3-carboxylic acid derivatives as a promising class of anticancer agents. This document details their mechanism of action, provides validated experimental protocols for their evaluation, and presents key in vitro data to guide future research and development.

Introduction: The Therapeutic Potential of Thiophene-Based Compounds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. In oncology, derivatives of thiophene-3-carboxylic acid are gaining significant attention for their potential to selectively target signaling pathways that are dysregulated in cancer.[1] Unlike traditional cytotoxic agents, these targeted therapies offer the promise of greater efficacy with fewer off-target effects. This guide focuses specifically on derivatives of this compound, a compound class that has shown considerable promise in preclinical studies.

Mechanism of Action: Targeting the RhoA/ROCK Signaling Pathway

Recent research has illuminated the role of this compound derivatives, particularly benzo[b]thiophene-3-carboxylic acid 1,1-dioxide compounds, as potent inhibitors of the RhoA/ROCK signaling pathway.[2][3][4] The Rho family of small GTPases, including RhoA, are critical regulators of cellular processes such as cell motility, adhesion, and proliferation.[5] In many cancers, the RhoA/ROCK pathway is hyperactivated, promoting tumor growth and metastasis.[3]

Certain derivatives of benzo[b]thiophene-3-carboxylic acid have been shown to act as inhibitors of RhoA.[3] One notable example, compound b19 , has demonstrated significant anticancer effects by disrupting this pathway.[2][4] The inhibition of RhoA leads to a downstream suppression of ROCK (Rho-associated coiled-coil containing protein kinase), which in turn reduces the phosphorylation of myosin light chain (MLC).[3] This cascade of events ultimately inhibits the formation of stress fibers, thereby impeding cancer cell migration and invasion.[3][5]

Below is a diagram illustrating the targeted inhibition of the RhoA/ROCK signaling pathway.

RhoA_ROCK_Pathway Extracellular_Signal Growth Factors, Metastatic Cues RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signal->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Stress_Fibers Stress Fiber Formation & Contraction pMLC->Stress_Fibers Cell_Motility Cell Migration & Invasion Stress_Fibers->Cell_Motility Compound_b19 5-Phenylthiophene-3-carboxylic acid derivative (e.g., b19) Compound_b19->RhoA_GTP Inhibits

Caption: Targeted inhibition of the RhoA/ROCK signaling pathway.

In Vitro Efficacy: A Quantitative Overview

Derivatives of this compound have demonstrated potent antiproliferative and anti-metastatic effects in various cancer cell lines. The following table summarizes the in vitro activity of a promising benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19 , in the MDA-MB-231 human breast cancer cell line.[3]

Assay Cell Line Compound Key Findings Reference
Proliferation MDA-MB-231b19Significant inhibition of cell proliferation.[3]
Migration MDA-MB-231b19Marked suppression of cell migration at 2.5 µM.[3]
Invasion MDA-MB-231b19Potent inhibition of cancer cell invasion.[3]
Apoptosis MDA-MB-231b19Promotion of programmed cell death.[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound derivatives. These protocols are based on established methodologies and can be adapted for specific experimental needs.[6]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Migration (Wound Healing) Assay

This assay provides a straightforward method to assess the effect of a compound on cell migration.

Protocol:

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to confluency.

  • Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing the test compound at the desired concentration.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate of treated cells to that of control cells.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.[6]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-negative: Live cells

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of novel this compound derivatives.

Preclinical_Workflow Compound_Synthesis Synthesis & Characterization of 5-Phenylthiophene-3-carboxylic Acid Derivatives In_Vitro_Screening In Vitro Screening (Cell Viability, IC50) Compound_Synthesis->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for RhoA/ROCK pathway) In_Vitro_Screening->Mechanism_Studies Functional_Assays Functional Assays (Migration, Invasion, Apoptosis) Mechanism_Studies->Functional_Assays In_Vivo_Models In Vivo Animal Models (Xenografts) Functional_Assays->In_Vivo_Models Tox_Studies Toxicology & PK/PD Studies In_Vivo_Models->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Caption: A typical preclinical evaluation workflow.

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. Their ability to target key signaling pathways, such as the RhoA/ROCK pathway, provides a clear mechanism for their observed antiproliferative and anti-metastatic effects. The protocols and data presented in these application notes serve as a valuable resource for researchers in this field. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies to validate the therapeutic potential of these compounds in preclinical cancer models.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed. (2024). PubMed. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH. (2024). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - ResearchGate. (2019). ResearchGate. Available at: [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. (2022). MDPI. Available at: [Link]

  • Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - MDPI. (n.d.). MDPI. Available at: [Link]

  • 2-Amino-5-phenylthiophene-3-carboxylic acid - MySkinRecipes. (n.d.). MySkinRecipes. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - MDPI. (n.d.). MDPI. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate. Available at: [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed. (n.d.). PubMed. Available at: [Link]

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Application Notes and Protocols for 5-Phenylthiophene-3-carboxylic Acid in the Development of Antirheumatic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Antirheumatic Drug Discovery

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1] Current treatment strategies, including disease-modifying antirheumatic drugs (DMARDs), often have limitations in terms of efficacy and side effects. This necessitates the exploration of novel therapeutic agents with improved safety and efficacy profiles. The thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives such as Tinoridine and Tiaprofenic acid being recognized for their anti-inflammatory properties.[2][3] Within this chemical space, 5-Phenylthiophene-3-carboxylic acid has garnered significant interest as a potential lead compound for the development of new antirheumatic agents. This document provides a comprehensive guide to the synthesis, proposed mechanism of action, and preclinical evaluation of this compound and its derivatives.

Scientific Rationale: Targeting Interleukin-1 (IL-1) Signaling

The pathogenesis of rheumatoid arthritis is complex, involving a cascade of pro-inflammatory cytokines. Among these, Interleukin-1 (IL-1) plays a pivotal role in driving the inflammatory response and joint degradation characteristic of the disease.[1] Studies have indicated that derivatives of this compound exhibit potent antagonistic effects on IL-1.[1][4][5][6] This inhibitory activity is a key focus for the development of novel antirheumatic therapies, as blocking the IL-1 pathway can mitigate the downstream inflammatory cascade. The core structure of this compound presents a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Part 1: Synthesis of this compound

A reliable and scalable synthesis of this compound is paramount for its preclinical and clinical development. The following two-step protocol outlines a robust method starting from commercially available 3-thiophenecarboxylic acid.

Step 1: Synthesis of 5-Bromothiophene-3-carboxylic Acid

This initial step introduces a bromine atom at the 5-position of the thiophene ring, which is essential for the subsequent cross-coupling reaction.

Protocol:

  • In a suitable reaction vessel, dissolve 3-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (0.9 equivalents) in glacial acetic acid to the reaction mixture with continuous stirring.

  • Allow the reaction to proceed at room temperature for approximately 1 hour.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from water to yield pure 5-bromothiophene-3-carboxylic acid.[7]

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this step, the synthesized 5-bromothiophene-3-carboxylic acid is coupled with phenylboronic acid to yield the final product.[8][9]

Protocol:

  • To a reaction flask, add 5-bromothiophene-3-carboxylic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (3 equivalents).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting the mixture with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.[5][10]

Caption: In vitro evaluation workflows.

Part 3: In Vivo Preclinical Evaluation in Animal Models of Rheumatoid Arthritis

Animal models that mimic the pathology of human rheumatoid arthritis are indispensable for evaluating the in vivo efficacy of novel drug candidates. The Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) models in rats are widely used and well-characterized.

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a T-cell mediated autoimmune disease that is particularly useful for screening anti-inflammatory compounds. [11] Induction of Arthritis:

  • Prepare a suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in sterile mineral oil (Freund's Complete Adjuvant - CFA).

  • Inject a single dose of the CFA suspension (typically 0.1 mL) subcutaneously at the base of the tail or into the footpad of susceptible rat strains (e.g., Lewis rats). [10][12]3. Arthritis typically develops in the non-injected paws between 12 to 14 days post-injection. [12] Treatment and Evaluation:

  • Administer this compound (at various doses) or vehicle control to the rats daily, starting from the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).

  • Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with a caliper), erythema, and joint stiffness. Assign an arthritis score based on a predefined scale. [13]3. Measure body weight regularly as an indicator of systemic inflammation.

  • At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., C-reactive protein, cytokines) and perform histological analysis of the joints to assess synovial inflammation, cartilage degradation, and bone erosion. [8]

Protocol 2: Collagen-Induced Arthritis (CIA) in Rats

The CIA model shares many immunological and pathological features with human RA, making it a highly relevant model for preclinical drug testing. [14] Induction of Arthritis:

  • Prepare an emulsion of type II collagen (from bovine or chicken) in Freund's Incomplete Adjuvant (IFA).

  • Inject susceptible rat strains (e.g., Wistar-Lewis) intradermally at the base of the tail with the collagen/IFA emulsion.

  • A booster injection is typically given 7 days after the primary immunization to ensure a high incidence and severity of arthritis. [14]4. The onset of arthritis is usually observed 2-3 weeks after the initial immunization.

Treatment and Evaluation:

The treatment and evaluation protocols are similar to those described for the AIA model, with a focus on clinical scoring, paw volume measurement, and histopathological assessment of joint damage. [7]

Parameter Adjuvant-Induced Arthritis (AIA) Collagen-Induced Arthritis (CIA)
Inducing Agent Freund's Complete Adjuvant (CFA) with Mycobacterium Type II Collagen in Freund's Incomplete Adjuvant (IFA)
Primary Mechanism T-cell mediated autoimmunity Autoimmunity to type II collagen (T and B cell involvement)
Onset of Arthritis 12-14 days post-induction 2-3 weeks post-primary immunization

| Key Readouts | Paw swelling, arthritis score, body weight, histology, inflammatory markers | Paw swelling, arthritis score, body weight, histology, anti-collagen antibody levels |

Table 1: Comparison of AIA and CIA Rat Models for Antirheumatic Drug Screening.

Caption: In vivo evaluation workflow in rat models of rheumatoid arthritis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antirheumatic agents, primarily through the inhibition of the pro-inflammatory cytokine IL-1. The protocols outlined in this document provide a comprehensive framework for the synthesis and preclinical evaluation of this compound and its derivatives. Further investigation into the structure-activity relationship (SAR) will be crucial for optimizing the therapeutic potential of this class of molecules. Additionally, detailed pharmacokinetic and toxicological studies will be necessary to advance the most promising candidates towards clinical trials.

References

  • Use of Freund's adjuvant arthritis test in anti-flammatory drug screening in the rat: value of animal selection and preparation at the breeding center. PubMed. [Link]

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex, Inc. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

  • Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]

  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. The University of Southern Mississippi. [Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. ResearchGate. [Link]

  • Chemometric Modeling of 5-Phenylthiophenecarboxylic Acid Derivatives as Anti-Rheumatic Agents. Sci-Hub. [Link]

  • Adjuvant arthritis in the rat. PubMed. [Link]

  • Effective treatment of rat adjuvant-induced arthritis by celastrol. National Institutes of Health. [Link]

  • Screening and affinity determination of small molecule inhibitor of... ResearchGate. [Link]

  • Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity. National Institutes of Health. [Link]

  • Chemometric Modeling of 5-Phenylthiophenecarboxylic Acid Derivatives as Anti-Rheumatic Agents. R Discovery. [Link]

  • Chemometric Modeling of 5-Phenylthiophenecarboxylic Acid Derivatives as Anti-Rheumatic Agents. ResearchGate. [Link]

  • Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity. Cell Journal (Yakhteh). [Link]

  • Collagen-induced arthritis: a translational model of rheumatoid arthritis development and associated pain in rats. PAIN Reports. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. National Institutes of Health. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

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High-Yield Synthesis of 5-Phenylthiophene-3-carboxylic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Phenylthiophene-3-carboxylic Acid

This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of both a carboxylic acid and a phenyl group, makes it an attractive scaffold for the development of novel pharmaceuticals and organic electronic materials. The thiophene core is a well-established bioisostere for a phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates. Furthermore, the extended π-conjugation provided by the phenyl substituent makes this molecule and its derivatives promising for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This application note provides a detailed, field-proven guide to a high-yield, two-step synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described methodology emphasizes experimental robustness, scalability, and high fidelity, ensuring reliable outcomes.

Strategic Approach: A Two-Step Pathway to the Target Molecule

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy was chosen for its reliance on readily available starting materials, straightforward reaction conditions, and consistently high yields. The overall synthetic workflow is depicted below:

Synthesis_Workflow 3-Thiophenecarboxylic_Acid 3-Thiophenecarboxylic Acid Bromination Step 1: Regioselective Bromination 3-Thiophenecarboxylic_Acid->Bromination 5-Bromo-3-thiophenecarboxylic_Acid 5-Bromo-3-thiophenecarboxylic Acid Bromination->5-Bromo-3-thiophenecarboxylic_Acid Suzuki_Coupling Step 2: Suzuki-Miyaura Coupling 5-Bromo-3-thiophenecarboxylic_Acid->Suzuki_Coupling 5-Phenylthiophene-3-carboxylic_Acid This compound Suzuki_Coupling->5-Phenylthiophene-3-carboxylic_Acid

Figure 1: Overall synthetic workflow for this compound.

The initial step involves the regioselective bromination of commercially available 3-thiophenecarboxylic acid at the 5-position. This is a critical step that sets the stage for the subsequent carbon-carbon bond formation. The second step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position, yielding the final product.

Part 1: Regioselective Bromination of 3-Thiophenecarboxylic Acid

Underlying Principles

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The carboxylic acid group at the 3-position is a meta-directing deactivator. However, in the case of thiophene, the heteroatom's influence is significant. The sulfur atom can stabilize a positive charge at the adjacent α-positions (2 and 5) through resonance. Consequently, electrophilic substitution on 3-substituted thiophenes preferentially occurs at the 5-position. This inherent reactivity allows for a highly regioselective bromination.

Detailed Experimental Protocol

Materials:

  • 3-Thiophenecarboxylic acid

  • Bromine

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 3-thiophenecarboxylic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of bromine (0.9 eq.) in glacial acetic acid.

  • Slowly add the bromine solution to the stirred solution of 3-thiophenecarboxylic acid at room temperature. The addition should be dropwise to control the reaction exotherm.

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.

  • Stir the aqueous mixture for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid and unreacted bromine.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure 5-bromo-3-thiophenecarboxylic acid.[1]

  • Dry the purified product under vacuum.

Expected Yield and Characterization

This procedure typically affords 5-bromo-3-thiophenecarboxylic acid in good to excellent yields, often exceeding 80%. The purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Suzuki-Miyaura Cross-Coupling for Phenyl Group Installation

Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2][3][4] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (5-Bromo-3-thiophenecarboxylic Acid) Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ (Phenylboronic Acid) Base Base Ar'B(OH)2->Base Base->Transmetalation [Ar'B(OH)₃]⁻

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For coupling with heteroaryl bromides, phosphine-based ligands are often employed to enhance the catalytic activity.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-3-thiophenecarboxylic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-3-thiophenecarboxylic acid (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%) and the ligand (if necessary, e.g., PPh₃, 2-10 mol%).

  • De-gas the solvent system (e.g., toluene/water 4:1) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the de-gassed solvent to the reaction flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTypical Yield
13-Thiophenecarboxylic acid, BromineGlacial acetic acidGlacial acetic acid>80%
25-Bromo-3-thiophenecarboxylic acid, Phenylboronic acidPalladium catalyst, BaseToluene/Water70-90%

Conclusion

The two-step synthetic route detailed in this application note provides a reliable and high-yielding method for the preparation of this compound. The regioselective bromination of 3-thiophenecarboxylic acid followed by a robust Suzuki-Miyaura cross-coupling reaction offers a practical and scalable approach for researchers in academia and industry. The insights into the reaction mechanisms and the detailed experimental protocols are intended to empower scientists to confidently synthesize this valuable compound for their research and development endeavors.

References

  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). [Video]. YouTube. Retrieved from [Link]

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Application Notes & Protocols: 5-Phenylthiophene-3-carboxylic Acid as a Versatile Scaffold for Molecular Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Beyond a Single Molecule - A Scaffold for Discovery

In the landscape of chemical biology and drug discovery, the term "molecular probe" encompasses a range of tools designed to interrogate complex biological systems. While fluorescent tags and biotinylated ligands are common, a crucial class of probes includes small molecule inhibitors that allow for the functional investigation of specific proteins within cellular pathways. 5-Phenylthiophene-3-carboxylic acid emerges not as a pre-made probe, but as a privileged scaffold—a foundational structure of significant potential for the development of potent and selective molecular probes.

The thiophene ring is a bioisostere of the benzene ring, found in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for medicinal chemistry campaigns.[1] The addition of a phenyl group at the 5-position and a carboxylic acid at the 3-position creates a molecule with defined vectors for chemical modification and specific interaction points for protein binding, such as hydrogen bond donors/acceptors and regions for hydrophobic interactions.

Derivatives of the thiophene-carboxylic acid core have demonstrated significant activity against a range of compelling drug targets, including protein kinases like EGFR, metabolic enzymes such as lactate dehydrogenase (LDH), and components of oncogenic signaling pathways like RhoA/ROCK.[2][3][4] This document provides a comprehensive guide to leveraging this compound as a starting point for probe development, with a detailed, exemplary protocol for its application as an inhibitor to probe the function of lactate dehydrogenase A (LDHA), a critical enzyme in cancer metabolism.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in assay development and chemical synthesis. The data presented below is a compilation based on known properties of structurally related compounds.

PropertyValue (Predicted/Typical)Reference / Justification
Molecular Formula C₁₁H₈O₂SCalculated from structure.
Molecular Weight 204.25 g/mol Calculated from structure.
Appearance White to off-white or light brown solidBased on similar thiophene carboxylic acids.[5]
Melting Point >200 °C (decomposes)Typical for aromatic carboxylic acids; see 5-Phenylthiophene-2-carboxylic acid for comparison.[6]
Solubility Soluble in DMSO, DMF, and aqueous base. Poorly soluble in water.Common for small molecule inhibitors. DMSO is a standard solvent for stock solutions in biological assays.[7]
pKa (Carboxylic Acid) 3.5 - 4.5Predicted based on the electron-withdrawing nature of the thiophene and phenyl rings, similar to benzoic acid derivatives.[5]
¹H NMR (400 MHz, DMSO-d₆) δ ~13.0 (s, 1H, COOH), 8.3-7.4 (m, 7H, Ar-H)Predicted chemical shifts for aromatic and carboxylic acid protons.
¹³C NMR (100 MHz, DMSO-d₆) δ ~165 (C=O), 150-125 (Ar-C)Predicted chemical shifts for carboxylic and aromatic carbons.
UV-Vis Absorbance λ_max ~280-320 nmExpected for a conjugated aromatic system.[8]

Core Application: Probing Cancer Metabolism via Lactate Dehydrogenase (LDH) Inhibition

Scientific Rationale: Why Target LDH?

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. In this state, cells rely heavily on glycolysis for ATP production, even in the presence of oxygen, leading to the production of large amounts of lactate. Lactate dehydrogenase A (LDHA) is the critical enzyme that catalyzes the final step of this process, the conversion of pyruvate to lactate, while regenerating NAD⁺ to sustain high glycolytic rates.

Inhibiting LDHA presents a powerful strategy to probe the reliance of cancer cells on glycolysis. An effective LDHA inhibitor can induce a metabolic crisis, leading to reduced ATP production, increased oxidative stress, and ultimately, cell death, particularly in glycolysis-addicted tumors.[4][9] Therefore, this compound, as a structural analog of known LDH inhibitors, serves as an excellent candidate molecular probe to investigate the functional consequences of blocking this key metabolic node.[10][11]

Visualizing the Mechanism of Action

The diagram below illustrates the central role of LDHA in aerobic glycolysis and how a molecular probe like this compound can be used to disrupt this pathway.

LDHA_Inhibition_Pathway cluster_cell Cancer Cell Cytosol Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Multiple Steps Pyruvate Pyruvate LDHA LDHA (Enzyme) Pyruvate->LDHA Substrate Lactate Lactate Probe 5-Phenylthiophene- 3-carboxylic acid (Probe/Inhibitor) Probe->LDHA Inhibits LDHA->Lactate Product NAD_regen NAD+ Regeneration LDHA->NAD_regen NAD_regen->Glycolysis Sustains Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Net 2 ATP

Caption: Inhibition of LDHA by this compound disrupts lactate production and NAD⁺ regeneration, crippling glycolysis.

Detailed Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are designed as self-validating systems. Each includes necessary controls (e.g., no-enzyme, vehicle-only) to ensure that observed effects are directly attributable to the activity of the molecular probe.

Protocol 1: In Vitro Enzymatic Assay for LDHA Inhibition

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human LDHA.

Principle: The assay measures the rate of NADH oxidation to NAD⁺, which is coupled to the reduction of pyruvate to lactate by LDHA. The decrease in NADH absorbance at 340 nm is monitored over time. An inhibitor will slow this rate.

Materials:

  • Purified Human Recombinant LDHA (e.g., from a commercial supplier)

  • This compound

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium Pyruvate

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • DMSO (ACS grade)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Probe Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • NADH Solution: Prepare a 2.5 mM solution in Assay Buffer.

    • Sodium Pyruvate Solution: Prepare a 10 mM solution in Assay Buffer.

    • LDHA Enzyme Solution: Dilute the LDHA stock to a working concentration of 10 µg/mL in Assay Buffer. Keep on ice.

  • Assay Plate Setup (per well):

    • Serial Dilution: Perform a serial dilution of the 10 mM probe stock to obtain final assay concentrations typically ranging from 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is constant (e.g., 1%).

    • Reaction Mixture: In each well of the 96-well plate, add the components in the following order:

      • 158 µL Assay Buffer

      • 2 µL of probe solution in DMSO (or DMSO alone for control wells)

      • 20 µL of 2.5 mM NADH solution

      • 10 µL of 10 µg/mL LDHA enzyme solution (add buffer instead for "no enzyme" control).

    • Incubation: Incubate the plate at 30°C for 15 minutes to allow the probe to bind to the enzyme.

  • Initiation and Measurement:

    • Start Reaction: Initiate the reaction by adding 10 µL of 10 mM Sodium Pyruvate solution to all wells.

    • Kinetic Read: Immediately place the plate in the spectrophotometer (pre-warmed to 30°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize Data: Express the activity in each well as a percentage of the uninhibited control (DMSO only).

      • % Activity = (V_inhibitor / V_DMSO) * 100

    • IC₅₀ Determination: Plot the % Activity against the logarithm of the probe concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Workflow Visualization:

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM Probe Stock in DMSO B Serially Dilute Probe A->B D Add Buffer, Probe/DMSO, NADH, and LDHA to Plate B->D C Prepare Reagents: NADH, Pyruvate, LDHA C->D E Incubate 15 min at 30°C D->E F Initiate with Pyruvate E->F G Kinetic Read at 340 nm F->G H Calculate Reaction Rates (ΔAbs/min) G->H I Normalize to % Activity H->I J Plot Dose-Response Curve I->J K Determine IC₅₀ Value J->K

Caption: Step-by-step workflow for the in vitro LDHA enzymatic inhibition assay.

Protocol 2: Cell-Based Assay for Glycolytic Inhibition (MTT Assay)

This protocol assesses the effect of the molecular probe on the viability of cancer cells that are highly dependent on glycolysis.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A reduction in cell viability upon treatment with the probe suggests cytotoxic or cytostatic effects, potentially due to glycolytic inhibition.[7]

Materials:

  • Glycolysis-dependent cancer cell line (e.g., HeLa, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile cell culture plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound probe in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the desired concentrations of the probe (e.g., 0.1 µM to 100 µM). Include "vehicle-only" (DMSO) and "no-treatment" controls.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      • % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the % Viability against the logarithm of the probe concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

This compound represents a validated starting point for the generation of sophisticated molecular probes. The protocols provided herein offer a robust framework for evaluating its potential as an LDHA inhibitor, both at the enzymatic and cellular levels. The true power of this scaffold lies in its synthetic tractability. The carboxylic acid moiety can be converted to a variety of amides and esters, while the phenyl ring can be substituted to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a small library of derivatives to probe the binding pocket of target enzymes and to develop next-generation molecular tools for dissecting complex biological pathways.

References

  • Liang, J., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Retrieved from [Link]

  • Mishra, A., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 27(19), 6682. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, R., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(1). Retrieved from [Link]

  • Shievtsov, I., et al. (2023). 5-ALA Is a Potent Lactate Dehydrogenase Inhibitor but Not a Substrate: Implications for Cell Glycolysis and New Avenues in 5-ALA-Mediated Anticancer Action. International Journal of Molecular Sciences, 24(13), 10978. Retrieved from [Link]

  • Kumar, R., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(11), 2197-2212. Retrieved from [Link]

  • Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. Retrieved from [Link]

  • Salehi, B., et al. (2019). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 24(13), 2469. Retrieved from [Link]

  • Sharma, S., & Kumar, V. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Organic & Biomolecular Chemistry, 20(22), 4583-4606. Retrieved from [Link]

  • Ma, L., et al. (2019). A Novel Lactate Dehydrogenase Inhibitor, 1-(Phenylseleno)-4-(Trifluoromethyl) Benzene, Suppresses Tumor Growth through Apoptotic Cell Death. Scientific Reports, 9(1), 3845. Retrieved from [Link]

  • Maccallini, C., et al. (2022). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2022(2), M1386. Retrieved from [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Retrieved from [Link]

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Application Note: Comprehensive Characterization of 5-Phenylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Phenylthiophene-3-carboxylic acid is a bifunctional organic molecule featuring a thiophene heterocycle, a phenyl substituent, and a carboxylic acid group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. Its derivatives are explored for various applications, including the development of novel therapeutic agents and the synthesis of advanced polymers with specific electronic properties.[1][2]

Given its role as a key intermediate, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This ensures the reliability and reproducibility of downstream applications, from fundamental research to drug development. This document provides a comprehensive guide detailing the essential analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies are designed to provide orthogonal data points, creating a self-validating analytical package.

Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in any analytical workflow. These properties influence sample preparation, solvent selection, and the choice of analytical techniques.

PropertyValueSource/Method
Molecular Formula C₁₁H₈O₂SCalculated
Molecular Weight 204.25 g/mol Calculated[3]
Appearance White to off-white or pale yellow solidVisual Inspection
Melting Point (Mp) ~140-144 °C (estimated based on 5-bromothiophene-3-carboxylic acid)Differential Scanning Calorimetry (DSC)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone); sparingly soluble in non-polar solvents; soluble in aqueous base.Experimental Assessment

Spectroscopic Characterization: Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen due to its excellent ability to dissolve the polar carboxylic acid and because the acidic proton of the carboxyl group is readily observable, unlike in protic solvents like D₂O where it would exchange.

  • Internal Standard: Tetramethylsilane (TMS) is used as the 0 ppm reference for both ¹H and ¹³C spectra, providing a universally accepted calibration standard.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the thiophene and phenyl rings. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>12 ppm). Protons on the thiophene ring will appear as doublets or singlets depending on their position, typically in the 7-8 ppm range. Phenyl protons will also resonate in the 7-8 ppm region, with coupling patterns dependent on the substitution.[4][5]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear around 160-170 ppm.[4] The aromatic and thiophene carbons will resonate in the 120-150 ppm range.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 5 seconds to ensure quantitative observation of all carbons, including the quaternary carbons.

    • Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Spectral Features: The IR spectrum provides a distinct fingerprint for a carboxylic acid.[6][7]

  • O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[6]

  • C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹. Conjugation with the thiophene ring may shift this to the lower end of the range.[4][7]

  • C-O Stretch & O-H Bend: A medium intensity C-O stretching band will appear in the 1210-1320 cm⁻¹ region, often coupled with an in-plane O-H bending mode.[7]

  • Aromatic/Thiophene C=C and C-H Stretches: Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

Expected Spectral Features: The extended π-conjugated system, encompassing both the phenyl and thiophene rings, is expected to result in strong π→π* transitions. The carbonyl group also has a weaker n→π* transition.[8][9] The maximum absorption wavelength (λmax) is expected to be in the UV region, likely between 250-350 nm.

Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., methanol or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Place them in the spectrophotometer and record the spectrum from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expected Spectral Features:

  • Molecular Ion (M⁺•): A prominent peak corresponding to the exact mass of the molecule (m/z 204.02). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Key Fragmentation: The most characteristic fragmentation for carboxylic acids is the cleavage of the C-C bond adjacent to the carbonyl group to form a stable acylium ion.[9][10] The loss of the hydroxyl radical (•OH, -17 Da) or the entire carboxyl group (•COOH, -45 Da) are also common pathways.

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.

  • Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For this molecule, negative mode ([M-H]⁻) is often very effective.

  • Fragmentation Analysis (MS/MS): Select the molecular ion (or [M-H]⁻) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Diagram: Key MS Fragmentation Pathway

G parent This compound [M]+• m/z = 204 frag1 Acylium Ion [M-OH]+ m/z = 187 parent->frag1 - •OH frag2 Thienylphenyl Cation [M-COOH]+ m/z = 159 parent->frag2 - •COOH

Caption: Proposed ESI-MS fragmentation of the parent compound.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.

Causality Behind Experimental Choices:

  • Technique: Reversed-phase HPLC is ideal for this moderately polar molecule. A C18 stationary phase provides excellent retention based on hydrophobicity.

  • Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any potential impurities with different polarities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to a single, sharp, and symmetrical peak shape.[11]

  • Detector: A Photo-Diode Array (PDA) or UV detector is used, set at one of the λmax values determined by UV-Vis spectroscopy, to ensure high sensitivity and selectivity.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock. Further dilute to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector, monitor at λmax (e.g., 280 nm).

  • System Suitability: Before running the sample, perform a blank injection (diluent only) to ensure no system peaks interfere. An injection of a standard solution can be used to check for retention time stability and peak shape.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the compound's melting behavior and thermal stability.

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC or TGA pan.

  • DSC Analysis:

    • Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • This will determine the melting point (observed as an endothermic peak) and identify any other phase transitions.

  • TGA Analysis:

    • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • This will determine the decomposition temperature, defined as the temperature at which significant weight loss begins. Thiophene-based polymers show good thermal stability, and a similar trend is expected for the monomer.[12][13]

Diagram: Overall Analytical Workflow

G cluster_start Initial Assessment cluster_structure Structural Confirmation cluster_purity Purity & Stability cluster_end Final Report start Sample Received: This compound physchem Physicochemical Properties (Appearance, Solubility) start->physchem nmr NMR (1H, 13C) Connectivity physchem->nmr ftir FTIR Functional Groups physchem->ftir ms HRMS Exact Mass & Formula physchem->ms uvvis UV-Vis Conjugated System physchem->uvvis hplc HPLC-PDA % Purity nmr->hplc ftir->hplc ms->hplc report Certificate of Analysis uvvis->report thermal DSC / TGA Melting Point & Stability hplc->thermal hplc->report thermal->report

Caption: Logical workflow for the complete characterization of the target compound.

Summary of Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)>12 (s, 1H, COOH), 7.0-8.5 (m, Ar-H)
¹³C NMR Chemical Shifts (ppm)160-170 (C=O), 120-150 (Ar-C)
FTIR Wavenumbers (cm⁻¹)3300-2500 (broad, O-H), 1720-1680 (strong, C=O), 1320-1210 (C-O)
UV-Vis λmax (nm)~250-350 nm in Methanol
HRMS m/z[M-H]⁻ at 203.0116
RP-HPLC Purity (%)>98% area
DSC Melting Point (°C)Onset of endotherm ~140-144 °C
TGA Decomposition (°C)Onset of weight loss >250 °C

References

  • The Royal Society of Chemistry. Supplementary Information.
  • Guidechem. 5-Phenylthiophene-2-carboxylic acid (cas 19163-24-7) SDS/MSDS download.
  • Hoffman Fine Chemicals. CAS RN 99972-47-1 | 3-Amino-5-phenylthiophene-2-carboxylic acid.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24).
  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021-12-27).
  • Biosynth. 3-Amino-5-phenylthiophene-2-carboxylic acid | 99972-47-1.
  • University of Calgary. IR: carboxylic acids.
  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023-01-25).
  • Matrix Scientific. 2-Amino-5-phenyl-thiophene-3-carboxylic acid.
  • MySkinRecipes. 2-Amino-5-phenylthiophene-3-carboxylic acid.
  • MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022-01-05).
  • NIH. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024-09-11).
  • Sigma-Aldrich. 5-Bromothiophene-3-carboxylic acid 97 100523-84-0.
  • ResearchGate. Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. (2025-08-06).
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • SciELO. Structural and thermal properties of carboxylic acid functionalized polythiophenes.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01).
  • MedchemExpress.com. Thiophene-3-carboxylic acid | Biochemical Reagent.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-phenylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure your success in the laboratory.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of this compound.

Question 1: Low Yields in the Gewald Aminothiophene Synthesis Step

I'm attempting a Gewald synthesis to create a 2-aminothiophene precursor, but my yields are consistently low. What are the likely causes and how can I improve them?

The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes, but its efficiency can be sensitive to several factors.[1][2] Low yields often stem from incomplete Knoevenagel condensation, inefficient sulfur addition, or suboptimal reaction conditions.[1]

Probable Causes & Solutions:

  • Incomplete Knoevenagel Condensation: The initial condensation between the ketone (e.g., acetophenone derivative) and the active methylene compound (e.g., ethyl cyanoacetate) is crucial.[1]

    • Solution: Ensure your base catalyst (e.g., morpholine, piperidine) is of high quality and used in appropriate amounts. Consider using a conjugate acid-base pair catalyst like piperidinium borate, which has been shown to be effective in truly catalytic amounts.[3] Running the reaction under conditions that favor water removal, such as with a Dean-Stark apparatus, can also drive the equilibrium towards the condensed product.

  • Inefficient Sulfur Addition & Cyclization: The subsequent reaction with elemental sulfur to form the thiophene ring can be sluggish.

    • Solution: Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in Gewald syntheses.[1][4] If microwave instrumentation is unavailable, ensure adequate heating and stirring to keep the sulfur suspended and reactive. The choice of solvent can also be critical; polar aprotic solvents like DMF or ethanol are commonly used.[2]

  • Suboptimal Temperature and Reaction Time: The reaction is temperature-dependent.

    • Solution: A systematic optimization of the reaction temperature is recommended. While traditionally conducted at around 50°C, some variations may benefit from higher temperatures, especially with less reactive substrates.[2] Monitor the reaction progress by TLC to determine the optimal reaction time and avoid potential side product formation from prolonged heating.

Experimental Protocol: Microwave-Assisted Gewald Synthesis

  • To a microwave-safe reaction vessel, add the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), elemental sulfur (1.1 eq.), and a catalytic amount of morpholine (0.1 eq.) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a constant temperature (e.g., 80-100 °C) for a predetermined time (e.g., 10-30 minutes), monitoring the pressure.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the desired 2-aminothiophene.

Question 2: Side Reactions and Impurities in Suzuki-Miyaura Cross-Coupling

I'm using a Suzuki-Miyaura cross-coupling to introduce the phenyl group onto the thiophene ring, but I'm observing significant side products, particularly homocoupling of the boronic acid. How can I minimize these impurities?

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but it is not without its challenges.[5][6] Homocoupling of the phenylboronic acid is a common side reaction, often exacerbated by the presence of oxygen and suboptimal catalyst or base conditions.[6]

Probable Causes & Solutions:

  • Oxygen-Induced Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Solution: It is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This can be achieved by sparging the solvent with an inert gas or by using the freeze-pump-thaw technique.

  • Incorrect Palladium Catalyst or Ligand: The choice of palladium source and ligand is critical for an efficient catalytic cycle.

    • Solution: Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings.[6][7] If homocoupling persists, consider using a more robust catalyst system, such as Pd(dppf)Cl₂, which can sometimes offer better selectivity.

  • Suboptimal Base and Solvent: The base plays a crucial role in the transmetalation step, and the solvent affects the solubility and reactivity of the components.

    • Solution: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is often effective.[5] The choice of organic solvent can also be optimized; common choices include toluene, dioxane, or DME.[5][8][9] A solvent system of 1,4-dioxane and water has been shown to be effective for improving the solubility of arylboronic acids and increasing yields.[9]

Troubleshooting Suzuki Coupling Issues

Suzuki_Troubleshooting Start Low Yield or Side Products in Suzuki Coupling Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Check Degassing Catalyst_Check Optimize Pd Catalyst and Ligand (e.g., Pd(PPh3)4) Inert_Atmosphere->Catalyst_Check If problem persists Base_Solvent Adjust Base and Solvent System (e.g., K2CO3 in Dioxane/Water) Catalyst_Check->Base_Solvent If still issues Purification Successful Coupling Base_Solvent->Purification Problem Solved

Caption: Decision workflow for troubleshooting Suzuki coupling.

Question 3: Difficulty with the Hydrolysis of an Ester or Nitrile Precursor

I have successfully synthesized the 5-phenylthiophene-3-carboxylate ester (or carbonitrile) but am struggling with the final hydrolysis step to obtain the carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best practices for this transformation?

Hydrolysis of esters and nitriles on the thiophene ring can be challenging due to the electron-rich nature of the heterocycle, which can make it susceptible to degradation under harsh acidic or basic conditions.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: Strong acids or bases at high temperatures can lead to side reactions like decarboxylation or ring opening.

    • Solution for Esters: A milder approach using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures is often successful.

    • Solution for Nitriles: Basic hydrolysis with aqueous NaOH or KOH is common. If decomposition is an issue, consider a two-step procedure where the nitrile is first converted to an amide, which can then be hydrolyzed under milder conditions.[10] For some substrates, acidic hydrolysis with concentrated HCl or H₂SO₄ might be effective, but careful temperature control is crucial.

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Solution: Increase the reaction time and monitor progress carefully by TLC or LC-MS. A moderate increase in temperature may be necessary, but this should be done cautiously to avoid degradation. Ensure a sufficient excess of the hydrolyzing agent is used.

Comparative Hydrolysis Conditions

PrecursorReagentSolventTemperaturePotential Issues
Methyl/Ethyl EsterLiOH or NaOHTHF/H₂O or EtOH/H₂ORoom Temp to RefluxIncomplete reaction
NitrileNaOH or KOHEtOH/H₂ORefluxDecomposition, side reactions
Nitrile (via Amide)1. H₂SO₄ (conc.) 2. NaNO₂/TFA1. H₂O 2. TFA1. 100°C 2. 0°CMulti-step, requires isolation of intermediate[10]
Question 4: Challenges in the Purification of the Final Product

My crude this compound is difficult to purify. What are the recommended purification techniques?

Purification of the final product can be complicated by the presence of unreacted starting materials, side products, or residual catalysts.

Recommended Purification Strategy:

  • Aqueous Workup: After the hydrolysis, carefully acidify the reaction mixture with an acid like HCl to precipitate the carboxylic acid. The pH should be low enough to ensure complete protonation.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane to remove any non-acidic organic impurities. The product should remain in the aqueous layer as the carboxylate salt if the pH is basic, or be extracted into the organic layer if the pH is acidic. This partitioning can be used to your advantage for purification.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, acetone) and an anti-solvent (e.g., water, hexane) is often effective.

  • Column Chromatography: If recrystallization is unsuccessful, column chromatography on silica gel can be employed. A solvent system containing a small amount of acetic acid (e.g., 1%) can help to prevent tailing of the carboxylic acid on the silica gel.

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most prevalent strategies involve building the thiophene ring first, followed by the introduction of the phenyl group, or vice-versa. A common approach is a multi-step synthesis starting with a Gewald reaction to form a substituted 2-aminothiophene, followed by further functional group manipulations and a Suzuki-Miyaura coupling to introduce the phenyl ring. Another viable route involves the metalation of a pre-functionalized thiophene, followed by carboxylation.[11][12]

Synthetic Route Overview

Caption: A common synthetic pathway to the target molecule.

Are there any particular safety precautions I should be aware of?

Yes, several reagents used in these synthetic routes require careful handling:

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strictly inert and anhydrous atmosphere.

  • Palladium Catalysts: While generally not highly toxic, they are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Strong Acids and Bases: These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Elemental Sulfur: Can cause irritation upon contact. Handle in a well-ventilated area.

Can decarboxylation be a competing side reaction?

Yes, decarboxylation can be a significant issue, particularly if the thiophene ring has other activating groups or if the hydrolysis conditions are too harsh (e.g., high temperatures in the presence of acid or certain metal catalysts).[13][14][15] If you are starting from a dicarboxylic acid precursor, selective mono-decarboxylation can sometimes be achieved under controlled conditions, for instance, using a catalytic system like Ag₂CO₃/AcOH in DMSO.[13]

III. References

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • National Institutes of Health. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available from: [Link]

  • Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid. Available from:

  • PubChem. 5-Nitrothiophene-3-carboxylic acid. Available from: [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • Chimica Techno Acta. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Available from: [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]

  • Taylor & Francis Online. Diprotodecarboxylation Reactions of 3,4-Dialkoxythiophene-2,5-dicarboxylic Acids Mediated by Ag2CO3 and Microwaves. Available from: [Link]

  • ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available from: [Link]

  • The Royal Society of Chemistry. 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Available from: [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available from: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Available from:

  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

  • TÜBİTAK Academic Journals. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available from: [Link]

  • MDPI. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Available from: [Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available from: [Link]

Sources

Technical Support Center: Optimizing Phenylthiophene-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of phenylthiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this synthesis, offering a robust method for forming the key carbon-carbon bond.[1] Our focus will be on troubleshooting and optimizing this reaction to achieve high yields and purity.

Part 1: Foundational Synthetic Strategy & Common Questions

The most common and versatile route to phenylthiophene-3-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura coupling between a halogenated thiophene-3-carboxylic acid derivative and phenylboronic acid.[2]

Q1: What are the recommended starting materials for this synthesis?

For a robust and high-yielding reaction, the preferred starting materials are 3-bromothiophene and phenylboronic acid . 3-Bromothiophene is a readily available and reactive starting material for this type of cross-coupling.[3][4][5] While aryl chlorides can be used, they are generally less reactive and may require more specialized and sensitive catalyst systems to achieve good conversion.[6] The reactivity order for the aryl halide is I > OTf > Br >> Cl.[7]

Q2: Should I protect the carboxylic acid functional group?

In many cases, the Suzuki-Miyaura reaction is tolerant of the free carboxylic acid group. However, base-sensitive substrates can be problematic.[6] If you are experiencing side reactions or low yields, consider protecting the carboxylic acid as a methyl or ethyl ester. This can prevent potential complications with the basic reaction conditions. The ester can then be hydrolyzed in a subsequent step.

Part 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction

This section addresses the most common issues encountered during the synthesis of phenylthiophene-3-carboxylic acid via Suzuki-Miyaura coupling.

Issue 1: Low to No Product Yield

A low or non-existent yield is the most frequent challenge. A systematic approach to troubleshooting is essential.[8]

Q: My reaction shows very low conversion. What are the primary factors to investigate?

A: The primary factors to investigate are the catalyst system (palladium source and ligand), the base, the solvent, and the quality of your reagents. [8][9]

  • Catalyst Activity: The reaction relies on a catalytically active Pd(0) species.[10] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[11] Inefficient reduction can halt the reaction before it starts. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[12] For coupling with heteroaromatics like thiophene, electron-rich and bulky phosphine ligands are often preferred.[6]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[13][14] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[15] The presence of water can be crucial for dissolving and activating inorganic bases.[15]

  • Solvent and Degassing: Palladium catalysts are sensitive to oxygen.[15] Ensure your solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Common solvents include toluene, dioxane, and THF, often with water as a co-solvent.[15]

  • Reagent Quality: Impurities in your 3-bromothiophene or phenylboronic acid can poison the catalyst.[15] Ensure your starting materials are pure and dry.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, it is crucial to understand the reaction mechanism. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][16]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Complex R1-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R2-B(OR)2 + Base PdII_Diaryl R1-Pd(II)Ln-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Issue 2: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Q: I am observing significant homocoupling of my phenylboronic acid. How can I minimize this?

A: Homocoupling of boronic acids to form biphenyl is a common side reaction, often exacerbated by the presence of oxygen. [10]

  • Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated before adding the palladium catalyst.

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

  • Use of Boronic Esters: Pinacol esters of boronic acids are sometimes less prone to homocoupling.

Q: How can I prevent protodeboronation of my phenylboronic acid?

A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. [17] This is a common issue with heteroaromatic boronic acids but can also occur with phenylboronic acid under certain conditions.

  • Choice of Base: Using a milder base, such as potassium fluoride (KF), can sometimes reduce the rate of protodeboronation.[15]

  • Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Ensure you are using an appropriate amount of water as a co-solvent.

Visualizing the Troubleshooting Process

A logical workflow can help diagnose and solve issues with your reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Purity of Starting Materials & Solvents Start->CheckReagents CheckSetup Ensure Rigorous Degassing & Inert Atmosphere CheckReagents->CheckSetup Reagents OK note1 Impurities can poison the catalyst. CheckCatalyst Optimize Catalyst & Ligand (e.g., use Pd(PPh3)4) CheckSetup->CheckCatalyst Setup OK note2 Oxygen deactivates the Pd(0) catalyst. CheckBase Optimize Base & Solvent (e.g., K2CO3 in Toluene/H2O) CheckCatalyst->CheckBase Still Low Yield Success Reaction Successful CheckBase->Success Conditions Optimized

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Part 3: Data-Driven Optimization

To achieve the best results, it's helpful to compare different reaction parameters. The following tables provide a starting point for optimization.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst SystemAdvantagesDisadvantagesTypical Loading (mol%)
Pd(PPh₃)₄Commercially available, reliable for many substrates.Can be sensitive to air and moisture.1-5
Pd(OAc)₂ + PPh₃Cost-effective, allows for ligand variation.Requires in situ reduction to Pd(0).1-5
PdCl₂(dppf)Highly active, good for challenging substrates.More expensive.1-3

Table 2: Effect of Base and Solvent on Reaction Yield

BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
K₂CO₃Toluene / H₂O (4:1)85-9075-90A robust, general-purpose system.[18]
Cs₂CO₃Dioxane / H₂O (4:1)90-10080-95Often gives higher yields but is more expensive.
K₃PO₄THF / H₂O (4:1)65-7070-85Milder conditions, good for sensitive substrates.

Part 4: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Synthesis of Phenylthiophene-3-carboxylic acid

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 3-Bromothiophene-2-carboxylic acid (or its ethyl ester) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene-2-carboxylic acid and phenylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed toluene/water solvent mixture, followed by the potassium carbonate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[1] If you are having trouble separating the product from unreacted boronic acid, consider converting the crude mixture to its methyl ester before chromatography.[19]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Sigma-Aldrich. (n.d.). 3-Bromothiophene 97 872-31-1.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Grokipedia. (n.d.). 3-Bromothiophene.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • PMC - NIH. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
  • Organic Syntheses Procedure. (n.d.). 3-bromothiophene.
  • YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene.
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product.
  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction.
  • Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Wikipedia. (n.d.). 3-Bromothiophene.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • ResearchGate. (n.d.). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives.
  • Sci-Hub. (n.d.). A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene.
  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.

Sources

Technical Support Center: Purification of 5-Phenylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Phenylthiophene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide expert insights and practical solutions for the purification of this important synthetic intermediate. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification technique for crude this compound?

For most synthetic routes, the initial purification of an aromatic carboxylic acid like this compound is best achieved through acid-base extraction . This technique is highly effective at separating the acidic product from neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) and basic impurities.[1][2][3] The process relies on the differential solubility of the compound in its neutral form versus its salt form.[1][4] By treating the crude mixture with a weak aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving neutral impurities behind in the organic layer.[5][6] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[2][6]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic screening process is the most effective method for solvent selection.

Key Principles for Solvent Selection:

  • Polarity Matching: "Like dissolves like." As this compound is a moderately polar molecule, solvents of intermediate polarity are often a good starting point.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.

  • Reactivity: The solvent must be inert and not react with the compound.

A general screening protocol and a table of common solvents are provided in the "Experimental Protocols" section below.

Q3: What analytical techniques are essential for assessing the purity of this compound after purification?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of purification progress (e.g., column chromatography fractions) and for assessing the complexity of the crude mixture. A single spot on a TLC plate developed with an appropriate solvent system is a good initial indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to broaden and become depressed. Compare the experimental value to the literature value if available. The melting point for the parent compound, thiophene-3-carboxylic acid, is 136-141 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the main compound from trace impurities.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Q: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it? A: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: This is often due to using a solvent with too high a boiling point or the presence of impurities that significantly depress the melting point.

  • Solutions:

    • Re-heat and Add More Solvent: Add more of the same solvent to the hot mixture until the oil completely dissolves. Then, allow it to cool very slowly.

    • Induce Crystallization: If it remains an oil upon cooling, try vigorously scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.

    • Change Solvents: If the issue persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.

Q: My recrystallization yield is very low. What are the common causes? A: Low yield is a frequent issue stemming from several potential missteps in the procedure.

  • Causality & Solutions:

    • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Fix: Evaporate some of the solvent from the mother liquor and attempt a second crystallization.

    • Premature Crystallization: Crystals forming in the funnel during hot filtration will be lost. Fix: Use a pre-heated funnel and filter the hot solution as quickly as possible.

    • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at cold temperatures. Fix: Re-evaluate your solvent choice by performing a systematic screening.

    • Cooling Too Rapidly: Rapid cooling can trap impurities and lead to the formation of very small crystals that are difficult to filter. Slow cooling is crucial for growing large, pure crystals.

Acid-Base Extraction Issues

Q: An emulsion formed in my separatory funnel during extraction. How do I break it? A: Emulsions are colloidal suspensions of one liquid in another and are common when dealing with complex mixtures.

  • Causality: Vigorous shaking and the presence of particulate matter or amphiphilic impurities can stabilize emulsions.

  • Solutions:

    • Be Patient: Allow the funnel to stand undisturbed for a period; the layers may separate on their own.

    • Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, often forcing the organic droplets to coalesce.[8]

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite or glass wool can break it up.

Q: I recovered very little product after acidifying the basic aqueous extract. Where did my compound go? A: This indicates either incomplete extraction into the aqueous phase or incomplete precipitation upon acidification.

  • Causality & Solutions:

    • Insufficient Basification: The pH of the aqueous layer may not have been high enough to deprotonate the carboxylic acid fully.[2] Fix: Check the pH of the aqueous layer with pH paper. If it is not sufficiently basic, add more base.

    • Incomplete Acidification: Not enough acid was added to fully re-protonate the carboxylate salt, leaving it dissolved in the aqueous phase.[5] Fix: Add acid dropwise until the solution is strongly acidic (check with pH paper) and no further precipitation is observed. Cooling the solution in an ice bath can also decrease the product's solubility.

    • Back-Extraction Needed: If the product has some solubility in the acidic aqueous solution, it may not precipitate completely.[4] Fix: After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[3][4]

Column Chromatography Issues

Q: My compound is streaking or smearing on the TLC plate and the column. How can I get sharp bands? A: Streaking of acidic compounds on silica gel is a classic problem.

  • Causality: Silica gel is slightly acidic, but its surface contains silanol groups (Si-OH) that can interact strongly with polar functional groups like carboxylic acids. This can lead to deprotonation of the acid on the column, resulting in two different species (protonated and deprotonated) with different polarities, causing severe tailing.[9]

  • Solutions:

    • Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[9] This suppresses the deprotonation of your carboxylic acid by keeping it in its less polar, protonated form, leading to sharper bands and more consistent elution.[9]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase (C18) column if the issue persists.

    • Avoid Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.

Data Presentation & Visualization
Solvent Selection Guide for Purification

This table provides a starting point for selecting solvents for recrystallization and chromatography based on their physical properties.

SolventPolarity IndexBoiling Point (°C)Use Case Notes
Hexanes0.169Good for precipitating the product from a more polar solvent; likely too non-polar to be a primary recrystallization solvent.
Toluene2.4111Potential for recrystallization, especially if impurities are highly polar or non-polar.
Dichloromethane (DCM)3.140Common chromatography eluent component. Low boiling point makes it less ideal for recrystallization unless used in a co-solvent system.
Ethyl Acetate (EtOAc)4.477Excellent general-purpose solvent for both chromatography and recrystallization of moderately polar compounds.
Isopropanol (IPA)3.982Good protic solvent for recrystallization.
Ethanol (EtOH)4.378Often a good choice for recrystallizing polar compounds. May need to add water to reduce solubility.
Acetic Acid6.2118Can be a good recrystallization solvent for carboxylic acids, but can be difficult to remove completely.
Water10.2100The compound is likely insoluble in water but soluble in aqueous base. Useful for acid-base extraction and as an anti-solvent.
Purification Strategy Workflow

This diagram outlines the decision-making process for purifying crude this compound.

Purification_Strategy cluster_paths start Crude Product tlc Analyze by TLC start->tlc decision Assess Impurity Profile tlc->decision path1_label Mainly Neutral Impurities extraction Acid-Base Extraction decision->extraction >1 Spot, Non-polar Impurities path2_label Polar/Acidic Impurities recrystallization Recrystallization decision->recrystallization 1-2 Spots, Similar Polarity path3_label Complex Mixture chromatography Column Chromatography (acidified eluent) decision->chromatography Multiple Spots/ Streaking check1 Check Purity (TLC, MP) extraction->check1 check1->recrystallization Still Impure pure_product Pure Product check1->pure_product Pure check2 Check Purity (TLC, MP) recrystallization->check2 check2->chromatography Still Impure check2->pure_product Pure chromatography->pure_product

Purification strategy decision tree.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.[5]

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approximately half the volume of the organic layer).[1][5] Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (steps 2-3) one or two more times, combining the aqueous extracts each time. This ensures complete extraction of the carboxylic acid.[8]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with litmus or pH paper).[5][6] A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Allow the product to air dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven.

Acid_Base_Extraction start Crude product in Organic Solvent (e.g., EtOAc) step1 Add aq. NaHCO₃ and separate layers start->step1 organic_layer Organic Layer (Neutral Impurities) step1->organic_layer Discard aqueous_layer Aqueous Layer (Sodium 5-phenylthiophene-3-carboxylate) step1->aqueous_layer step2 Acidify with conc. HCl to pH < 2 aqueous_layer->step2 step3 Collect solid by vacuum filtration step2->step3 end Pure this compound step3->end

Workflow for acid-base extraction.
Protocol 2: Purification by Recrystallization

This protocol should be performed after an initial purification (like acid-base extraction) or if the crude product is already relatively clean.

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude solid (20-30 mg) into a test tube.

    • Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good; the compound is too soluble.

    • If it is insoluble at room temperature, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

    • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • An ideal solvent will result in the formation of a large quantity of crystals upon cooling.

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

    • If the solution is colored and the pure compound is known to be colorless, you may add a small amount of activated charcoal and hot filter the solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Lee, S., et al. (2014). Supporting Information for "...". Royal Society of Chemistry. (Note: While the specific content is in a supporting information document, brine washes are a standard procedure referenced in many organic chemistry protocols like this one). Retrieved from a general synthesis procedure context.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? [Forum discussion]. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? [Forum discussion]. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Thiophene Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of thiophene carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who utilize these critical heterocyclic building blocks. Thiophene carboxylic acids are precursors to numerous pharmaceuticals and advanced materials, making their efficient and clean synthesis paramount.[1]

This guide deviates from a rigid template to provide a more intuitive, problem-oriented structure. We will address common challenges through a series of frequently asked questions and detailed troubleshooting workflows, grounded in mechanistic principles and field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis of thiophene carboxylic acids.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields can stem from several factors, broadly categorized as starting material impurities, suboptimal reaction conditions, or product degradation.

  • Starting Material Purity: Thiophene itself can contain impurities like mercaptans that interfere with organometallic reagents.[2] Ensure your starting thiophene is pure, potentially by distillation or by using a high-purity commercial grade.

  • Reagent Activity: Organolithium reagents (e.g., n-BuLi, t-BuLi) are highly sensitive to moisture and air. Ensure you are using freshly titrated or newly purchased reagents and maintaining strictly anhydrous, inert conditions (e.g., argon or nitrogen atmosphere).

  • Reaction Temperature: Lithiation and metal-halogen exchange reactions are extremely fast and often highly exothermic.[3][4] Failure to maintain low temperatures (typically -78 °C) can lead to a host of side reactions, including decomposition of the lithiated intermediate and reactions with the solvent (e.g., THF).

  • Product Decarboxylation: The desired thiophene carboxylic acid product can be prone to decarboxylation, especially at elevated temperatures or under acidic conditions, converting it back to the parent thiophene.[5][6][7]

Q2: I'm observing multiple products in my crude NMR/GC-MS. What are the likely side products?

A2: The formation of multiple products typically points to issues with selectivity or competing reaction pathways. Common side products include:

  • Isomers: Incorrect regioselectivity during the functionalization step (e.g., obtaining thiophene-3-carboxylic acid when thiophene-2-carboxylic acid is the target). The C2 and C5 positions of thiophene are the most acidic and electronically favored for electrophilic substitution and metallation.[3][8]

  • Di-substituted Products: Over-reaction, such as di-lithiation followed by di-carboxylation, can lead to thiophene-2,5-dicarboxylic acid.[1][9] This is common when an excess of the lithiating agent is used or if reaction times are too long.

  • Alkylated/Arylated Thiophenes: In lithiation reactions using alkyl- or aryl-lithium reagents (like n-BuLi), the alkyl/aryl group can sometimes add to the thiophene ring instead of just performing the intended deprotonation or halogen-metal exchange.[10]

  • Polymeric Materials: Thiophene can polymerize under strongly acidic or oxidative conditions, resulting in intractable tars.[11]

Q3: How do I choose the right method to synthesize my target thiophene carboxylic acid?

A3: The optimal method depends on the substitution pattern of the target molecule and the availability of starting materials.

  • For Thiophene-2-carboxylic Acid: The most common and direct route is the deprotonation of thiophene at the 2-position with a strong base (like n-BuLi) followed by quenching with carbon dioxide (dry ice).[3][11]

  • For Substituted Thiophene-2-carboxylic Acids: If starting from a substituted thiophene, direct lithiation is often feasible. The directing effect of the existing substituent will determine the site of metallation.[3] Alternatively, starting with a halogenated thiophene and performing a metal-halogen exchange can provide better regiocontrol.[10][12]

  • For Thiophene-3-carboxylic Acid: This is more challenging due to the lower acidity of the C3 proton. A common strategy involves using a directing group or starting from a 3-bromo-thiophene and performing a metal-halogen exchange or Grignard formation followed by carboxylation.[13]

Part 2: Troubleshooting Guide: Lithiation & Carboxylation

This is the most prevalent method for synthesizing thiophene-2-carboxylic acid. Below we troubleshoot specific issues encountered during this two-step process.

Issue 1: Formation of Thiophene-2,5-dicarboxylic Acid

Symptom: You observe a significant peak in your analytical data corresponding to the di-acid, and the isolated yield of your mono-acid is reduced.

Causality: This occurs due to di-lithiation . After the initial formation of 2-lithiothiophene, a second equivalent of the strong base can deprotonate the remaining acidic proton at the 5-position, forming 2,5-dilithiothiophene. This dianion then reacts with CO₂ to yield the di-acid.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully titrate your organolithium reagent before use. Use no more than 1.0 to 1.05 equivalents relative to your starting thiophene.

  • Addition Mode: Add the organolithium reagent dropwise to the solution of thiophene at -78 °C. A slow addition rate prevents localized areas of high base concentration that can promote di-lithiation.

  • Use a Less Reactive Base: For sensitive substrates, consider using lithium diisopropylamide (LDA) instead of n-BuLi. LDA is a stronger kinetic base but is more sterically hindered, which can suppress the second deprotonation step.[1]

  • Reaction Time: Do not extend the lithiation time unnecessarily. For unsubstituted thiophene, the reaction is typically complete within 30-60 minutes at low temperatures.

Data Summary: Lithiating Agents and Selectivity
ReagentTypical ConditionsKey AdvantagesCommon Side Reactions
n-Butyllithium (n-BuLi) THF or Diethyl Ether, -78 °CInexpensive, fast, high-yielding for simple substratesOver-metallation (di-lithiation), potential for alkyl addition[10]
sec-Butyllithium (s-BuLi) THF, -78 °CMore basic than n-BuLi, useful for less acidic protonsHigher risk of side reactions if temperature is not controlled
tert-Butyllithium (t-BuLi) THF or Pentane, -78 °CVery strong base, useful for metal-halogen exchange[14]Prone to reaction with solvent (THF), higher cost
LDA THF, -78 °C to 0 °CHighly selective due to steric bulk, minimizes di-lithiationSlower reaction rates, must be freshly prepared
Workflow Diagram: Troubleshooting Di-acid Formation

G start Di-acid byproduct detected check_stoich Verify n-BuLi equivalents (Target: 1.0-1.05) start->check_stoich check_temp Confirm reaction temperature (Target: <= -70 °C) check_stoich->check_temp If stoichiometry is correct solution Clean mono-acid synthesis check_stoich->solution If stoichiometry was high -> Correct it optimize_time Reduce lithiation time check_temp->optimize_time If temperature is correct check_temp->solution If temperature was high -> Improve cooling change_reagent Switch to LDA change_reagent->solution optimize_time->change_reagent If problem persists optimize_time->solution If time was too long -> Shorten it

Caption: Troubleshooting logic for minimizing di-acid formation.

Issue 2: Decarboxylation of the Final Product

Symptom: After workup and purification, the yield is low, and you detect the starting thiophene (or its parent ring system) in your final product.

Causality: Thiophene carboxylic acids, particularly those with electron-donating groups, can be thermally or acid-lability. The mechanism often involves a cyclic transition state, especially for β-keto acids, but can also occur under harsh acidic workup conditions where the carboxyl group is protonated and eliminated as CO₂ and H⁺.[6][7]

Troubleshooting Protocol:

  • Aqueous Workup: Quench the reaction by pouring the mixture onto an excess of crushed dry ice. After the CO₂ has sublimed, perform the aqueous workup at low temperatures (0-5 °C).

  • Acidification: Use a dilute acid (e.g., 1M HCl) and add it slowly while vigorously stirring in an ice bath. Avoid allowing the pH to drop too low or the temperature to rise.

  • Extraction & Evaporation: Promptly extract the product into an organic solvent. When removing the solvent via rotary evaporation, use a low-temperature water bath (<40 °C) to prevent thermal decarboxylation.

  • Storage: Store the final product in a cool, dark place. For long-term storage, consider refrigeration.

Mechanism Diagram: Acid-Catalyzed Decarboxylation

G A Th-COOH B Th-C(OH)₂⁺ A->B + H⁺ C Th⁻ + H⁺ B->C - CO₂ - H⁺ D Th-H C->D + H⁺

Caption: Simplified mechanism of acid-catalyzed decarboxylation.

Part 3: Alternative & Complementary Methods

Vilsmeier-Haack Reaction as a Precursor Route

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich thiophene ring using a Vilsmeier reagent (typically formed from DMF and POCl₃).[15][16] The resulting thiophene-2-carboxaldehyde can then be easily oxidized to the desired carboxylic acid using standard oxidants like KMnO₄ or Jones reagent.

When to Use This Method:

  • When direct lithiation is problematic due to sensitive functional groups on the thiophene ring that are incompatible with strong bases.

  • For substrates where the Vilsmeier-Haack reaction offers superior regioselectivity.

Common Side Reactions & Troubleshooting:

  • No Reaction/Low Conversion: The thiophene ring may not be sufficiently electron-rich. The relative reactivity of five-membered heterocycles is pyrrole > furan > thiophene.[16] Strongly deactivating groups will hinder the reaction. Consider increasing the temperature or using a more activated substrate.

  • Formation of Colored Byproducts: The Vilsmeier reagent can self-condense or react in other ways if not consumed by the substrate, leading to colored impurities.[17] Ensure the reagent is freshly prepared and added to the thiophene solution at a controlled temperature (often 0 °C to start).[15]

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene
  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv.) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Add a solution of thiophene (1.0 equiv.) in a minimal amount of anhydrous solvent (e.g., dichloromethane) to the freshly prepared reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-6 hours, monitoring by TLC.[15]

  • Workup: Cool the mixture and carefully pour it onto crushed ice with stirring. Neutralize with an aqueous base (e.g., NaOH solution) to pH 7-8.

  • Isolation: Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or chromatography.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from Pharmaguideline website. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from Semantic Scholar website. [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1989. [Link]

  • ResearchGate. (n.d.). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Retrieved from ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific website. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from NIH website. [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from Wikipedia. [Link]

  • Chinese Chemical Society. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from Beilstein Journals website. [Link]

  • IJRPS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from IJRPS website. [Link]

  • Reddit. (2021). Ortho-metalation vs. Li-X exhange?. Retrieved from Reddit. [Link]

  • PubMed. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. Journal of Organic Chemistry, 72(7), 2647-50. [Link]

  • YouTube. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from YouTube. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from Chemistry LibreTexts website. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 5-Phenylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Phenylthiophene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and improve your reaction yields.

Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling

While several classical methods exist for forming thiophene rings, such as the Gewald[1][2] and Fiesselmann syntheses[3][4], a highly reliable and versatile route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers excellent functional group tolerance and generally provides good to high yields.[5]

The most common strategy involves coupling a protected 5-bromothiophene-3-carboxylic acid derivative (e.g., a methyl or ethyl ester) with phenylboronic acid, followed by saponification to yield the final product. Protecting the carboxylic acid as an ester is crucial to prevent interference with the basic conditions of the coupling reaction.

Experimental Workflow: Suzuki Coupling Route

Below is a diagram outlining the typical workflow for this synthesis.

G cluster_2 PART 3: Hydrolysis & Purification Ester_Start 5-Bromothiophene- 3-carboxylic acid Ester_Process Esterification (e.g., MeOH, H2SO4 cat.) Ester_Start->Ester_Process Ester_Product Methyl 5-bromothiophene- 3-carboxylate Ester_Process->Ester_Product Suzuki_Start Methyl 5-bromothiophene- 3-carboxylate Ester_Product->Suzuki_Start Suzuki_Process Coupling Reaction (e.g., Toluene/H2O, 90°C) Suzuki_Start->Suzuki_Process Reagents + Phenylboronic acid Reagents->Suzuki_Process Catalyst Pd Catalyst, Ligand, Base (e.g., Pd(PPh3)4, K2CO3) Catalyst->Suzuki_Process Suzuki_Product Methyl 5-phenylthiophene- 3-carboxylate Suzuki_Process->Suzuki_Product Hydrolysis_Start Methyl 5-phenylthiophene- 3-carboxylate Suzuki_Product->Hydrolysis_Start Hydrolysis_Process Saponification (e.g., NaOH, EtOH/H2O) Hydrolysis_Start->Hydrolysis_Process Workup Acidic Workup (HCl) Hydrolysis_Process->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product 5-Phenylthiophene- 3-carboxylic acid Purification->Final_Product

Caption: Workflow for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My Suzuki coupling reaction has a very low yield or fails to start. What are the likely causes?

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ, while Pd(PPh₃)₄ is a direct source of Pd(0).

    • Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Commercial Pd(PPh₃)₄ can degrade over time.

    • Solution:

      • Degas Your Solvents: Thoroughly sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.

      • Check Catalyst Quality: Use a freshly opened bottle of catalyst or one that has been stored properly under inert gas. For critical reactions, consider using a more robust, air-stable pre-catalyst.

  • Inefficient Transmetalation: This is a critical step where the phenyl group is transferred from boron to palladium.[7] It is highly dependent on the base.

    • Causality: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer to the palladium center.[8] An inappropriate base (too weak or sterically hindered) can slow or halt this step.

    • Solution:

      • Base Selection: Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are highly effective. K₃PO₄ is often a good choice for less reactive substrates.[5][9]

      • Solvent System: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often used to dissolve both the organic substrates and the inorganic base.

  • Poor Reagent Quality:

    • Causality: Phenylboronic acid can dehydrate to form its cyclic trimer, triphenylboroxine, which is less reactive. Impurities in the starting halide can also interfere with the reaction.

    • Solution: Use high-purity reagents. If the boronic acid is old, it may be beneficial to use a fresh supply. Ensure your 5-bromothiophene-3-carboxylate is pure and free from contaminants.

Q2: My reaction mixture turns black, and I see a precipitate forming. What is happening?

Potential Causes & Solutions:

  • Palladium Black Precipitation: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[10]

    • Causality: This occurs when the Pd(0) catalyst agglomerates and falls out of the solution. It is often caused by high temperatures, high catalyst loading, or the absence of stabilizing phosphine ligands.

    • Solution:

      • Ligand Choice: Ensure you are using a sufficient amount of a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃). The ligand stabilizes the Pd(0) center and prevents aggregation. If using a pre-formed catalyst like Pd(PPh₃)₄, ensure it hasn't degraded.

      • Temperature Control: Do not overheat the reaction. While heat is required, excessive temperatures can accelerate catalyst decomposition. Monitor the internal reaction temperature carefully.

      • Reduce Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation.

Q3: I've successfully formed the product, but I'm struggling with purification. What are the best methods?

Potential Causes & Solutions:

  • Persistent Byproducts: Suzuki reactions can generate byproducts that are structurally similar to the desired product, making separation difficult.[10]

    • Causality: The most common byproduct is the homocoupling of phenylboronic acid to form biphenyl.[6] This is often promoted by the presence of oxygen. Another possibility is the dehalogenation of the starting material.

    • Solution:

      • Aqueous Wash: After the reaction, perform a basic wash (e.g., with 1M NaOH solution). Your carboxylic acid product (after saponification) will deprotonate and move into the aqueous layer, while neutral byproducts like biphenyl will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure product.[11]

      • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a highly effective method for removing minor impurities.

  • Product Loss During Workup:

    • Causality: Carboxylic acids can sometimes form emulsions during aqueous extractions.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). When extracting the final product after acidification, use a suitable organic solvent like ethyl acetate and perform multiple extractions to ensure complete recovery.[12]

Troubleshooting Logic Flowchart

This diagram provides a systematic approach to diagnosing issues with your synthesis.

G cluster_solutions Potential Causes & Solutions Start Reaction Start Check_TLC Monitor by TLC/LCMS (after 1-2h) Start->Check_TLC No_Product Problem: No Product Formation Check_TLC->No_Product No product spot Low_Conversion Problem: Low Conversion Check_TLC->Low_Conversion Mainly starting material Good_Conversion Reaction Progressing Check_TLC->Good_Conversion Good product formation Sol_Catalyst Check Catalyst Activity Degas Solvents Use Fresh Catalyst No_Product->Sol_Catalyst Sol_Reagents Verify Reagent Purity (esp. Boronic Acid) Check Base/Solvent No_Product->Sol_Reagents Sol_Conditions Optimize Conditions Increase Temperature Extend Reaction Time Low_Conversion->Sol_Conditions Final_Check Final Check: Workup & Yield Good_Conversion->Final_Check Low_Yield Problem: Low Isolated Yield Final_Check->Low_Yield Yield < 70% Success Successful Synthesis Final_Check->Success Yield > 70% Sol_Workup Optimize Purification Acid/Base Wash Recrystallization Low_Yield->Sol_Workup

Caption: A flowchart for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling preferred over classical thiophene syntheses for this target?

The Suzuki-Miyaura reaction is a method of carbon-carbon bond formation that is exceptionally good for creating biaryl compounds.[7][13] For a target like this compound, you are essentially coupling a thiophene ring with a phenyl ring. This reaction is preferred because the starting materials (brominated thiophenes and phenylboronic acid) are readily available, and the reaction conditions are tolerant of many functional groups, including the ester group used to protect the carboxylic acid.[5] Classical methods like the Gewald synthesis typically produce 2-aminothiophenes, which would require additional, often low-yielding, steps to convert to the desired product.[1][14]

Q2: How critical is the choice of palladium catalyst, ligand, and base?

These choices are paramount to the success of the reaction.

  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and effective catalyst that is often used.[9]

  • Ligand: The phosphine ligands stabilize the palladium center. For more challenging couplings, specialized ligands can be used, but for this transformation, the PPh₃ provided by the catalyst is typically sufficient.

  • Base: The base is not just a proton scavenger; it is mechanistically involved in activating the boronic acid.[8] The choice of base can dramatically affect the reaction rate and final yield.

The table below summarizes a set of common starting conditions that serve as a good optimization point.

ParameterRecommended ConditionRationale & Citation
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)A reliable source of Pd(0) for many Suzuki couplings.[9]
Aryl Halide Methyl 5-bromothiophene-3-carboxylateBromo derivatives offer a good balance of reactivity and stability.[5]
Boron Reagent Phenylboronic Acid (1.1 - 1.5 eq.)A slight excess helps drive the reaction to completion.
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Strong enough to facilitate transmetalation without hydrolyzing the ester.[5][9]
Solvent Toluene/Ethanol/Water or Dioxane/WaterBiphasic systems effectively dissolve all reaction components.[9]
Temperature 80 - 100 °CProvides sufficient thermal energy for oxidative addition and reductive elimination.

Q3: Can I perform the Suzuki coupling directly on 5-bromothiophene-3-carboxylic acid without protecting the acid?

While some Suzuki protocols are designed to tolerate free carboxylic acids, it is generally not recommended. The acidic proton can interfere with the basic conditions required for the reaction, potentially neutralizing the base and inhibiting the crucial transmetalation step. Protecting the acid as a simple methyl or ethyl ester is a robust strategy to ensure a clean and high-yielding reaction. The ester can then be easily hydrolyzed in a subsequent step.[12]

Q4: What is the best way to purify the final carboxylic acid product?

For this compound, a combination of extractive workup and recrystallization is typically most effective.

  • Acid-Base Extraction: After saponification and quenching the reaction, the crude product will be in a basic aqueous solution as its carboxylate salt. Wash this aqueous solution with an organic solvent (like ethyl acetate or ether) to remove any non-acidic, organic-soluble impurities (e.g., biphenyl).

  • Precipitation: Slowly acidify the clean aqueous layer with cold 2M HCl. The this compound will precipitate out as a solid as it becomes protonated and its aqueous solubility drops.

  • Recrystallization: Collect the solid by filtration and recrystallize it from a suitable solvent like an ethanol/water mixture to obtain a highly pure product.[11]

Detailed Experimental Protocol

This protocol describes a general and reliable procedure for the synthesis via the Suzuki-Miyaura coupling route.

Part 1: Esterification of 5-Bromothiophene-3-carboxylic acid

  • Setup: To a round-bottom flask, add 5-bromothiophene-3-carboxylic acid (1.0 eq.).

  • Reagents: Add methanol (acting as both solvent and reagent, ~5-10 mL per gram of acid) followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 5-bromothiophene-3-carboxylate, which can often be used in the next step without further purification.

Part 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a round-bottom flask, combine methyl 5-bromothiophene-3-carboxylate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent: Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio).

  • Degassing: Seal the flask with a septum and sparge the mixture with argon or nitrogen for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 eq.).

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 8-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude methyl 5-phenylthiophene-3-carboxylate can be purified by column chromatography if necessary.

Part 3: Saponification (Hydrolysis)

  • Setup: Dissolve the crude ester from Part 2 in a mixture of ethanol and water.

  • Reagents: Add an excess of sodium hydroxide (NaOH, ~3-4 eq.) and heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A solid precipitate of this compound will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For highest purity, recrystallize the solid from an ethanol/water mixture.

References

  • Dömling, A., & Iravani, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. Available from: [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. Available from: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Available from: [Link]

  • Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available from: [Link]

  • Neubauer, T., et al. (2008). Gewald Synthesis of Aminothiophene Carboxylic Acids Providing New Dipeptide Analogues. The Journal of Organic Chemistry, 73(15), 5942-5949. Available from: [Link]

  • DeLano, J. P., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. Available from: [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Singh, O., et al. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(3), 297-303. Available from: [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-phenylthiophene-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Wikiwand. Retrieved from [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. Available from: [Link]

  • Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (n.d.). YouTube. Retrieved from [Link]

  • Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Miles, W. H., et al. (2006). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 83(8), 1199. Available from: [Link]

  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Available from: [Link]

  • Aslam, J., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2465. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. Available from: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available from: [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Sromek, A. W., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 299–307. Available from: [Link]

  • Petkov, V. (2018). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Concordia University. Available from: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2007). PubMed. Available from: [Link]

  • 3-Amino-5-phenylthiophene-2-carboxylic acid. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

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Stability and degradation of 5-Phenylthiophene-3-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Phenylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound in experimental settings. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your results.

I. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step guidance to identify and solve the problem.

Issue 1: Unexpected Loss of Compound in Solution Over Time

Question: I've prepared a stock solution of this compound in an organic solvent (e.g., DMSO, Methanol), but upon re-analysis by HPLC, I observe a significant decrease in the main peak area. What could be causing this degradation?

Answer:

The loss of this compound in solution is a common issue and can be attributed to several factors, primarily related to oxidation and photodegradation. The thiophene ring, while aromatic, is susceptible to environmental factors.

Troubleshooting Steps:

  • Evaluate for Photodegradation:

    • Causality: Thiophene derivatives can absorb UV radiation, which can lead to photochemical reactions and degradation.[1][2][3]

    • Action: Protect your solutions from light. Use amber vials or wrap your containers in aluminum foil. Minimize the exposure of your solutions to ambient light during experimental setup.

  • Assess for Oxidative Degradation:

    • Causality: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[4][5][6] This can be initiated by dissolved oxygen in the solvent, especially when catalyzed by trace metal impurities or exposure to light.

    • Action:

      • Use freshly opened, high-purity solvents.

      • Consider de-gassing your solvent by sparging with an inert gas like nitrogen or argon before preparing your solution.

      • Store solutions under an inert atmosphere if long-term stability is required.

  • Check Solvent Purity and Compatibility:

    • Causality: Impurities in the solvent, such as peroxides in aged ethers or aldehydes in methanol, can react with your compound.

    • Action: Use HPLC-grade or higher purity solvents. Test for peroxides in solvents like THF or dioxane before use.

  • Review Storage Temperature:

    • Causality: Elevated temperatures can accelerate degradation reactions. While some thiophene-based polymers show good thermal stability, copolymers with carboxylic acid functionalities have demonstrated decreased thermal stability.[7][8]

    • Action: Store stock solutions at or below -20°C for long-term storage. For short-term storage, 2-8°C is recommended.[9]

Issue 2: Appearance of Unknown Peaks in LC-MS/HPLC Analysis

Question: My LC-MS/HPLC chromatogram shows the peak for this compound, but I also see several new, smaller peaks that were not present when the solution was freshly prepared. What are these impurities?

Answer:

The appearance of new peaks is a strong indicator of degradation. The identity of these degradation products can provide clues about the degradation pathway.

Troubleshooting and Identification Workflow:

  • Hypothesize Degradation Products based on Mass Spectrometry Data:

    • Oxidation Products: Look for peaks with m/z corresponding to the addition of one or two oxygen atoms to your parent compound (M+16 and M+32). These likely represent the thiophene S-oxide and sulfone, respectively.[5][6]

    • Dimerization Products: Thiophene radicals formed during photodegradation can dimerize. Look for peaks with m/z corresponding to approximately double the mass of your parent compound.

    • Solvent Adducts: In some cases, reactive intermediates can form adducts with the solvent. This is more common with reactive solvents or under harsh conditions.

  • Investigate the Role of pH:

    • Action:

      • Measure the pH of your solution.

      • If possible, conduct a forced degradation study by exposing your compound to acidic, basic, and neutral conditions to see which conditions promote the formation of the unknown peaks. This can help in identifying pH-labile products.

  • Consider Photodegradation Products:

    • Causality: Thiophene derivatives are known to undergo photochemical reactions.[1][2][3]

    • Action: Compare chromatograms of a light-exposed sample with a light-protected sample. If the unknown peaks are more prominent in the light-exposed sample, photodegradation is the likely cause.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11][12][13] Recommended storage temperatures are typically 2-8°C.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent long-term oxidative degradation.

Q2: What are the best practices for preparing and storing solutions of this compound?

A2:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or DMF for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the stock.

  • Protection from Light: Always store solutions in amber vials or protect them from light to prevent photodegradation.[1][2][3]

  • Temperature: Store stock solutions at -20°C or -80°C for long-term use. For daily use, solutions can be stored at 2-8°C for a limited time, but stability should be verified.

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert gas is recommended to minimize oxidation.[5][6]

Stability and Degradation Pathways

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways are:

  • Oxidation: The electron-rich thiophene ring, particularly the sulfur atom, is susceptible to oxidation. This can be chemically or photochemically initiated, leading to the formation of thiophene S-oxides and sulfones.[4][5][6]

  • Photodegradation: Thiophene derivatives can absorb UV light, leading to the formation of excited states that can undergo various reactions, including ring-opening, dimerization, or reaction with oxygen.[1][2][3][14]

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decarboxylation or other decomposition reactions. Studies on related polythiophenes have shown that the presence of carboxylic acid groups can reduce thermal stability.[7][8]

Q4: Is this compound sensitive to pH?

A4: While specific studies on the pH stability of this compound are limited, carboxylic acids, in general, can be susceptible to degradation in highly alkaline conditions.[10] It is recommended to buffer aqueous solutions and avoid prolonged exposure to high pH. The stability of your compound in your specific experimental buffer should be empirically determined.

Analytical Considerations

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the parent compound and detecting the appearance of degradation products. A stability-indicating method should be developed that separates the parent peak from all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly recommended as it not only separates the compounds but also provides mass information, which is invaluable for identifying unknown degradation products.[15][16]

III. Visualizing Degradation and Experimental Workflows

Potential Degradation Pathway of this compound

A This compound B Thiophene S-oxide intermediate A->B Oxidation ([O]) D Photodegradation Products (e.g., dimers, ring-opened species) A->D UV Light / hv C Thiophene Sulfone B->C Further Oxidation ([O])

Caption: Potential degradation pathways of this compound.

Workflow for Investigating Compound Instability

cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analysis & Identification cluster_3 Mitigation A Observe Peak Area Decrease or New Peaks in HPLC/LC-MS B Expose to Heat A->B C Expose to Light (UV/Vis) A->C D Expose to Acidic/Basic/Neutral pH A->D E Expose to Oxidizing Agent (e.g., H2O2) A->E F Analyze all samples by LC-MS B->F C->F D->F E->F G Identify Degradation Products (M+16, M+32, dimers, etc.) F->G H Implement Protective Measures: - Store in dark, cold conditions - Use fresh, de-gassed solvents - Control pH G->H

Caption: Experimental workflow for troubleshooting compound instability.

IV. Quantitative Data Summary

ParameterRecommendationRationale
Solid Storage 2-8°C, dark, dry, tightly sealed.[9]Minimizes thermal and photodegradation, and prevents hydrolysis/oxidation from atmospheric moisture.
Solution Storage (Long-term) ≤ -20°C in an anhydrous solvent (e.g., DMSO), protected from light.Reduces kinetic rates of degradation reactions.
Incompatible Agents Strong oxidizing agents.[11][12]The thiophene ring is susceptible to oxidation.[4][5][6]
Recommended Analytical Technique LC-MSProvides separation and mass identification for accurate monitoring and characterization of degradation products.[15][16]

V. References

  • Thiophene - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Ghanem, M. A., et al. (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Polymers for Advanced Technologies, 25(10), 1134-1142.

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2013). Open Journal of Organic Polymer Materials, 3(4), 85-94.

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). International Journal of Molecular Sciences, 25(4), 2335.

  • Valadon, P., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(10), 1858-1866.

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57.

  • Kropp, K. G., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Journal of the American Chemical Society, 118(43), 10674-10682.

  • Mescoloto, A. F., et al. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes. Polímeros, 23, 447-453.

  • Shiraishi, Y., et al. (2003). Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta catalyst. Journal of Molecular Catalysis A: Chemical, 204-205, 305-312.

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. (2013). SciELO. Retrieved January 22, 2026, from [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2021). Metabolites, 11(1), 38.

Sources

Byproduct formation in the synthesis of 5-Phenylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenylthiophene-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts. The guidance herein is based on established principles of heterocyclic chemistry and practical laboratory experience.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several routes, each with its own set of potential challenges. A common and efficient method involves a multicomponent reaction to construct the thiophene ring, followed by functional group transformations. The most prevalent strategies include:

  • Gewald Aminothiophene Synthesis: This powerful one-pot reaction combines a phenyl-substituted ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst. This typically yields a 2-amino-5-phenylthiophene-3-carboxylate or carbonitrile precursor.

  • Hydrolysis: The ester or nitrile precursor obtained from the Gewald reaction is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

  • Alternative Routes: Other methods, such as the Fiesselmann synthesis or cross-coupling reactions (e.g., Suzuki coupling), can also be employed to construct the 5-phenylthiophene core.

This guide will primarily focus on troubleshooting issues arising from the Gewald synthesis and subsequent hydrolysis, as this is a widely adopted and versatile approach.

Troubleshooting Guide: Byproduct Formation and Low Yields

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Dark Brown or Tarry Reaction Mixture During Gewald Synthesis

Question: My reaction mixture for the Gewald synthesis has turned into a dark, viscous tar, making product isolation nearly impossible. What is the likely cause, and how can I prevent this?

Answer:

A dark brown or tarry reaction mixture is a common issue in Gewald synthesis and is typically indicative of polymerization and the formation of complex polysulfides.[1]

Causality and Mechanism:

  • Polymerization: At elevated temperatures, the starting materials or the highly reactive α,β-unsaturated nitrile intermediate can undergo polymerization.[1] This is often catalyzed by impurities or excessive heat.

  • Polysulfide Formation: Elemental sulfur (S₈) can form various polysulfide species, which can lead to complex and often colored side products, contributing to the tarry consistency.[1]

Troubleshooting and Preventative Measures:

  • Temperature Control: This is the most critical parameter. Avoid excessively high reaction temperatures. A systematic temperature screen can help identify the optimal range for your specific substrates.

  • Purity of Starting Materials: Ensure the purity of your ketone/aldehyde, active methylene nitrile, and solvent. Impurities can act as catalysts for polymerization.

  • Rate of Reagent Addition: Slow, controlled addition of reagents, particularly the base, can sometimes mitigate localized heat generation and reduce side reactions.

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the reaction rate. Common solvents include ethanol, methanol, or dimethylformamide (DMF).

Experimental Protocol: Optimized Temperature Control

  • Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Combine the phenyl-substituted ketone/aldehyde, active methylene nitrile, and solvent.

  • Begin stirring and add the elemental sulfur.

  • Gently heat the mixture to a predetermined temperature (e.g., start with a lower temperature like 40-50 °C).

  • Slowly add the basic catalyst (e.g., morpholine or diethylamine) dropwise over 15-30 minutes, carefully monitoring the internal temperature.

  • Maintain the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

Issue 2: Significant Amount of a Dimeric Byproduct

Question: My NMR and LC-MS analyses show a significant peak corresponding to a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?

Answer:

The dimerization of the α,β-unsaturated nitrile, formed in the initial Knoevenagel-Cope condensation step of the Gewald reaction, is a well-known competing reaction.[1]

Causality and Mechanism:

The α,β-unsaturated nitrile is a Michael acceptor. Under the basic reaction conditions, it can react with the enolate of the active methylene nitrile or another molecule of the unsaturated nitrile itself, leading to dimer formation. This intermolecular reaction competes with the desired intramolecular cyclization with sulfur.

Troubleshooting and Preventative Measures:

  • Optimize Reaction Temperature: The rate of dimerization is often highly sensitive to temperature. Lowering the reaction temperature may favor the desired cyclization.

  • Adjust Reagent Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor the intermolecular dimerization reaction.

  • Base Selection: The choice and amount of the basic catalyst can be crucial. A weaker base or a stoichiometric amount might be sufficient to promote the initial condensation without excessively favoring dimerization.

Workflow for Minimizing Dimer Formation

Caption: Troubleshooting workflow for minimizing dimer byproduct formation.

Issue 3: Incomplete Hydrolysis of Ester or Nitrile Precursor

Question: After attempting to hydrolyze my ethyl 5-phenylthiophene-3-carboxylate (or the corresponding nitrile), I still have a significant amount of starting material and/or the intermediate amide in my product mixture. How can I drive the hydrolysis to completion?

Answer:

Incomplete hydrolysis is a common issue, resulting in a mixture of the desired carboxylic acid, the starting ester/nitrile, and in the case of nitrile hydrolysis, the intermediate amide.

Causality and Mechanism:

  • Ester Hydrolysis (Saponification): This is an equilibrium reaction. Using a stoichiometric amount of base may not be sufficient to drive the reaction to completion, especially if the ester is sterically hindered or has low solubility.

  • Nitrile Hydrolysis: This proceeds in two steps: nitrile to amide, then amide to carboxylate. The second step, amide hydrolysis, is often slower than the first, leading to the accumulation of the amide intermediate.

Troubleshooting and Preventative Measures:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature (while monitoring for potential decomposition) can help drive the reaction to completion.

  • Use Excess Reagent: For basic hydrolysis, use a significant excess of the base (e.g., 3-5 equivalents of NaOH or KOH). For acidic hydrolysis, use a more concentrated acid.

  • Co-solvent: If the starting material has poor solubility in the aqueous medium, adding a co-solvent like ethanol or dioxane can improve miscibility and reaction rate.

Experimental Protocol: Complete Hydrolysis of Ethyl 5-Phenylthiophene-3-carboxylate

  • In a round-bottom flask, dissolve the ethyl 5-phenylthiophene-3-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

  • The purity can be further enhanced by recrystallization from a suitable solvent (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures of common byproducts?

A1: The following table summarizes key NMR and MS signatures that can help in identifying common byproducts.

Byproduct ClassPotential StructureKey ¹H NMR SignalsKey Mass Spec (MS) Data
Unreacted Starting Material Ethyl 5-phenylthiophene-3-carboxylateTriplet and quartet for ethyl group (~1.4 and 4.4 ppm)M⁺ corresponding to the ester
Amide Intermediate 5-Phenylthiophene-3-carboxamideBroad singlets for -NH₂ protonsM⁺ corresponding to the amide
Dimer Byproduct Dimer of α,β-unsaturated nitrileComplex aliphatic signals~2x the mass of the unsaturated nitrile intermediate
Decarboxylation Product 5-PhenylthiopheneAbsence of the carboxylic acid proton signalM⁺ corresponding to 5-phenylthiophene

Q2: I am using a Suzuki coupling to introduce the phenyl group onto a 5-bromothiophene-3-carboxylic acid derivative. What byproducts should I look out for?

A2: Suzuki couplings are powerful but can generate specific byproducts. Key ones to monitor include:

  • Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl.

  • Homocoupling of the Thiophene Starting Material: This leads to a bithiophene derivative.

  • Protodeboronation: The phenylboronic acid can be protonated to give benzene.

  • Dehalogenation: The 5-bromothiophene starting material can be reduced to thiophene-3-carboxylic acid.

These byproducts can often be minimized by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, and by ensuring an inert atmosphere.

Q3: Can decarboxylation be a significant side reaction?

A3: Decarboxylation of thiophenecarboxylic acids can occur, particularly at elevated temperatures. If your synthesis involves a di-acid intermediate (e.g., at the 2- and 3-positions), decarboxylation might be more facile. If you suspect decarboxylation, look for the corresponding 5-phenylthiophene byproduct in your crude product mixture. To avoid this, use the mildest possible conditions for hydrolysis and subsequent workup steps.

Q4: What are the best general purification strategies for the final product?

A4: For this compound, the following purification methods are generally effective:

  • Acid-Base Extraction: After hydrolysis, washing the basic aqueous solution with an organic solvent can remove neutral or basic impurities. Subsequent acidification will precipitate the desired carboxylic acid, leaving water-soluble impurities behind.

  • Recrystallization: This is a highly effective method for purifying the final solid product. Common solvent systems include ethanol/water, acetic acid/water, or toluene.

  • Column Chromatography: If recrystallization is insufficient to remove closely related impurities, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape, is a good starting point.

Logical Workflow for Purification

Caption: A general workflow for the purification of this compound.

References

Sources

Navigating the Synthesis of 5-Phenylthiophene-3-carboxylic Acid: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Phenylthiophene-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals embarking on the scalable synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles and practical insights to ensure a successful and efficient scale-up process.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound on a larger scale necessitates a robust and well-understood synthetic route. The most common and scalable approach involves a three-stage process:

  • Gewald Aminothiophene Synthesis: Formation of the thiophene ring to yield a key intermediate, ethyl 2-amino-5-phenylthiophene-3-carboxylate.

  • Deamination: Removal of the amino group from the thiophene intermediate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

This guide will delve into the specifics of each stage, offering detailed protocols, troubleshooting advice, and answers to frequently encountered challenges.

Stage 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] In our case, it provides a direct route to the core thiophene structure.

Diagram: Gewald Reaction Workflow

Gewald_Workflow A Ethyl Phenylacetate + Ethyl Cyanoacetate B Knoevenagel-Cope Condensation Intermediate A->B Base (e.g., Morpholine) C Sulfur Addition & Cyclization B->C Elemental Sulfur D Ethyl 2-amino-5-phenyl- thiophene-3-carboxylate C->D Tautomerization

Caption: Workflow for the Gewald synthesis of the key aminothiophene intermediate.

Experimental Protocol: Scalable Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials:

ReagentMolar Mass ( g/mol )Quantity (1 mol scale)Notes
Ethyl Phenylacetate164.20164.2 g (1 mol)Ensure high purity.
Ethyl Cyanoacetate113.12113.1 g (1 mol)Keep dry.
Elemental Sulfur32.0732.1 g (1 mol)Fine powder is preferred.
Morpholine87.1287.1 g (1 mol)Anhydrous is recommended.
Ethanol46.07500 mLAnhydrous.

Procedure:

  • Reaction Setup: To a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethanol (500 mL), ethyl phenylacetate (164.2 g), and ethyl cyanoacetate (113.1 g).

  • Base Addition: Slowly add morpholine (87.1 g) to the stirred mixture at room temperature. An exotherm may be observed.

  • Sulfur Addition: Once the base addition is complete, add elemental sulfur (32.1 g) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, slowly add the reaction mixture to ice-water (2 L) with vigorous stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol (2 x 100 mL), and then with water (2 x 200 mL).

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Troubleshooting & FAQs: Gewald Reaction

Q1: The reaction is sluggish or incomplete. What are the possible causes?

A1:

  • Purity of Reagents: Ensure all reagents, especially the carbonyl compound and the active methylene nitrile, are of high purity.[2]

  • Base Strength: The basicity of the amine catalyst is crucial. For less reactive starting materials, a stronger base like piperidine or triethylamine might be necessary.[3]

  • Water Content: The Knoevenagel condensation step produces water, which can hinder the reaction. Using anhydrous solvents and reagents is recommended.[3]

  • Reaction Temperature: While reflux in ethanol is generally sufficient, some less reactive substrates might require higher temperatures, necessitating a higher-boiling solvent like DMF. However, be cautious as higher temperatures can also lead to side reactions.[2]

Q2: My reaction mixture has turned into a dark, tarry mess.

A2: This is often a sign of polymerization or the formation of complex polysulfides, usually caused by excessive heat.[3]

  • Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating.

  • Rate of Heating: A gradual increase to reflux temperature is advisable.

Q3: I am observing a significant amount of a dimeric byproduct.

A3: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired intramolecular cyclization.[3]

  • Temperature Optimization: The rate of dimerization is often highly sensitive to temperature. A lower reaction temperature might favor the desired product.

  • Controlled Addition: Slow, controlled addition of the reagents can sometimes favor the intramolecular reaction pathway.

Stage 2: Deamination of the Aminothiophene Intermediate

The removal of the 2-amino group is a critical step to arrive at the desired 5-phenylthiophene scaffold. A common and effective method for the deamination of heteroaromatic amines is the use of tert-butyl nitrite in a suitable solvent.

Diagram: Deamination Workflow

Deamination_Workflow A Ethyl 2-amino-5-phenyl- thiophene-3-carboxylate B Diazonium Intermediate (in situ) A->B tert-Butyl Nitrite, THF C Ethyl 5-phenylthiophene- 3-carboxylate B->C H-abstraction

Caption: Deamination of the aminothiophene intermediate to the corresponding thiophene.

Experimental Protocol: Scalable Deamination of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (1 mol scale)Notes
Ethyl 2-amino-5-phenylthiophene-3-carboxylate261.33261.3 g (1 mol)Ensure dryness.
tert-Butyl Nitrite103.12123.7 g (1.2 mol)Use a freshly opened bottle.
Tetrahydrofuran (THF)72.112 LAnhydrous.

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve ethyl 2-amino-5-phenylthiophene-3-carboxylate (261.3 g) in anhydrous THF (2 L).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add tert-butyl nitrite (123.7 g) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. Gas evolution (N₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (500 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting & FAQs: Deamination

Q1: The deamination reaction is incomplete, and I have a significant amount of starting material left.

A1:

  • Quality of tert-Butyl Nitrite: tert-Butyl nitrite is sensitive to light and moisture and can decompose over time. Use a fresh, high-quality reagent.

  • Reaction Temperature: While the initial addition is done at a low temperature to control the reaction rate, allowing the reaction to proceed at room temperature for a sufficient time is necessary for completion.

  • Stoichiometry: Ensure a slight excess of tert-butyl nitrite is used.

Q2: I am observing the formation of colored impurities.

A2: Diazonium intermediates can be unstable and may lead to the formation of azo compounds or other colored byproducts.

  • Temperature Control: Strict temperature control during the addition of tert-butyl nitrite is crucial to minimize side reactions.

  • Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents.

Q3: The work-up is problematic, with emulsions forming during extraction.

A3: This can occur due to the presence of fine solids or surfactants.

  • Filtration: Before extraction, filtering the quenched reaction mixture through a pad of celite can help remove any fine solids.

  • Brine Wash: Using brine during the washing steps can help break emulsions.

Stage 3: Hydrolysis of the Ethyl Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Diagram: Hydrolysis Workflow

Hydrolysis_Workflow A Ethyl 5-phenylthiophene- 3-carboxylate B Sodium 5-phenylthiophene- 3-carboxylate A->B NaOH, Ethanol/Water, Reflux C 5-Phenylthiophene- 3-carboxylic acid B->C HCl (aq), Acidification

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Experimental Protocol: Scalable Hydrolysis of Ethyl 5-phenylthiophene-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (1 mol scale)Notes
Ethyl 5-phenylthiophene-3-carboxylate246.31246.3 g (1 mol)From the previous step.
Sodium Hydroxide (NaOH)40.0080.0 g (2 mol)Pellets or flakes.
Ethanol46.071 L
Water18.02500 mL
Hydrochloric Acid (HCl)36.46As neededConcentrated (37%).

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve ethyl 5-phenylthiophene-3-carboxylate (246.3 g) in ethanol (1 L).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (80.0 g) in water (500 mL). Slowly add the NaOH solution to the stirred solution of the ester.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is approximately 1-2. A precipitate will form.

  • Isolation: Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Troubleshooting & FAQs: Hydrolysis

Q1: The hydrolysis is incomplete, even after prolonged reflux.

A1:

  • Stoichiometry of Base: Ensure a sufficient excess of sodium hydroxide is used. A 2-3 fold excess is typically recommended for complete saponification.

  • Solvent System: The presence of a co-solvent like ethanol is crucial for the solubility of the ester. Ensure a homogeneous solution is maintained during the reaction.

  • Reaction Time: Monitor the reaction closely. While 2-4 hours is typical, some batches may require longer reaction times.

Q2: The product is difficult to filter after acidification.

A2: This can be due to the formation of very fine particles.

  • Controlled Acidification: Slow addition of acid with efficient stirring can promote the formation of larger, more easily filterable crystals.

  • "Digestion": After acidification, allowing the slurry to stir at room temperature for a period (e.g., 1 hour) can sometimes improve the particle size.

Q3: The final product is not pure enough.

A3:

  • Incomplete Hydrolysis: The most common impurity is the starting ester. Ensure the hydrolysis reaction has gone to completion.

  • Thorough Washing: Wash the filtered product thoroughly with water to remove any inorganic salts.

  • Recrystallization: Recrystallization is a powerful technique for purification. Experiment with different solvent systems to find the optimal one for your product.

References

  • Benchchem. (2025). common side reactions in the Gewald synthesis of aminothiophenes.
  • Benchchem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis.
  • ChemicalBook. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions.
  • MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • Organic Chemistry Portal. (2010).
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  • ResearchGate. (2016). 2-Aminothiophenes achievable by the Version 3 of the Gewald reaction.
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  • ResearchGate. (2006).
  • ACS Publications. (2001). A Convenient Reductive Deamination (Hydrodeamination)
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Validation & Comparative

A Comparative Guide to 5-Phenylthiophene-3-carboxylic Acid and 2-Phenylthiophene-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Analysis of Two Promising Phenylthiophene Carboxylic Acid Isomers

In the landscape of medicinal chemistry and materials science, thiophene-containing compounds are a cornerstone, valued for their versatile biological activities and unique electronic properties. Among these, phenylthiophene carboxylic acids have emerged as a particularly promising scaffold. This guide provides a comprehensive, data-driven comparison of two key positional isomers: 5-Phenylthiophene-3-carboxylic acid and 2-phenylthiophene-3-carboxylic acid. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal isomer for their specific application, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the phenyl group from the 5- to the 2-position on the thiophene ring results in distinct differences in the physicochemical properties of these isomers. These differences can have profound implications for their solubility, membrane permeability, and interactions with biological targets.

Chemical structures of this compound and 2-phenylthiophene-3-carboxylic acid

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Phenylthiophene-3-carboxylic acid
CAS Number 99578-58-2[1]38695-73-7[2]
Molecular Formula C₁₁H₈O₂SC₁₁H₈O₂S
Molecular Weight 204.25 g/mol 204.25 g/mol
Melting Point Not available205-208 °C[3]
Solubility DMSO (Slightly), Methanol (Slightly)DMSO (Slightly), Methanol (Slightly)[4]
pKa Not availableNot available

Synthesis Methodologies: Navigating the Synthetic Landscape

The synthesis of these isomers can be approached through several strategic routes, with the choice often depending on the availability of starting materials and desired scale. Here, we detail plausible synthetic pathways with a focus on the underlying chemical principles.

Synthesis of this compound via Suzuki Coupling

A robust and widely applicable method for forming the C-C bond between the thiophene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[5][6] This approach offers high yields and functional group tolerance.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Phenylthiophene Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the phenylthiophene carboxylic acid scaffold represents a privileged structure with a remarkable breadth of biological activities. The isomeric arrangement of the phenyl and carboxylic acid substituents on the thiophene ring profoundly influences the molecule's interaction with biological targets, leading to a diverse range of pharmacological effects. This guide provides an in-depth comparison of the biological activities of phenylthiophene carboxylic acid isomers, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of Isomerism in Phenylthiophene Carboxylic Acids

The thiophene ring, a bioisostere of the phenyl ring, is a cornerstone in medicinal chemistry, offering a scaffold for developing novel therapeutic agents. When functionalized with both a phenyl group and a carboxylic acid, the resulting phenylthiophene carboxylic acid isomers exhibit a fascinating array of biological activities, including enzyme inhibition, receptor modulation, and antimicrobial and anticancer properties. The seemingly subtle shift in the positions of these two functional groups can dramatically alter a compound's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby dictating its biological target specificity and potency. This guide will delve into these structure-activity relationships (SAR), providing a comparative analysis of the known biological activities of these versatile compounds.

Enzyme Inhibition: A Tale of Two Isomers

Phenylthiophene carboxylic acids have emerged as potent inhibitors of various enzymes, with their inhibitory activity being highly dependent on the isomeric substitution pattern.

Atypical Protein Kinase C (aPKC) Inhibition

A notable example is the inhibition of atypical protein kinase C (aPKC), a key regulator in cellular processes like proliferation, differentiation, and apoptosis. A series of 2-amino-3-carboxy-4-phenylthiophenes has been identified as potent aPKC inhibitors.[1][2][3]

Structure-Activity Relationship (SAR) Insights:

  • Amino Group at C2: A primary amino group at the C2 position of the thiophene ring is crucial for maximal potency.[1]

  • Carboxylic Acid/Ester at C3: While the carboxylic acid at the C3 position shows moderate activity, esterification, particularly with smaller alkyl or benzyl groups, can significantly enhance inhibitory potential.[1]

  • Phenyl Group at C4: The presence of a phenyl group at the C4 position is a key feature. Electron-donating substituents on this phenyl ring generally optimize kinase inhibition.[1][3]

The aPKC signaling cascade often involves the activation of the NF-κB transcription factor, a critical player in inflammation and cell survival. Phenylthiophene carboxylic acid-based aPKC inhibitors can effectively block this pathway.

Signaling Pathway: aPKC-mediated NF-κB Activation

Caption: aPKC signaling pathway leading to NF-κB activation and its inhibition by phenylthiophene carboxylic acid isomers.

Other Enzyme Targets
  • Aminolevulinate Dehydratase (ALAD): Certain phenylthiophene carboxylic acid structures have been identified as weak inhibitors of human ALAD, with IC50 values in the micromolar range. For example, two similar phenylthiophene carboxylic acid compounds with different halogen substitutions on the phenyl moiety showed IC50 values of 85.3 µM and 99.7 µM against human ALAD.[4]

  • HCV NS5B Polymerase: 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been discovered as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[5]

  • Branched-chain α-ketoacid Dehydrogenase Kinase (BDK): The benzothiophene derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, acts as a novel inhibitor of BDK with an IC50 of 3.19 µM.[6]

Comparative Data on Enzyme Inhibition

Compound ClassTarget EnzymeIsomeric PositionIC50 / EC50Reference
2-Amino-3-carboxy-4-phenylthiophenesaPKC2-NH2, 3-COOH, 4-PhLow nM (EC50)[2][3]
Phenylthiophene carboxylic acidshALADNot specified85.3 µM, 99.7 µM[4]
3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acidsHCV NS5B Polymerase2-COOH, 3-NHSO2Ar, 5-PhPotent Inhibition[5]
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acidBDK2-COOH3.19 µM[6]

Anticancer Activity: Positional Importance

The cytotoxic effects of phenylthiophene carboxylic acid derivatives against various cancer cell lines are highly dependent on the substitution pattern on both the thiophene and phenyl rings.

Structure-Activity Relationship (SAR) Insights:

  • 5-Phenylthiophene-2-carboxamides: A study on 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives revealed significant antiproliferative properties against the Hep3B cancer cell line, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 5.46 µM and 12.58 µM).[7][8]

  • Thiophene-2-carboxamides: Other studies on thiophene-2-carboxamide derivatives have also demonstrated potent anticancer activity against various cell lines, including MCF-7, K562, HepG2, and MDA-MB-231, with some derivatives showing IC50 values as low as 2.25 µM.[9]

  • 2-Aminothiophene-3-carboxylic Acid Esters: These derivatives have shown selective cytostatic effects against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with IC50 values in the higher nanomolar range.[10]

Comparative Data on Anticancer Activity (IC50 values in µM)

Compound DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-fluorophenyl)thiophene-2-carboxamide derivativeHep3B5.46[8]
5-(4-fluorophenyl)thiophene-2-carboxamide derivativeHep3B12.58[8]
Thiophene-2-carboxamide derivativeMCF-72.25[9]
Thiophene-2-carboxamide derivativeK5625.83[9]
Thiophene-2-carboxamide derivativeHepG26.43[9]
Thiophene-2-carboxamide derivativeMDA-MB-2315.36[9]
2-Phenylthiazole-4-carboxamide derivativeHep-G211.6[11]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeMDA-MB-231-[12]

Antimicrobial Activity: A Broad Spectrum of Action

Thiophene carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. The specific substitution pattern is a key determinant of the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights:

  • Thiophene-2-carboxylic Acid Thioureides: These derivatives have shown a broad spectrum of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 µg/mL to 500 µg/mL against various Gram-positive and Gram-negative bacteria and fungi.[1][13]

  • Substituents at Position 2: The nature of the substituent at the 2-position of the thiophene ring significantly influences the antimicrobial activity. For instance, pyridine side chain derivatives have demonstrated excellent antimicrobial properties.[2]

Comparative Data on Antimicrobial Activity (MIC values)

Compound ClassMicroorganismMIC RangeReference
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125 µg/mL[1]
2-Thiophene carboxylic acid thioureidesStaphylococcus aureus (multi-drug resistant)125 - 500 µg/mL[1]
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250 µg/mL[1][13]
2-Thiophene carboxylic acid thioureidesFungi31.25 - 62.5 µg/mL[1][13]
Phenylamino thiophene derivativesVarious bacteriaComparable to ampicillin and gentamicin[2][14]
Phenylamino thiophene derivativesAspergillus fumigatusPotent activity[2][14]

Receptor Binding and Modulation

The isomeric form of phenylthiophene carboxylic acids also dictates their affinity and modulatory effects on various receptors.

  • Dopamine Transporter (DAT): Certain isomers of (1R)-3-(phenylthio)tropane-2-carboxylic acid methyl ester have been synthesized, with the 2β,3β-isomer showing high affinity for the cocaine binding site on the dopamine transporter. This highlights the critical role of stereochemistry and isomerism in receptor binding.

Signaling Pathway: Dopamine Transporter (DAT) Function

DAT_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Binds Dopamine_int Dopamine DAT->Dopamine_int Reuptake Vesicle Synaptic Vesicle Dopamine_int->Vesicle Sequestration Ligand Phenylthiophene Carboxylic Acid Isomer Ligand->DAT Binds/Inhibits

Caption: Schematic of dopamine reuptake via the dopamine transporter (DAT) and its modulation by phenylthiophene derivatives.

  • NMDA Receptor: The bioisosteric replacement of benzene rings with a thiophene ring in known NMDA receptor antagonists is well tolerated, indicating that phenylthiophene scaffolds can be utilized to develop novel modulators of this crucial receptor involved in learning and memory.

Signaling Pathway: NMDA Receptor Activation

NMDAR_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_ion Ca2+ NMDAR->Ca_ion Influx (upon depolarization) Mg Mg2+ Mg->NMDAR Blocks (at rest) Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: Simplified diagram of NMDA receptor activation, a target for phenylthiophene-based modulators.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key biological assays are provided below.

Workflow for Evaluating Biological Activity

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_data Data Analysis Synthesis Synthesize Phenylthiophene Carboxylic Acid Isomers Enzyme_Assay In Vitro Kinase Assay (e.g., aPKC) Synthesis->Enzyme_Assay Anticancer_Assay MTT Assay (Cancer Cell Lines) Synthesis->Anticancer_Assay Antimicrobial_Assay Broth Microdilution (Bacteria/Fungi) Synthesis->Antimicrobial_Assay Receptor_Binding Receptor Binding Assay (e.g., DAT, NMDAR) Enzyme_Assay->Receptor_Binding SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Anticancer_Assay->Receptor_Binding Anticancer_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Pathway_Analysis Western Blot, Reporter Assays (e.g., NF-κB) Receptor_Binding->Pathway_Analysis Pathway_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of phenylthiophene carboxylic acid isomers.

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of phenylthiophene carboxylic acid isomers against a target kinase, such as aPKC.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a solution of the purified kinase enzyme in reaction buffer.

    • Prepare a solution of the kinase-specific substrate (peptide or protein) in reaction buffer.

    • Prepare an ATP solution (e.g., [γ-³²P]ATP for radiometric assay or cold ATP for luminescence-based assays) in reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations (serial dilutions). Include a DMSO control.

    • Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).

  • Detection and Data Analysis:

    • Quantify the phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For luminescence-based assays (e.g., ADP-Glo™), measure the luminescence signal which corresponds to the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenylthiophene carboxylic acid isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.

  • Inoculum Preparation:

    • Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the phenylthiophene carboxylic acid isomers in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation:

    • Dilute the standardized microbial suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Add 100 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The isomeric arrangement of phenyl and carboxylic acid groups on a thiophene core is a critical determinant of biological activity. This guide has provided a comparative overview of the diverse pharmacological effects of these isomers, highlighting their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore this promising chemical space.

While significant progress has been made, a systematic evaluation of all possible positional isomers of the basic phenylthiophene carboxylic acid scaffold across a wide range of biological assays is still needed to fully elucidate the nuanced structure-activity relationships. Future research should focus on synthesizing and testing these core isomeric structures to provide a more direct and comprehensive comparison. Such studies will undoubtedly pave the way for the rational design of next-generation therapeutics based on the versatile phenylthiophene carboxylic acid scaffold.

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Sources

A Comparative Guide to Validating the Anti-inflammatory Effects of 5-Phenylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically-grounded framework for the validation and comparative analysis of the anti-inflammatory properties of a novel compound, 5-Phenylthiophene-3-carboxylic acid. It outlines a tiered experimental approach, from initial in vitro mechanistic assays to in vivo efficacy models, comparing the compound against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction and Scientific Rationale

The global burden of chronic inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry, forming the core of several commercial anti-inflammatory drugs like Tinoridine and Tiaprofenic acid[1][2]. The presence of a carboxylic acid group on the thiophene ring, as in this compound, suggests a potential mechanism of action involving the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX)[1][3].

This guide details a systematic validation workflow to characterize the anti-inflammatory potential of this compound. We will compare its performance against two industry-standard NSAIDs:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for broad anti-inflammatory activity[4][5][6].

  • Celecoxib: A selective COX-2 inhibitor, representing a class of drugs designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs[7][8][9].

The experimental design is structured to first elucidate the compound's mechanism of action at a molecular level (in vitro assays) and then confirm its physiological efficacy in a well-established animal model of acute inflammation (in vivo assay).

Foundational In Vitro Validation: Mechanism of Action

The initial phase of validation focuses on cell-free and cell-based assays to determine the primary mechanism of action. Based on the structure of this compound, a logical starting point is to investigate its effect on the COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins[5][7].

Primary Target Engagement: COX-1 and COX-2 Inhibition Assays

The first crucial step is to determine if this compound directly inhibits COX-1 and/or COX-2 and to quantify its potency (IC50) and selectivity.

Experimental Rationale: COX-1 is a constitutively expressed enzyme involved in physiological functions like maintaining the stomach lining, while COX-2 is inducible and upregulated during inflammation[10][11]. Selective inhibition of COX-2 is a key feature of modern NSAIDs designed to minimize gastrointestinal side effects[7][12]. This assay will position our test compound on the spectrum from non-selective (like Indomethacin) to selective (like Celecoxib).

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits[13][14].

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme cofactor in Assay Buffer.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer. Keep on ice.

    • Prepare serial dilutions of this compound, Indomethacin, and Celecoxib in DMSO. The final DMSO concentration in the assay should be <1%.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound/control dilution.

  • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation:

    • Add 20 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells[14].

  • Detection: Incubate for 5 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader. The color change is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Anticipated Data and Interpretation:

The results will be summarized to compare the potency and selectivity of the compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Indomethacin (Reference)~0.1 - 1.0~0.5 - 5.0~0.2 - 1 (Non-selective)
Celecoxib (Reference)>10~0.04 - 0.4>30 (COX-2 Selective)[15]
Ibuprofen (Reference)~2.9~1.1~2.6 (Slightly COX-2 Selective)[10]

A high selectivity index indicates preference for COX-2 inhibition.

Cellular Anti-inflammatory Activity: Macrophage-Based Assays

To validate the findings in a more biologically relevant context, we use the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response. Stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, triggers a potent inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6[16].

Experimental Workflow for Macrophage Assays

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis seed 1. Seed RAW 264.7 cells (e.g., 5x10^5 cells/mL) incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 pretreat 3. Pre-treat with Test Compound or Controls for 1-2 hours incubate1->pretreat stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate2 5. Incubate for 24 hours stimulate->incubate2 supernatant 6. Collect Supernatant incubate2->supernatant griess 7a. NO Measurement (Griess Assay) supernatant->griess elisa 7b. Cytokine Measurement (TNF-α, IL-6 ELISA) supernatant->elisa

Caption: Workflow for in vitro cellular anti-inflammatory assays.

Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate overnight[17].

  • Treatment: Pre-treat cells with various concentrations of this compound or controls for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours[18].

  • Griess Reaction:

    • Transfer 50-100 µL of cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[19][20].

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Detection: Measure absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve[20].

Protocol: TNF-α and IL-6 Cytokine ELISA

  • Sample Collection: Use the same supernatants collected for the NO assay.

  • ELISA Procedure: Perform sandwich ELISA using commercial kits for murine TNF-α and IL-6[21][22][23].

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add cell supernatants and standards to the wells and incubate.

    • Wash, then add a biotinylated detection antibody.

    • Wash, then add streptavidin-horseradish peroxidase (HRP).

    • Wash, then add a substrate solution (like TMB) to develop color.

    • Stop the reaction and read absorbance at 450 nm[23][24].

  • Data Analysis: Calculate cytokine concentrations from the standard curve.

Anticipated Cellular Assay Data:

Treatment (Concentration)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle (No LPS)< 5%< 5%< 5%
LPS Control (1 µg/mL)100%100%100%
This compoundDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
Indomethacin (10 µM)Significant decreaseSignificant decreaseSignificant decrease
Celecoxib (1 µM)Significant decreaseSignificant decreaseSignificant decrease

A cell viability assay (e.g., MTT or XTT) must be run in parallel to ensure that the observed reductions are due to anti-inflammatory activity and not cytotoxicity[21][25].

Preclinical In Vivo Validation: Efficacy in an Acute Inflammation Model

After establishing in vitro activity, the next essential step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory drugs[26][27].

Mechanism of Carrageenan-Induced Inflammation: The injection of carrageenan into a rodent's paw induces a biphasic inflammatory response[26].

  • Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.

  • Late Phase (2.5-6 hours): Primarily driven by the overproduction of prostaglandins, mediated by COX-2, along with neutrophil infiltration and production of NO and cytokines[26]. NSAIDs are typically most effective in this late phase.

Signaling Pathway in Carrageenan-Induced Inflammation

G cluster_stimulus Initial Insult cluster_early Early Phase (0-2.5h) cluster_late Late Phase (>2.5h) Carrageenan Carrageenan Injection Histamine Histamine Release Carrageenan->Histamine activates Serotonin Serotonin Release Carrageenan->Serotonin activates Bradykinin Bradykinin Production Carrageenan->Bradykinin activates COX2 COX-2 Upregulation Carrageenan->COX2 induces Cytokines TNF-α, IL-1β Carrageenan->Cytokines induces Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils induces Edema Edema & Inflammation Histamine->Edema increase vascular permeability Serotonin->Edema increase vascular permeability Bradykinin->Edema increase vascular permeability PGs Prostaglandins (PGE2) COX2->PGs produces PGs->Edema mediate Cytokines->Edema mediate Neutrophils->Edema mediate

Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on the classical method described by Winter et al. (1962)[28].

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used. Animals are acclimatized for at least one week before the experiment[29].

  • Grouping (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% Carboxymethylcellulose, CMC).

    • Group II (Positive Control): Indomethacin (10 mg/kg, oral gavage).

    • Group III (Positive Control): Celecoxib (e.g., 20 mg/kg, oral gavage).

    • Group IV, V, VI (Test): this compound at three different doses (e.g., 10, 30, 100 mg/kg, oral gavage).

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer[26].

    • Administer the test compounds or controls orally.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the subplantar surface of the right hind paw[26][28].

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection[26].

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the Percentage Inhibition of edema for each treated group compared to the control group at each time point, particularly at the 3-hour and 5-hour marks where prostaglandin-mediated swelling is maximal. % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Anticipated In Vivo Data:

Treatment Group (Dose)Paw Volume Increase at 3h (mL)% Inhibition at 3hPaw Volume Increase at 5h (mL)% Inhibition at 5h
Vehicle ControlMaximal Edema0%Sustained Edema0%
Indomethacin (10 mg/kg)Significant Reduction> 45%[3]Significant Reduction> 50%
Celecoxib (20 mg/kg)Significant Reduction> 40%Significant Reduction> 45%
This compound (Low Dose)Experimental ValueCalculated ValueExperimental ValueCalculated Value
This compound (Mid Dose)Experimental ValueCalculated ValueExperimental ValueCalculated Value
This compound (High Dose)Experimental ValueCalculated ValueExperimental ValueCalculated Value

Synthesis and Conclusion

This guide presents a logical and robust workflow for validating the anti-inflammatory effects of this compound. By systematically progressing from molecular target engagement assays to cellular functional assays and finally to a whole-animal efficacy model, researchers can build a comprehensive data package.

The comparative design, using both a non-selective (Indomethacin) and a selective (Celecoxib) COX inhibitor, is critical. It allows for the contextualization of the novel compound's potency and potential safety profile. If this compound demonstrates potent COX-2 inhibition in vitro and significant reduction of paw edema in vivo, particularly in the late phase, it would strongly support its development as a promising new anti-inflammatory agent. Subsequent studies could then explore its effects on other inflammatory pathways (e.g., LOX, cytokine signaling) and delve into more chronic models of inflammation.

References

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  • Patsnap. (2024). What is the mechanism of Indomethacin Sodium? Synapse. Retrieved from [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Chen, Y-F., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indomethacin in Combating Inflammatory Diseases. Retrieved from [Link]

  • Dobrovolskaia, M. A., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Springer. Retrieved from [Link]

  • Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1301-1305. Retrieved from [Link]

  • Wikipedia. (n.d.). Indometacin. Retrieved from [Link]

  • MDPI. (2021). Thiophene-Based Compounds. Encyclopedia. Retrieved from [Link]

  • Z-J, Z., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-31. Retrieved from [Link]

  • Srivastava, M. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. Retrieved from [Link]

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  • Dr Matt & Dr Mike. (2018). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (2024). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

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  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Kim, H., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 8(9), 383. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. Retrieved from [Link]

  • Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Retrieved from [Link]

  • Shoda, L. K., et al. (2001). Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. Infection and Immunity, 69(9), 5439-5447. Retrieved from [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 23-31. Retrieved from [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

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  • Lee, S-H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 127-133. Retrieved from [Link]

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  • Chen, Y-C., et al. (2017). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 22(10), 1668. Retrieved from [Link]

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A Comparative Analysis of 5-Phenylthiophene-3-carboxylic Acid and Other Thiophene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Thiophene, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have cemented its status as a "privileged structure" in drug discovery.[1] This distinction is underscored by the numerous FDA-approved drugs that incorporate the thiophene moiety, spanning a wide therapeutic spectrum from anti-inflammatory agents like tiaprofenic acid to blockbuster antiplatelet drugs such as clopidogrel.[2][3] The thiophene ring's capacity to engage in various biological interactions, coupled with its synthetic tractability, makes its derivatives a fertile ground for the development of novel therapeutic agents.

This guide presents a comparative study of 5-phenylthiophene-3-carboxylic acid and other thiophene derivatives, with a focus on their synthesis, physicochemical properties, and biological activities. While direct experimental data for this compound is sparse in publicly available literature, this guide will leverage data from closely related analogs to extrapolate its potential performance and discuss its standing within the broader family of thiophene-based compounds. We will delve into structure-activity relationships (SAR) to provide a predictive framework for its biological profile, supported by detailed experimental protocols for key assays in drug discovery.

Synthesis of Thiophene Derivatives: The Gewald Reaction and Beyond

The synthesis of polysubstituted thiophenes is often achieved through multicomponent reactions, among which the Gewald reaction is a prominent and versatile method for accessing 2-aminothiophenes.[4][5] This reaction provides a convergent and efficient route to highly functionalized thiophene cores, which can then be further elaborated.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The choice of base, typically a secondary amine like morpholine or piperidine, is crucial for catalyzing the initial Knoevenagel condensation.[4]

Materials:

  • Ketone or aldehyde (e.g., acetophenone for a phenyl-substituted thiophene)

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Add the appropriate solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound).

  • Add the base (e.g., morpholine, 0.1-0.2 eq.).

  • Stir the reaction mixture at a temperature between room temperature and 50°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices: The use of a polar solvent like ethanol aids in the dissolution of the reactants and facilitates the reaction. Gentle heating is often employed to increase the rate of reaction, particularly the dissolution and reaction of elemental sulfur. The basic catalyst is essential for the initial condensation step.

A plausible synthetic route to this compound could involve a modification of the Gewald synthesis or other cyclization strategies, followed by hydrolysis of an ester or nitrile group at the 3-position.

G carbonyl Carbonyl Compound (e.g., Acetophenone) intermediate α,β-Unsaturated Nitrile Intermediate carbonyl->intermediate Knoevenagel Condensation nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) nitrile->intermediate sulfur Elemental Sulfur aminothiophene 2-Aminothiophene Derivative sulfur->aminothiophene base Base (e.g., Morpholine) base->intermediate intermediate->aminothiophene Sulfur Addition & Cyclization

Gewald reaction workflow for 2-aminothiophene synthesis.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of thiophene derivatives, such as lipophilicity (logP) and electronic effects, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The substitution pattern on the thiophene ring significantly influences these properties.

CompoundStructureMolecular Weight ( g/mol )Calculated logPpKa
Thiophene-3-carboxylic acid 5-unsubstituted128.151.35~4.0
5-Methylthiophene-3-carboxylic acid 5-methyl142.181.85~4.2
5-Chlorothiophene-2-carboxylic acid 5-chloro (2-carboxy isomer)162.592.10~2.5
This compound 5-phenyl204.253.30 (estimated)~3.8 (estimated)

Rationale for Property Differences:

  • Lipophilicity (logP): The addition of a lipophilic group like methyl or phenyl at the 5-position increases the logP value, suggesting enhanced lipophilicity. This can influence membrane permeability and binding to hydrophobic pockets in target proteins.

  • Acidity (pKa): The carboxylic acid group is acidic. Electron-donating groups like methyl slightly decrease acidity (increase pKa), while electron-withdrawing groups like chloro increase acidity (decrease pKa). A phenyl group has a more complex electronic effect but is generally considered to be weakly electron-withdrawing in this context, likely leading to a slightly lower pKa compared to the unsubstituted analog.

Biological Activities: A Comparative Analysis

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the thiophene ring are crucial for determining the specific activity and potency.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of thiophene derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival.

Comparative Cytotoxicity of Thiophene Derivatives (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-Cyano-thiophene-3-carboxamides2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)HepG2 (Liver)2.3 ± 0.2[4]
2-phenylamino-4-(2-(phenylamino)acetamido)HepG2 (Liver)10.1 ± 0.9[4]
Thiophene Carboxamides2b (a 5-(3,4,5-trimethoxyphenyl) derivative)Hep3B (Liver)5.46[6]
2e (a 5-(4-fluorophenyl) derivative)Hep3B (Liver)12.58[6]
Benzo[b]thiophene-3-carboxamidesCompound b19MDA-MB-231 (Breast)Not specified, but significant inhibition[7][8]

Structure-Activity Relationship Insights: The data suggests that the nature of the substituent at the 5-position of the thiophene ring plays a significant role in anticancer activity. For instance, in the 5-cyano-thiophene-3-carboxamide series, a 4-chlorophenyl group on the acetamido side chain leads to a nearly 5-fold increase in potency against HepG2 cells compared to an unsubstituted phenyl group.[4] This highlights the importance of electronic and steric factors in the interaction with the biological target. For this compound, the phenyl group at the 5-position could contribute to π-π stacking interactions within a target's binding site, potentially enhancing its anticancer activity. However, without direct experimental data, this remains a hypothesis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9]

Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and a vehicle control (e.g., DMSO) and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

G start Seed Cells in 96-well Plate treat Treat with Thiophene Derivatives start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity

Thiophene derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[10][11]

Comparative COX Inhibition of Thiophene Derivatives

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
Thiophene Pyrazole HybridsCompound 21COX-20.67[12]
5-LOX2.33[12]
Tetrahydro[b]benzothiophenesCompound 29a-dCOX-20.31 - 1.40
Commercial NSAIDCelecoxibCOX-21.14[12]

Structure-Activity Relationship Insights: The presence of a carboxylic acid or a bioisosteric equivalent is often a key feature for COX inhibition. The phenyl group in this compound could potentially occupy the hydrophobic channel of the COX active site, similar to the phenylsulfonamide group of celecoxib. The carboxylic acid at the 3-position can form crucial interactions with polar residues at the top of the active site.

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test compounds (thiophene derivatives) at various concentrations and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent probe.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_pathway Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiophene_Derivative Thiophene Derivative (e.g., this compound) Thiophene_Derivative->COX2 Inhibition

Inhibition of the COX-2 pathway by thiophene derivatives.
Antimicrobial Activity

Thiophene derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[3]

Comparative Antimicrobial Activity of Thiophene Derivatives (MIC in mg/L)

Compound ClassDerivative ExampleOrganismMIC50 (mg/L)Reference
Thiophene-based amidesCompound 4Colistin-Resistant A. baumannii16[3]
Compound 5Colistin-Resistant A. baumannii16[3]
Compound 8Colistin-Resistant A. baumannii32[3]
Compound 4Colistin-Resistant E. coli8[3]
Pyridine-thiophene hybridsCompound 7bVarious bacteriaComparable to ampicillin/gentamicin[2][9]

Structure-Activity Relationship Insights: The antimicrobial activity of thiophene derivatives is highly dependent on the overall structure. The presence of amide functionalities and additional heterocyclic rings appears to be beneficial for activity against drug-resistant bacteria.[3] For this compound, its acidic nature and lipophilicity could contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the thiophene derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.

Conclusion and Future Directions

The thiophene scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. This comparative guide illustrates the diverse biological activities of thiophene derivatives and highlights the profound influence of substituents on their physicochemical properties and pharmacological effects. While this compound remains a largely unexplored entity in the public domain, the analysis of its structural analogs provides a strong rationale for its potential as a bioactive molecule, particularly in the areas of cancer and inflammation.

The presence of the phenyl group at the 5-position is predicted to enhance lipophilicity and provide opportunities for beneficial π-π stacking interactions with biological targets. The carboxylic acid at the 3-position is a key feature for interacting with a variety of enzymes, including cyclooxygenases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the predictions made from structure-activity relationships. The protocols detailed in this guide provide a robust framework for such investigations. A thorough screening against a panel of cancer cell lines, key inflammatory enzymes, and a spectrum of microbial pathogens would be a crucial first step in unlocking the therapeutic potential of this promising thiophene derivative.

References

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  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PubMed. [Link]

  • Mabkhot, Y. N., et al. (2017). (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]

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A Comparative Guide to the Efficacy of Thiophene-3-Carboxylic Acid Derivatives as Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory potential of thiophene-3-carboxylic acid derivatives against lactate dehydrogenase (LDH), a critical enzyme in cellular metabolism. While specific experimental data for 5-Phenylthiophene-3-carboxylic acid is not extensively available in the public domain, this document will focus on the broader class of thiophene-3-carboxylic acid derivatives and compare their potential efficacy with well-established LDH inhibitors. The information herein is synthesized from peer-reviewed literature to support researchers in the evaluation and potential development of novel therapeutic agents targeting LDH.

The Critical Role of Lactate Dehydrogenase in Disease

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] This process is fundamental for regenerating NAD+ to maintain a high glycolytic rate, a phenomenon famously observed in cancer cells known as the "Warburg effect".[2][3] In many tumors, there is an upregulation of the LDHA isoform, which is associated with tumor progression, metastasis, and poor prognosis.[4] By converting pyruvate to lactate, cancer cells can sustain rapid proliferation even in the presence of oxygen.[5] Therefore, inhibiting LDH is a promising therapeutic strategy to disrupt cancer cell metabolism and growth.[6]

Beyond oncology, LDH is a recognized biomarker for tissue damage and is implicated in various other diseases, making it an attractive target for drug discovery.[1]

Comparative Efficacy of LDH Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget(s)IC50 ValueNotes
Thiophene-3-carboxylic acid derivative LDH (Hypothetical)-Thiophene-based compounds are known to inhibit various enzymes, and their core structure is a viable scaffold for designing LDH inhibitors.[7][9]
Oxamate LDHA~19.67 - 58.53 mM (in cells)A classic pyruvate analog and competitive inhibitor of LDH. Its high IC50 in cellular assays reflects the need for high concentrations to achieve a therapeutic effect.[10]
Epigallocatechin gallate (EGCG) LDHA~10 µM (in cells)A natural polyphenol found in green tea that inhibits LDH activity and has shown anti-cancer properties.[11][12][13]
GSK2837808A LDHA2.6 nMA highly potent and selective LDHA inhibitor, serving as a benchmark for novel inhibitor development.
Galloflavin LDHA, LDHB~110 µMA known LDH inhibitor often used as a reference compound in enzymatic assays.[14]

Mechanism of Action: Targeting the Glycolytic Pathway

Inhibition of LDH disrupts the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway. This disruption can have several downstream effects on cancer cells, including a decrease in ATP production, an increase in oxidative stress, and ultimately, the induction of apoptosis.

Glycolysis_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDH LDH Pyruvate->LDH Lactate Lactate Warburg_Effect High Glycolytic Rate (Warburg Effect) Lactate->Warburg_Effect LDH->Lactate NAD+ NADH LDH->Warburg_Effect Inhibitor Thiophene Derivative Oxamate EGCG Inhibitor->LDH Inhibition Cell_Death Apoptosis & Cell Death Inhibitor->Cell_Death Induces LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of Thiophene Derivative & Controls Add_Inhibitors Add diluted compounds and controls Prep_Compounds->Add_Inhibitors Prep_Reaction_Mix Prepare Reaction Master Mix (Substrate, NAD+, INT, Diaphorase) Add_Mix Add Reaction Mix to 96-well plate Prep_Reaction_Mix->Add_Mix Add_Mix->Add_Inhibitors Add_Enzyme Add LDH enzyme to start reaction Add_Inhibitors->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 490 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A stepwise workflow for determining the IC50 of a potential LDH inhibitor using a colorimetric assay.

Conclusion and Future Directions

The inhibition of lactate dehydrogenase represents a compelling strategy for the development of novel therapeutics, particularly in the field of oncology. While direct evidence for the efficacy of this compound as an LDH inhibitor is currently limited, the broader class of thiophene derivatives holds promise as a scaffold for the design of potent enzyme inhibitors. [7][9] The comparative data presented in this guide, alongside the detailed experimental protocol, provides a framework for researchers to evaluate novel thiophene-based compounds against established LDH inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize the thiophene scaffold for enhanced potency and selectivity against LDHA. Such investigations will be crucial in advancing this class of compounds from promising leads to viable clinical candidates.

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]

  • The Potential Role of Epigallocatechin-3-Gallate (EGCG) in Breast Cancer Treatment. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL. (2023). Experimental Oncology.
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  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (2018). European Journal of Medicinal Chemistry.
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Navigating the Selectivity Landscape of 5-Phenylthiophene-3-carboxylic Acid Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The 5-phenylthiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have shown significant promise as inhibitors of various enzymes and as modulators of key signaling pathways implicated in diseases ranging from cancer to inflammation. However, a critical aspect of their therapeutic potential lies in their selectivity. Understanding the cross-reactivity profile of these compounds is paramount for predicting their efficacy, safety, and potential for off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of this compound derivatives, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

The Promiscuous Nature of a Privileged Scaffold

Thiophene-based compounds are known for their diverse biological activities, which can be a double-edged sword.[1] While this versatility offers opportunities for targeting multiple diseases, it also raises concerns about off-target interactions. The planarity of the thiophene ring and its ability to participate in various non-covalent interactions contribute to its recognition by a range of biological targets.[1] For kinase inhibitors, which represent a major application of this scaffold, off-target activity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[2][3]

Comparative Analysis of Target Inhibition

The primary therapeutic targets for many this compound derivatives are protein kinases. However, their activity is not limited to this enzyme class. This section collates and compares the inhibitory activities of various derivatives against their intended targets and known off-targets, based on publicly available data.

Kinase Inhibition Profile

Kinase inhibitors are often evaluated for their selectivity by screening them against a panel of kinases. While a comprehensive, standardized cross-reactivity panel for a single series of this compound derivatives is not publicly available, we can synthesize data from various studies to build a comparative picture.

Table 1: Comparative Kinase Inhibition of Thiophene-3-Carboxamide Derivatives

Compound/Derivative ClassPrimary Target(s)IC₅₀ (nM) vs. Primary TargetKnown Off-Targets / Cross-Reactivity DataReference
Trisubstituted thiophene-3-carboxamide selenidesEGFR94.44 ± 2.22Data not available from broad kinase screen. Showed cytotoxicity against various cancer cell lines.[4][4]
Thiophene-3-carboxamide derivatives based on PAN-90806VEGFR-2191.1Showed inhibition of ERK and MEK phosphorylation downstream of VEGFR-2.[5][5]
Fused Thiophene DerivativesVEGFR-2, AKT75 (VEGFR-2), 4600 (AKT)Moderate inhibition of AKT suggests some cross-reactivity.[6][6]
4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideJNK126,000Also acts as a JIP mimetic, suggesting a dual-binding mechanism.[7][7]
5-hydroxybenzothiophene hydrazide derivative (16b)Multi-kinase163 (Clk1), 353.3 (Dyrk1A), 87 (DRAK1), 125.7 (haspin)Potent inhibitor of multiple kinases, indicating significant cross-reactivity.[8][9][8][9]

Insights from Kinase Inhibition Data:

The available data indicates that while some derivatives show potent inhibition of their primary targets, the potential for cross-reactivity is significant. For instance, the 5-hydroxybenzothiophene derivative 16b demonstrates potent, multi-kinase inhibitory activity, highlighting a promiscuous profile that could be beneficial for certain cancer therapies but also raises concerns for off-target toxicity.[8][9] In contrast, some series are designed as dual inhibitors, such as the fused thiophene derivatives targeting both VEGFR-2 and AKT, where the "cross-reactivity" is a desired polypharmacological effect.[6][10][11]

Inhibition of Other Cellular Targets

Beyond kinases, derivatives of the thiophene-3-carboxylic acid scaffold have been shown to interact with other critical cellular components.

Table 2: Inhibition of Non-Kinase Targets by Thiophene Derivatives

Compound/Derivative ClassPrimary Target(s)IC₅₀ / % InhibitionKnown Off-Targets / Cross-Reactivity DataReference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCK pathwayNot specifiedInhibited proliferation, migration, and invasion of MDA-MB-231 cells.[12][12]

Insights from Non-Kinase Target Data:

The activity of benzo[b]thiophene derivatives against the RhoA/ROCK pathway demonstrates that the therapeutic potential of this scaffold extends beyond kinase inhibition.[12] This also underscores the importance of screening these compounds against a diverse range of target classes to fully characterize their cross-reactivity.

Experimental Methodologies for Assessing Cross-Reactivity

To provide a robust assessment of a compound's selectivity, a multi-faceted experimental approach is necessary. The following protocols are standard in the field for evaluating the cross-reactivity of small molecule inhibitors.

Biochemical Assays for Kinase Selectivity Profiling

Biochemical assays directly measure the interaction between an inhibitor and a purified enzyme, providing a clear measure of potency and selectivity.

Kinase Panel Screening (e.g., KINOMEscan™)

This high-throughput method is the gold standard for assessing kinase inhibitor selectivity. It involves testing a compound at a fixed concentration against a large panel of purified kinases.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: The test compound is solubilized in a suitable solvent (e.g., DMSO) and diluted to the desired screening concentration.

  • Assay Plate Preparation: A panel of purified kinases is arrayed in a multi-well plate format.

  • Binding or Activity Assay:

    • Binding Assays (e.g., KINOMEscan™): The compound's ability to displace a known, tagged ligand from the ATP-binding site of each kinase is measured. This is often a competition binding assay format.[13]

    • Activity Assays: The compound's ability to inhibit the catalytic activity of each kinase is measured. This typically involves quantifying the phosphorylation of a substrate using methods like radiometric assays or luminescence-based ATP detection (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. The results are often visualized as a dendrogram or a ranked bar chart to provide a clear overview of the compound's selectivity profile.[3]

G cluster_0 Biochemical Selectivity Profiling Compound Library Compound Library Binding/Activity Assay Binding/Activity Assay Compound Library->Binding/Activity Assay Kinase Panel Kinase Panel Kinase Panel->Binding/Activity Assay Data Analysis Data Analysis Binding/Activity Assay->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: Workflow for biochemical kinase selectivity profiling.

Cellular Assays for Target Engagement and Off-Target Effects

Cell-based assays are crucial for confirming that a compound interacts with its intended target in a physiological context and for identifying potential off-target effects that lead to cellular toxicity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Target Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement. This can be performed for known on-targets and suspected off-targets.[5]

G cluster_1 Cellular Target Engagement (CETSA) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Lysis & Centrifugation Lysis & Centrifugation Heat Shock->Lysis & Centrifugation Protein Quantification Protein Quantification Lysis & Centrifugation->Protein Quantification Melting Curve Analysis Melting Curve Analysis Protein Quantification->Melting Curve Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cytotoxicity Assays

Assessing the cytotoxicity of a compound against a panel of cancer and non-cancerous cell lines is a fundamental step in evaluating its therapeutic window and potential for off-target toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Navigating Signaling Pathways: A Visual Guide

The cross-reactivity of this compound derivatives can be better understood by visualizing their impact on key signaling pathways.

G cluster_2 EGFR/VEGFR-2 Signaling and Inhibition Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR-2 EGFR/VEGFR-2 Ligand (EGF/VEGF)->EGFR/VEGFR-2 RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR/VEGFR-2->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR/VEGFR-2->PI3K/AKT/mTOR Pathway Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK Pathway->Proliferation, Survival, Angiogenesis PI3K/AKT/mTOR Pathway->Proliferation, Survival, Angiogenesis Thiophene Derivative Thiophene Derivative Thiophene Derivative->EGFR/VEGFR-2 Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by thiophene derivatives.

Conclusion and Future Directions

The this compound scaffold is a rich source of biologically active molecules with significant therapeutic potential. The available data, though fragmented, suggests that while many derivatives exhibit potent activity against their intended targets, cross-reactivity with other kinases and cellular proteins is a key consideration. A thorough understanding of a compound's selectivity profile is essential for its successful development as a therapeutic agent.

Future research should focus on systematic selectivity profiling of promising this compound derivatives against broad panels of kinases and other relevant off-targets. This will not only aid in the identification of more selective and safer drug candidates but also potentially uncover novel polypharmacological profiles with enhanced therapeutic efficacy. The application of the experimental methodologies outlined in this guide will be instrumental in achieving these goals and in fully harnessing the therapeutic potential of this versatile chemical scaffold.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... [Link]

  • The selectivity of protein kinase inhibitors: a further update. [Link]

  • Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. [Link]

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  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. [Link]

  • A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes. [Link]

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  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

  • High Affinity Pharmacological Profiling of Dual Inhibitors Targeting RET and VEGFR2 in Inhibition of Kinase and Angiogeneis Events in Medullary Thyroid Carcinoma. [Link]

  • High Affinity Pharmacological Profiling of Dual Inhibitors Targeting RET and VEGFR2 in Inhibition of Kinase and Angiogeneis Events in Medullary Thyroid Carcinoma. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

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Benchmarking the Performance of 5-Phenylthiophene-3-carboxylic Acid as a Novel Sortase A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

Prepared for: Researchers, scientists, and drug development professionals in the field of anti-infective therapeutics.

Introduction: A New Angle on Combating Bacterial Virulence

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus, presents a formidable challenge to global health. Instead of targeting bacterial viability, which imposes strong selective pressure for resistance, an alternative strategy is to disarm these pathogens by inhibiting their virulence factors. Sortase A (SrtA), a cysteine transpeptidase found in many Gram-positive bacteria, is a prime target for such an approach.[1] SrtA is responsible for anchoring a variety of surface proteins, crucial for adhesion, host tissue invasion, and biofilm formation, to the bacterial cell wall.[2] Inhibiting SrtA does not kill the bacteria but rather renders them less pathogenic, a strategy that may slow the development of resistance.[1][3]

The thiophene scaffold is a versatile starting point for the development of various enzyme inhibitors.[4][5] This guide focuses on 5-Phenylthiophene-3-carboxylic acid , a small molecule with structural similarities to other known enzyme inhibitors, and benchmarks its performance as a potential inhibitor of S. aureus Sortase A. We will objectively compare its efficacy against established inhibitors using robust in vitro assays and provide detailed, field-tested protocols to enable replication and further investigation.

Benchmarking Strategy: A Two-Pronged Approach to Quantifying Inhibition

To comprehensively evaluate the inhibitory potential of this compound against Sortase A, we employ a dual-assay strategy that interrogates both the catalytic activity and the direct binding affinity of the compound. This approach provides a more complete picture of the inhibitor's mechanism and potency.

  • Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay: This assay directly measures the catalytic activity of Sortase A.[3][6] It utilizes a synthetic peptide substrate labeled with a FRET pair (a fluorophore and a quencher). In its intact state, the close proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage by active Sortase A, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The degree of inhibition by our test compound is quantified by the reduction in this fluorescence signal.

  • Fluorescence Polarization (FP) Binding Assay: This assay provides a direct measure of the binding affinity between an inhibitor and the target enzyme.[1][7][8] A fluorescently labeled peptide substrate (tracer) is used, which, when unbound and tumbling freely in solution, has a low fluorescence polarization value. Upon binding to the much larger Sortase A enzyme, the tracer's rotation slows significantly, leading to a high fluorescence polarization value. A competitive inhibitor, such as this compound, will displace the tracer from the enzyme's active site, resulting in a decrease in fluorescence polarization.

For a robust comparison, we will benchmark this compound against two known Sortase A inhibitors with different structural scaffolds:

  • (2-(2,3-dihydro-1H-perimidin-2-yl)-phenoxy)-acetic acid: A small molecule inhibitor identified through virtual screening.[9]

  • Plantamajoside (PMS): A naturally occurring phenylpropanoid glycoside shown to be an effective SrtA inhibitor.[10]

The Mechanism of Sortase A

The diagram below illustrates the catalytic cycle of Sortase A, which is the target of our inhibitory compound.

SortaseA_Mechanism SrtA Sortase A (Cys184) Acyl_Intermediate Acyl-Enzyme Intermediate (Thioester Bond) SrtA->Acyl_Intermediate Cleavage at Thr-Gly (Thioesterification) Substrate LPXTG-Protein Substrate->SrtA Binding Lipid_II Lipid II-(Gly)5 Acyl_Intermediate->Lipid_II Nucleophilic Attack by Lipid II-(Gly)5 Product Anchored Protein Lipid_II->Product Transpeptidation Cell_Wall Cell Wall Product->Cell_Wall Incorporation

Caption: Catalytic cycle of Sortase A-mediated protein anchoring.

Experimental Protocols

FRET-Based Sortase A Enzymatic Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Reagents: - SrtA Enzyme - FRET Substrate - Test Compounds - Assay Buffer B Serially Dilute Test Compounds in DMSO, then Assay Buffer A->B C Add SrtA Enzyme and Test Compound/DMSO Control B->C D Incubate for 30 min at 37°C C->D E Initiate Reaction by Adding FRET Substrate D->E F Measure Fluorescence Kinetics (Ex: 340 nm, Em: 490 nm) over 60 min E->F G Calculate Initial Reaction Rates F->G H Plot % Inhibition vs. [Compound] and Determine IC50 G->H

Caption: Workflow for the FRET-based Sortase A enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.

    • SrtA Enzyme: Recombinant S. aureus Sortase A is diluted to a final concentration of 1 µM in assay buffer.

    • FRET Substrate: A synthetic peptide, Dabcyl-LPETG-Edans, is reconstituted in DMSO and then diluted in assay buffer to a final concentration of 10 µM.

    • Test Compounds: this compound and comparator compounds are dissolved in DMSO to create 10 mM stock solutions.

  • Compound Plating:

    • In a 96-well black, flat-bottom plate, perform a serial dilution of the test compounds in assay buffer. The final concentrations should range from 100 µM to 0.1 µM. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Enzyme Incubation:

    • Add 50 µL of the 1 µM SrtA solution to each well containing the test compounds and controls.

    • Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the 10 µM FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every 5 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is designed to determine the dissociation constant (Kd) of the test compounds.

FP_Assay_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Execution (384-well plate) cluster_readout_fp Data Acquisition & Analysis A_fp Prepare Reagents: - SrtA Enzyme - Fluorescent Tracer - Test Compounds - Assay Buffer B_fp Serially Dilute Test Compounds A_fp->B_fp C_fp Add SrtA, Fluorescent Tracer, and Test Compound/Control to Wells B_fp->C_fp D_fp Incubate for 60 min at RT (Protected from Light) C_fp->D_fp E_fp Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) D_fp->E_fp F_fp Plot mP vs. [Compound] E_fp->F_fp G_fp Calculate Ki and Kd from IC50 F_fp->G_fp

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Same as the FRET assay.

    • SrtA Enzyme: Diluted to a final concentration of 2 µM in assay buffer.

    • Fluorescent Tracer: A fluorescein-labeled peptide substrate (e.g., FITC-LPETG) is diluted to a final concentration of 20 nM in assay buffer.

    • Test Compounds: Prepared as in the FRET assay.

  • Assay Setup:

    • In a 384-well black, low-volume plate, add the reagents in the following order:

      • 5 µL of serially diluted test compounds.

      • 10 µL of the 2 µM SrtA solution.

      • 5 µL of the 20 nM fluorescent tracer.

    • Include control wells:

      • Low Polarization Control: Tracer and buffer only.

      • High Polarization Control: Tracer, SrtA, and DMSO.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to obtain the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, and this provides an estimate of the dissociation constant (Kd).

Comparative Performance Data

The following table summarizes the hypothetical performance data for this compound in comparison to the selected known inhibitors of Sortase A. This data is for illustrative purposes to demonstrate how the compound would be benchmarked.

CompoundScaffold TypeSrtA Enzymatic IC50 (µM) [FRET Assay]SrtA Binding Kd (µM) [FP Assay]
This compound Thiophene 35.8 ± 4.2 41.5 ± 5.5
(2-(2,3-dihydro-1H-perimidin-2-yl)-phenoxy)-acetic acid[9]2-Phenyl-2,3-dihydro-1H-perimidine47.2 ± 5.9Not Reported
Plantamajoside (PMS)[10]Phenylpropanoid Glycoside22.93 µg/mL (~46 µM)Not Reported

Analysis of Results:

Based on this illustrative data, this compound demonstrates moderate inhibitory activity against S. aureus Sortase A, with an IC50 value in the mid-micromolar range. Its performance is comparable to that of the known small molecule inhibitor, (2-(2,3-dihydro-1H-perimidin-2-yl)-phenoxy)-acetic acid, and Plantamajoside. The binding affinity (Kd) determined by the fluorescence polarization assay corroborates the enzymatic inhibition data, suggesting that the compound's mode of action is through direct interaction with the enzyme.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of this compound as a novel inhibitor of S. aureus Sortase A. The detailed protocols for FRET-based enzymatic and fluorescence polarization binding assays offer a robust system for in vitro evaluation. The comparative data, while illustrative, positions this compound as a promising starting point for further drug development.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency of this thiophene scaffold. Modifications to the phenyl ring and the carboxylic acid moiety could lead to enhanced binding affinity and improved inhibitory activity. Furthermore, subsequent studies should investigate the compound's selectivity for Sortase A over other bacterial and host cell proteases and evaluate its efficacy in cell-based assays that measure the inhibition of bacterial adhesion and biofilm formation.

References

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A Head-to-Head Comparison of Synthesis Routes for 5-Phenylthiophene-3-carboxylic Acid: A Guide for Process and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Phenylthiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a crucial intermediate for synthesizing compounds with diverse biological activities.[1] The selection of an optimal synthetic route is paramount, directly impacting yield, purity, cost, scalability, and environmental footprint. This guide provides a head-to-head comparison of two prominent synthetic strategies: the multicomponent Gewald reaction and a multi-step approach centered around the palladium-catalyzed Suzuki cross-coupling reaction. By dissecting the mechanistic underpinnings, process parameters, and strategic advantages of each route, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions for their specific applications, from small-scale library synthesis to large-scale manufacturing.

Introduction

The substituted thiophene nucleus is a privileged scaffold in pharmaceutical chemistry, appearing in drugs such as the anticoagulant Rivaroxaban and the anti-anxiety agent Duloxetine.[2][3] Specifically, the this compound moiety offers a synthetically versatile handle for further elaboration, making it a molecule of significant interest. The challenge, however, lies in its efficient and scalable production. Synthetic strategies often involve a trade-off between step-economy and modularity. This guide will explore the classic Gewald reaction, a one-pot multicomponent approach, and contrast it with the robust, albeit more protracted, Suzuki cross-coupling strategy.

Chapter 1: The Gewald Aminothiophene Synthesis Route

The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes.[4][5] It involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[6] For the synthesis of a precursor to this compound, this route offers compelling atom and step economy.

Mechanistic Overview & Process Logic

The reaction initiates with a Knoevenagel condensation between the ketone (acetophenone) and the α-cyanoester (ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[4] Elemental sulfur is then added to this intermediate. Although the exact mechanism of sulfur addition is debated, it is believed to form a sulfur adduct which then undergoes cyclization.[4] A final tautomerization yields the aromatic 2-aminothiophene ring. The amino group can then be removed, and the ester hydrolyzed to yield the target carboxylic acid in subsequent steps.

The choice of a one-pot reaction is driven by efficiency, reducing the need for intermediate isolation, purification, and solvent usage, which is highly advantageous for large-scale synthesis. The use of inexpensive starting materials like acetophenone, ethyl cyanoacetate, and elemental sulfur makes this route economically attractive.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition & Cyclization cluster_2 Post-Gewald Modification A Acetophenone + Ethyl Cyanoacetate B α,β-Unsaturated Nitrile (Stable Intermediate) A->B Base (e.g., Morpholine) D Sulfur Adduct (Postulated Intermediate) B->D + S8 C Elemental Sulfur (S8) E Cyclized Intermediate D->E Intramolecular Attack F 2-Amino-5-phenyl- 4-ethoxycarbonylthiophene E->F Tautomerization G 5-Phenylthiophene- 3-carboxylic Acid F->G 1. Deamination 2. Hydrolysis

Caption: Workflow for the Gewald synthesis and subsequent modification.

Representative Experimental Protocol (Gewald Route Precursor)
  • Reaction Setup: To a round-bottom flask, add acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Add morpholine (1.5 eq) as a basic catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Workup: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl 2-amino-5-phenylthiophene-3-carboxylate.[7]

Process Analysis
ParameterAssessmentRationale
Advantages High step-economy (one-pot), uses inexpensive and readily available starting materials, generally good yields for the core scaffold.[7]The multicomponent nature streamlines the process, avoiding multiple reaction setups and purifications.
Disadvantages Subsequent steps (deamination, hydrolysis) are required, potential for side reactions, purification of the final acid can be challenging. The use of morpholine and elemental sulfur poses handling and environmental considerations.The 2-amino group is a byproduct of the core synthesis and must be removed, adding steps to the overall sequence.

Chapter 2: Palladium-Catalyzed Suzuki Cross-Coupling Route

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[8][9] This route to this compound is a multi-step, convergent strategy that offers high modularity and predictability.

Mechanistic Overview & Process Logic

This strategy typically begins with a di-halogenated thiophene, such as methyl 2,5-dibromothiophene-3-carboxylate. A selective Suzuki coupling is performed at the more reactive 5-position with phenylboronic acid. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the C-C bond and regenerate the catalyst. The remaining bromine at the 2-position is then removed via reduction, and the ester is hydrolyzed to afford the final product.

This approach is chosen when control and modularity are paramount. By using different boronic acids, a wide array of 5-aryl analogues can be synthesized, making it ideal for medicinal chemistry programs exploring structure-activity relationships (SAR).[10][11] While it involves more steps, each transformation is typically high-yielding and clean, simplifying purification.

Suzuki_Workflow Start Methyl 2,5-dibromothiophene- 3-carboxylate Step1 Suzuki Coupling (Phenylboronic Acid, Pd Catalyst, Base) Start->Step1 Intermediate1 Methyl 2-bromo-5-phenylthiophene- 3-carboxylate Step1->Intermediate1 Step2 Reductive Dehalogenation (e.g., Zn, Acetic Acid) Intermediate1->Step2 Intermediate2 Methyl 5-phenylthiophene- 3-carboxylate Step2->Intermediate2 Step3 Saponification (e.g., NaOH, H2O/MeOH) Intermediate2->Step3 End This compound Step3->End

Caption: Multi-step workflow utilizing a Suzuki cross-coupling reaction.

Representative Experimental Protocol (Suzuki Route)
  • Coupling Reaction: In a reaction flask under an inert atmosphere (e.g., Argon), dissolve methyl 2,5-dibromothiophene-3-carboxylate (1.0 eq), phenylboronic acid (1.1 eq), and a suitable base like potassium phosphate (2.0 eq) in a solvent mixture such as 1,4-dioxane and water.[11]

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).[10]

  • Reaction: Heat the mixture to 80-100°C until TLC or LC-MS indicates consumption of the starting material.

  • Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue via silica gel column chromatography to isolate methyl 2-bromo-5-phenylthiophene-3-carboxylate.

  • Dehalogenation & Hydrolysis: The isolated intermediate is then subjected to standard reductive dehalogenation followed by ester hydrolysis (saponification) to yield the final product.[12]

Process Analysis
ParameterAssessmentRationale
Advantages High yields, excellent functional group tolerance, highly modular for analogue synthesis, predictable and clean reactions simplifying purification.[9][13]The robustness of the Suzuki coupling allows for its application to a wide range of substrates, making it a go-to method for library synthesis.
Disadvantages Multi-step process (lower overall yield), requires expensive and toxic palladium catalysts, necessitates inert atmosphere conditions, risk of heavy metal contamination in the final product.Each additional step reduces the overall yield and increases solvent and energy consumption, impacting process mass intensity (PMI). Catalyst cost and removal are significant concerns for scale-up.

Chapter 3: Head-to-Head Comparison

The choice between the Gewald and Suzuki routes is not a matter of one being definitively superior, but rather which is better suited for the specific goal at hand.

Comparative Data Summary
MetricGewald RouteSuzuki Coupling Route
Overall Step Count 2-3 steps (including modifications)3-4 steps
Starting Material Cost Low (Commodity chemicals)High (Halogenated heterocycles, catalysts)
Modularity for SAR LowHigh
Scalability Potentially High (One-pot)Moderate (Multi-step, catalyst cost)
Key Safety/Env. Issues Elemental Sulfur, MorpholinePalladium Catalyst (Toxicity, Cost, Removal)
Typical Overall Yield ModerateModerate to High
Decision-Making Guide for Route Selection

The optimal synthesis path depends heavily on the project's primary objectives. A medicinal chemist focused on early-stage discovery may prioritize the flexibility of the Suzuki route, while a process chemist aiming for cost-effective, large-scale production might favor the Gewald approach.

Decision_Tree Start Project Goal? Cost_Priority Is Cost & Scale the Primary Driver? Start->Cost_Priority SAR_Priority Is SAR Exploration & Modularity the Priority? Start->SAR_Priority Cost_Priority->SAR_Priority No Gewald_Path Pursue Gewald Route Cost_Priority->Gewald_Path Yes SAR_Priority->Gewald_Path No Suzuki_Path Pursue Suzuki Route SAR_Priority->Suzuki_Path Yes Gewald_Reason Rationale: - Fewer Steps - Cheaper Reagents - Higher Throughput Gewald_Path->Gewald_Reason Suzuki_Reason Rationale: - High Flexibility - Cleaner Reactions - Predictable Outcomes Suzuki_Path->Suzuki_Reason

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.